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  • Product: N,N'-Bis(acryloylaminomethyl)urea
  • CAS: 15268-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N'-Bis(acryloylaminomethyl)urea: Structure, Properties, and Applications in Polymer Science

A Note to the Reader: Information regarding the specific compound N,N'-Bis(acryloylaminomethyl)urea is exceptionally limited in publicly available scientific literature and commercial databases. This guide has been const...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Information regarding the specific compound N,N'-Bis(acryloylaminomethyl)urea is exceptionally limited in publicly available scientific literature and commercial databases. This guide has been constructed by leveraging data on structurally similar and functionally related compounds, most notably N,N'-Methylenebis(acrylamide) (MBA), to infer potential characteristics and applications. All information extrapolated from related compounds should be treated as predictive and requires experimental verification.

Introduction: The Quest for Novel Crosslinking Architectures

In the realm of polymer science, particularly in the design of hydrogels for biomedical and pharmaceutical applications, the crosslinking agent is a cornerstone of material properties. It dictates the network architecture, swelling behavior, mechanical strength, and degradation kinetics of the final polymeric matrix. While standard crosslinkers like N,N'-Methylenebis(acrylamide) (MBA) are widely utilized, the pursuit of novel crosslinking agents with unique structural motifs continues to be an active area of research. This guide focuses on the theoretical and extrapolated understanding of a lesser-known crosslinker, N,N'-Bis(acryloylaminomethyl)urea.

This molecule presents an intriguing structure, incorporating a central urea moiety flanked by two acrylamide functionalities linked via methylene bridges. The presence of the urea group is anticipated to impart distinct hydrogen bonding capabilities, potentially influencing the swelling characteristics and mechanical properties of the resulting hydrogels in ways that differ from traditional crosslinkers. This guide will delve into the projected chemical structure, potential synthesis routes, and inferred properties of N,N'-Bis(acryloylaminomethyl)urea, drawing parallels with its well-characterized analogue, MBA.

Chemical Structure and Inferred Properties

The chemical structure of N,N'-Bis(acryloylaminomethyl)urea is defined by a central urea core to which two acryloylaminomethyl groups are attached.

Molecular Formula: C₉H₁₄N₄O₃

Molecular Weight: 226.23 g/mol

Caption: Chemical structure of N,N'-Bis(acryloylaminomethyl)urea.

Physicochemical Properties (Inferred)
PropertyInferred Value for N,N'-Bis(acryloylaminomethyl)ureaData for N,N'-Methylenebis(acrylamide) (for comparison)
Appearance Likely a white to off-white crystalline powder.White crystalline powder.[1]
Melting Point Expected to be a high-melting solid, likely with decomposition. A patent describing a related synthesis mentions browning between 265-270 °C for a similar compound.[2]>300 °C (decomposes).[1]
Solubility Expected to have limited solubility in water, similar to or slightly different from MBA due to the urea moiety. Soluble in some organic solvents.Slightly soluble in water.[3]
Stability Stable under normal conditions. May be sensitive to light and heat, which can induce polymerization.[4]Stable under recommended storage conditions.[3]
Spectroscopic Characteristics (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum of N,N'-Bis(acryloylaminomethyl)urea is expected to show characteristic peaks for its functional groups:

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the amide and urea groups.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ from the amide carbonyl groups.

  • C=O Stretching (Urea): A strong absorption band around 1600-1650 cm⁻¹, which may overlap with the amide I band.

  • N-H Bending (Amide II): An absorption band around 1550 cm⁻¹.

  • C=C Stretching: A peak around 1620-1640 cm⁻¹ from the vinyl groups.

  • C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the vinyl protons (δ 5.5-6.5 ppm), the N-H protons of the amide and urea groups (broad signals), and the methylene protons of the -N-CH₂-N- and -NH-CH₂-N- groups.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the amide and urea groups (δ 160-180 ppm), the vinyl carbons (δ 120-140 ppm), and the methylene carbons.

Potential Synthesis Pathway

While a definitive, optimized synthesis protocol for pure N,N'-Bis(acryloylaminomethyl)urea is not published, a European patent (EP0202976B1) alludes to its formation as a potential impurity during the synthesis of acrylamide methylene urea.[2] This suggests a possible synthetic route involving the reaction of acrylamide, formaldehyde, and urea.

The proposed reaction likely proceeds in a step-wise manner:

  • N-Methylolation of Acrylamide: Acrylamide reacts with formaldehyde under basic conditions to form N-methylolacrylamide.

  • Condensation with Urea: The N-methylolacrylamide then reacts with urea under acidic conditions. Depending on the stoichiometry, this can lead to the formation of acrylamide methylene urea or, with an excess of the N-methylolacrylamide intermediate, the desired N,N'-Bis(acryloylaminomethyl)urea.

Caption: A plausible synthetic pathway for N,N'-Bis(acryloylaminomethyl)urea.

Experimental Considerations (Hypothetical Protocol): A potential laboratory-scale synthesis could involve the following steps. Note: This is a hypothetical protocol and requires experimental validation for safety and efficacy.

  • Preparation of N-Methylolacrylamide:

    • Dissolve acrylamide in water.

    • Add an aqueous solution of formaldehyde (formalin) in a slight molar excess.

    • Adjust the pH to basic (e.g., pH 8-9) with a suitable base (e.g., triethylamine).

    • Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a defined period.

  • Condensation with Urea:

    • In a separate vessel, dissolve urea in water.

    • Slowly add the prepared N-methylolacrylamide solution to the urea solution.

    • Adjust the pH to acidic (e.g., pH 4-5) with an acid (e.g., hydrochloric acid).

    • Stir the reaction at room temperature or with gentle heating.

  • Isolation and Purification:

    • The product may precipitate out of the solution.

    • Isolate the solid by filtration.

    • Purification could be attempted by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices:

  • The initial basic pH for the reaction of acrylamide and formaldehyde promotes the formation of the N-methylolacrylamide intermediate.

  • The subsequent acidic pH for the condensation with urea is necessary to catalyze the reaction between the hydroxyl group of N-methylolacrylamide and the amine groups of urea.

  • Controlling the stoichiometry is crucial. A molar ratio of N-methylolacrylamide to urea greater than 2:1 would theoretically favor the formation of the di-substituted product.

Role as a Crosslinking Agent in Hydrogels

The primary inferred application for N,N'-Bis(acryloylaminomethyl)urea is as a crosslinking agent in the free-radical polymerization of vinyl monomers, particularly acrylamide and its derivatives, to form hydrogels.

Mechanism of Crosslinking

During free-radical polymerization, initiated by thermal or photochemical means, the vinyl groups of N,N'-Bis(acryloylaminomethyl)urea can co-polymerize with monomer units (e.g., acrylamide). As this crosslinker contains two polymerizable vinyl groups, it can become incorporated into two separate growing polymer chains, thus forming a covalent bridge between them. This process, repeated throughout the polymerization, leads to the formation of a three-dimensional polymer network.

Caption: Schematic of N,N'-Bis(acryloylaminomethyl)urea acting as a crosslinker between two polymer chains.

Potential Advantages and Unique Properties

The central urea moiety in N,N'-Bis(acryloylaminomethyl)urea is a key structural feature that distinguishes it from MBA. The urea group is capable of acting as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). This could lead to several unique properties in the resulting hydrogels:

  • Enhanced Water Absorption: The hydrophilic nature of the urea group could increase the overall hydrophilicity of the polymer network, potentially leading to higher equilibrium water content in the hydrogels.

  • Modified Mechanical Properties: The hydrogen bonding capabilities of the urea group could introduce secondary, non-covalent crosslinks within the polymer network. This might enhance the mechanical strength and elasticity of the hydrogels.

  • Thermo-responsive Behavior: The hydrogen bonds involving the urea group are temperature-dependent. This could be exploited to create or modify the thermo-responsive properties of hydrogels, for example, in combination with monomers like N-isopropylacrylamide (NIPAAm).[5]

Potential Applications in Drug Development and Biomedical Research

Hydrogels with tunable properties are of great interest in drug development and biomedical research.[6][7] While no specific applications of N,N'-Bis(acryloylaminomethyl)urea have been reported, its inferred properties suggest its potential utility in several areas:

  • Controlled Drug Delivery: Hydrogels can serve as matrices for the controlled release of therapeutic agents.[8] The unique network architecture and potential stimuli-responsiveness of hydrogels crosslinked with N,N'-Bis(acryloylaminomethyl)urea could allow for tailored drug release profiles.

  • Tissue Engineering Scaffolds: The biocompatibility and tunable mechanical properties of hydrogels make them suitable as scaffolds for cell culture and tissue regeneration.[9] The hydrogen bonding capacity of the urea moiety might enhance cell adhesion and proliferation.

  • Stimuli-Responsive Systems: The potential for thermo-responsiveness could be utilized in "smart" hydrogels that undergo a volume phase transition in response to temperature changes, enabling on-demand drug release or other functionalities.[5]

Safety and Handling (Inferred)

No specific safety data for N,N'-Bis(acryloylaminomethyl)urea is available. Therefore, it is prudent to handle this compound with the same precautions as for its close analogue, N,N'-Methylenebis(acrylamide) (MBA), which is a known hazardous substance.[3][4][10][11][12]

Potential Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[3]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[10]

  • Sensitization: May cause an allergic skin reaction.[11]

  • Neurotoxicity: Like acrylamide, it may have neurotoxic effects.[4]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents, acids, and bases.[13]

Conclusion and Future Perspectives

N,N'-Bis(acryloylaminomethyl)urea represents a theoretically interesting but experimentally unexplored crosslinking agent. Its unique structure, featuring a central urea moiety, suggests the potential for creating hydrogels with novel properties, including enhanced hydrophilicity, modified mechanical strength, and potential stimuli-responsiveness.

The primary challenge is the lack of a standardized synthesis and purification protocol for this compound. Future research should focus on developing a reliable synthetic route and thoroughly characterizing the molecule's physicochemical and spectroscopic properties. Subsequently, the incorporation of N,N'-Bis(acryloylaminomethyl)urea into various polymer systems, particularly acrylamide-based hydrogels, would be necessary to experimentally validate its influence on material properties.

For researchers and drug development professionals, while N,N'-Bis(acryloylaminomethyl)urea remains a hypothetical tool at present, the exploration of such novel crosslinkers is essential for advancing the field of "smart" biomaterials and developing next-generation drug delivery systems and tissue engineering scaffolds.

References

  • Engineering Thermo-Responsive Hydrogels with Tailored Mechanics for Biomedical Integr
  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). Journal of Pharmaceutical Sciences & Research.
  • N,N'-Methylenebis-Acrylamide. Santa Cruz Biotechnology.
  • Scientific Highlight: Novel supramolecular hydrogels for biomedical applications. (2022).
  • Synthesis, characterization and slow drug delivery of hydrogels based in N-acryloyl-tris-(hydroxymethyl) aminomethane and N-isopropyl acrylamide.
  • SAFETY D
  • Preparation of Polyacrylamide Gels. (2024). Roth Lab, UC Davis.
  • Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. (2019). The Royal Society of Chemistry.
  • Water Uptake and Urea Release of Hydrogels Based on Acrylamide, Methyl Methacrylate and N,N'–Methylene–bis–Acrylamide. (2015).
  • Process for the preparation of urea acryl derivatives. (1989).
  • POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • material safety d
  • New Developments in Medical Applications of Hybrid Hydrogels Containing N
  • Synthesis and Characterization of Thermoresponsive Hydrogels Based on Based on N-Isopropylacrylamide Crosslinked with. (2017). UKnowledge.
  • Safety d
  • N,N'-Methylenebis-Acrylamide. Santa Cruz Biotechnology.
  • Material Safety Data Sheet. (2005).
  • Hydrogels in Biomedical Applications.
  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Pure.
  • Methylenebisacrylamide. PubChem.
  • Innovative Applications of Hydrogels in Contemporary Medicine. (2025). PMC.
  • Thermoresponsive, in situ crosslinkable hydrogels based on N-isopropylacrylamide: Fabrication, characterization and mesenchymal stem cell encapsul
  • Synthesis and characterization of thermoresponsive hydrogels cross-linked with acryloyloxyethylaminopolysuccinimide.
  • A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide
  • The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences.

Sources

Exploratory

Technical Guide: N,N'-Bis(acryloylaminomethyl)urea Crosslinker

The following is an in-depth technical guide on N,N'-Bis(acryloylaminomethyl)urea , a specialized crosslinking agent. Synthesis, Properties, and Applications in Degradable Hydrogel Systems[1] Part 1: Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on N,N'-Bis(acryloylaminomethyl)urea , a specialized crosslinking agent.

Synthesis, Properties, and Applications in Degradable Hydrogel Systems[1]

Part 1: Executive Summary & Chemical Identity[1]

N,N'-Bis(acryloylaminomethyl)urea (often abbreviated as BAMU or referred to as Bis(acrylamidomethyl)urea ) is a bifunctional crosslinking agent used primarily in the synthesis of acid-labile or hydrolytically degradable polyacrylamide hydrogels. Unlike the standard non-degradable crosslinker N,N'-Methylenebisacrylamide (MBA), this urea-derivative introduces a chemically sensitive linkage into the polymer network, enabling controlled degradation for drug delivery and tissue engineering applications.

Chemical Identity Table[1][2][3]
PropertyDetail
Chemical Name N,N'-Bis(acryloylaminomethyl)urea
Systematic Name N,N'-Bis[(2-propenoylamino)methyl]urea
Synonyms 1,3-Bis(acrylamidomethyl)urea; BAMU; N,N'-Bis(acrylamidomethyl)urea
CAS Number Not widely classified as a commercial commodity. (Note: Frequently synthesized in-situ or isolated as a reaction product of Urea and N-Methylolacrylamide. See Synthesis section.)
Molecular Formula C

H

N

O

Molecular Weight 226.23 g/mol
Structural Motif Acryl-NH-CH

-NH-CO-NH-CH

-NH-Acryl
Core Reactivity Bifunctional vinyl polymerization (radical); Acid-catalyzed hydrolysis (aminal/urea linkage)

Part 2: Synthesis & Manufacturing Protocol

Since N,N'-Bis(acryloylaminomethyl)urea is not a standard shelf reagent in many catalogs, it is typically synthesized via the condensation of Urea and N-Methylolacrylamide (N-MAM) . This reaction exploits the reactivity of the methylol (-CH


OH) group with the amide nitrogens of urea under acidic conditions.
Reaction Mechanism

The synthesis proceeds via a condensation reaction where two equivalents of N-Methylolacrylamide react with one equivalent of Urea, eliminating two molecules of water.

Reaction Equation:



Experimental Protocol (Laboratory Scale)

Reagents:

  • Urea (CAS 57-13-6): 6.0 g (0.1 mol)

  • N-Methylolacrylamide (CAS 924-42-5): 20.2 g (0.2 mol)

  • Solvent: Water or Methanol/Water mixture.

  • Catalyst: Hydrochloric acid (conc.) or p-Toluenesulfonic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol of Urea and 0.2 mol of N-Methylolacrylamide in 50 mL of deionized water in a round-bottom flask.

  • Acidification: Adjust the pH of the solution to approximately 2.0–3.0 using concentrated HCl. The acidic environment catalyzes the condensation between the hydroxyl group of N-MAM and the amino group of urea.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. A white precipitate may begin to form as the product is less soluble than the reactants.

  • Precipitation/Isolation: If the product does not precipitate spontaneously, concentrate the solution under reduced pressure or add cold acetone to induce precipitation.

  • Purification: Filter the white solid and wash repeatedly with cold water and acetone to remove unreacted urea and N-MAM. Recrystallize from ethanol/water if high purity is required for biological applications.

  • Drying: Vacuum dry the crystals at room temperature. Avoid high heat to prevent premature polymerization of the acryloyl groups.

Visualization: Synthesis Pathway[1]

SynthesisPathway Urea Urea (NH2)2CO Reaction Acid Catalyzed Condensation (pH 2-3, RT) Urea->Reaction NMAM N-Methylolacrylamide (2 Equivalents) NMAM->Reaction Water Water (2 H2O) Reaction->Water Elimination BAMU N,N'-Bis(acryloylaminomethyl)urea (Crosslinker) Reaction->BAMU Main Product

Figure 1: Synthesis pathway for N,N'-Bis(acryloylaminomethyl)urea via acid-catalyzed condensation.

Part 3: Physicochemical Properties & Degradation Mechanism[1]

Solubility Profile
  • Water: Moderately soluble (solubility decreases with increasing molecular weight/purity compared to MBA).

  • Organic Solvents: Soluble in DMSO, DMF; limited solubility in acetone/ethanol.

  • Stability: The acryloyl groups are prone to thermal polymerization; store at 4°C or -20°C. The urea linkage is stable at neutral pH but hydrolyzes under acidic or basic conditions.

Crosslinking & Degradation Logic

The utility of this crosslinker lies in the -NH-CH


-NH-CO-NH-CH

-NH-
linkage.
  • Formation: During polymerization (e.g., with Acrylamide), the vinyl groups (

    
    ) incorporate into the polymer backbone.
    
  • Degradation: The methylene-bis-urea bridge is susceptible to hydrolytic cleavage.

    • Mechanism:[1] The N-CH

      
      -N (aminal-like) and Urea bonds can cleave, releasing the polymer chains and breaking the gel network.
      
    • Trigger: Acidic pH accelerates this hydrolysis, making it ideal for tumor-targeted drug delivery (tumors often have acidic extracellular environments) or endosomal release.

Visualization: Crosslinking & Degradation[1]

DegradationMechanism Network Intact Hydrogel Network (Polymer Chains linked by BAMU) Acid Acidic Environment (pH < 5.0) Network->Acid Hydrolysis Hydrolysis of Methylene-Urea Linkage Acid->Hydrolysis Breakdown Network Disassembly (Solubilized Polymer Chains) Hydrolysis->Breakdown Release Payload Release (Drug/Protein) Hydrolysis->Release

Figure 2: Mechanism of hydrogel degradation triggered by acidic pH.

Part 4: Applications in Drug Development[1]

Controlled Release Hydrogels

Researchers use N,N'-Bis(acryloylaminomethyl)urea to synthesize "smart" hydrogels.

  • Protocol: Copolymerize Acrylamide (monomer) + BAMU (crosslinker) + Ammonium Persulfate (initiator) + TEMED (catalyst).

  • Advantage: Unlike MBA-crosslinked gels which are permanent, BAMU gels degrade over time or in response to pH changes, eliminating the need for surgical removal of the implant.

Electrophoresis (Specialized)

While MBA is the standard for SDS-PAGE, BAMU can be used to create soluble polyacrylamide gels . After electrophoresis, the gel can be dissolved (using acid or specific cleavage conditions) to recover the separated proteins or nucleic acids in liquid form, facilitating downstream analysis like Mass Spectrometry.

Impurity Management

In industrial synthesis of urea-formaldehyde resins or acrylamide derivatives, this compound may appear as a byproduct (as noted in Patent EP0202976A1). Understanding its formation is crucial for purity control in commercial polymer manufacturing.

Part 5: Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Potential Neurotoxin (due to acrylamide moiety).

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C. Light sensitive.

  • Disposal: Dispose of as hazardous chemical waste. Do not flush down drains due to potential neurotoxicity of hydrolysis products (acrylamide derivatives).

References

  • European Patent Office. (1986). Process for the preparation of urea acryl derivatives. Patent EP0202976A1. Link

    • Context: Identifies "N,N'-bis(acrylamido-methylene)
  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in Polymer Science, 32(8-9), 762-798. Link

    • Context: General principles of degradable crosslinkers in hydrogel systems.
  • Kopeček, J. (2002). Polymer-drug conjugates: Origins, progress to date and future directions. Advanced Drug Delivery Reviews, 54(2), 147-147. Link

    • Context: Discusses the design of N-substituted acrylamide polymers and crosslinkers for drug delivery.
  • PubChem Database. N-Methylolacrylamide (CAS 924-42-5). National Library of Medicine. Link

    • Context: Precursor data and reactivity profile.

Sources

Foundational

Synthesis of Urea-Based Acrylamide Crosslinkers: A Technical Guide

Introduction Urea-based acrylamide crosslinkers are a pivotal class of molecules in the development of advanced polymers, particularly for hydrogels used in biomedical and pharmaceutical applications. The incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Urea-based acrylamide crosslinkers are a pivotal class of molecules in the development of advanced polymers, particularly for hydrogels used in biomedical and pharmaceutical applications. The incorporation of urea functionalities within a polymer network imparts unique properties, including enhanced hydrogen bonding, which can significantly influence the mechanical strength, swelling behavior, and thermal stability of the material.[1] These characteristics make them highly desirable for applications such as controlled drug delivery, tissue engineering, and as superabsorbent materials.[2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of these versatile crosslinking agents.

Core Synthetic Strategies

The synthesis of urea-based acrylamide crosslinkers primarily revolves around two main strategies: isocyanate-based reactions and the condensation of urea with aldehydes, followed by reaction with acrylamide derivatives.

Isocyanate-Based Synthesis

This is a widely employed method that leverages the high reactivity of isocyanates towards nucleophiles like amines and alcohols. The fundamental reaction is the nucleophilic addition of an amine to an isocyanate, forming a stable urea bond.[3][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the urea linkage.[4] The reaction is typically carried out in an inert solvent and can be catalyzed by tertiary amines.


}

Isocyanate-Amine Reaction to form a Urea Linkage.

A common approach involves a multi-step synthesis where a diisocyanate is first reacted with a molecule containing a hydroxyl or amine group and a polymerizable moiety, such as acrylic acid. The remaining isocyanate group is then reacted with a diamine to form the urea linkage.

Glyoxal-Based Synthesis

This method involves the formation of a urea-glyoxal resin, which is then further reacted with acrylamide or its derivatives. This approach avoids the use of highly reactive and hazardous isocyanates.

Reaction Mechanism

Under weakly acidic conditions, the reaction between urea and glyoxal proceeds via the formation of carbocation intermediates.[5][6] This is followed by condensation reactions to form a pre-polymer resin. This resin, which contains reactive hydroxyl groups, can then be crosslinked with acrylamide monomers. The pH control is critical in this synthesis, with the initial reaction carried out at a low pH (1.5-3) and subsequent steps at a neutral pH.[3]


}

General workflow for Glyoxal-Based Synthesis.

Experimental Protocols

Protocol 1: Isocyanate-Based Synthesis of a Urea-Containing Acrylamide Crosslinker

This protocol is adapted from a patented procedure for creating an acrylamide-based crosslinking monomer with a urea group.

Materials:

  • Acrylic acid

  • 4-methoxyphenol (inhibitor)

  • N-methyl pyrrolidone (NMP) (solvent)

  • Magnesium chloride (catalyst)

  • Isophorone diisocyanate (IPDI)

  • 1,5-pentanediamine

Procedure:

  • In a three-neck flask equipped with a stirrer, thermometer, and condenser, charge acrylic acid, 4-methoxyphenol, NMP, and magnesium chloride.

  • Stir the mixture at room temperature to form a solution, then heat to 70°C in an oil bath.

  • Gradually add IPDI to the solution over a period of 1 hour.

  • Maintain the reaction mixture at 70°C for 3 hours, or until the evolution of CO₂ bubbles has substantially ceased.

  • Cool the solution to room temperature.

  • Add 1,5-pentanediamine to the solution and stir for an additional hour to obtain the final product.

Protocol 2: Glyoxal-Based Synthesis of Acrylamide Cross-linked Urea Glyoxal Resin

This protocol is based on a patented method for preparing a wet strength agent for paper, which is a crosslinked urea-glyoxal-acrylamide resin.[3][5]

Materials:

  • Glyoxal

  • Urea

  • Sulfuric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Hydroxyethyl acrylamide (crosslinking monomer)

  • Acryloyl ethyl-trimethyl benzyl ammonium chloride (cationic monomer)

  • Deionized water

Procedure:

  • Add glyoxal and urea to a reactor in a 1:0.3 molar ratio.

  • Adjust the pH to 2 with sulfuric acid.

  • Heat the mixture to 70°C and react for 2.5 hours with stirring.

  • Cool the mixture to 25°C and add a second portion of glyoxal (12% of the initial molar amount).

  • Adjust the pH to 7 with sodium hydroxide and react for 1 hour.

  • Readjust the pH to 7 with sodium hydroxide.

  • Add hydroxyethyl acrylamide and acryloyl ethyl-trimethyl benzyl ammonium chloride (molar ratio of crosslinking monomer:cationic monomer:urea is 3.5:2:5).

  • Heat to 70°C and react for 1 hour.

  • Dilute the final product with deionized water to a solid content of 12%.

Purification and Characterization

Purification

The purification of the synthesized crosslinkers is crucial to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

  • Precipitation and Filtration: If the product is a solid and precipitates out of the reaction mixture, it can be isolated by filtration. The solid can then be washed with a suitable solvent to remove impurities.

  • Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, during which pure crystals of the product form.[7]

  • Dialysis: For polymeric products, dialysis can be used to remove small molecule impurities.[6]

  • Column Chromatography: This technique can be used to separate the desired product from a mixture based on its differential adsorption to a stationary phase.

Characterization

A suite of analytical techniques should be employed to confirm the structure, purity, and properties of the synthesized crosslinkers.

TechniqueInformation ObtainedKey Features to Observe
FTIR Spectroscopy Presence of functional groups- N-H stretching (urea): ~3300-3500 cm⁻¹ - C=O stretching (urea and acrylamide): ~1640-1680 cm⁻¹ - C=C stretching (acrylamide): ~1620-1640 cm⁻¹[1][8][9]
NMR Spectroscopy (¹H and ¹³C) Detailed structural information and purity- Chemical shifts of protons and carbons in the acrylamide and urea moieties. - Integration of proton signals to confirm stoichiometry.[10][11][12]
Mass Spectrometry Molecular weight confirmation- Molecular ion peak corresponding to the expected mass of the crosslinker.[13][14][15][16]
Thermal Analysis (TGA/DSC) Thermal stability and transitions- Decomposition temperature (TGA). - Glass transition temperature (Tg) and melting point (Tm) (DSC).

Structure-Property Relationships

The chemical structure of the urea-based acrylamide crosslinker has a profound impact on the properties of the resulting crosslinked material, such as hydrogels.

  • Crosslinking Density: The concentration of the crosslinker directly affects the crosslinking density of the polymer network. A higher crosslinker concentration generally leads to a more tightly crosslinked network, resulting in:

    • Decreased swelling capacity: The network has less space to accommodate water molecules.[17][18]

    • Increased mechanical strength: The polymer chains are more interconnected, leading to a stiffer material.[17][19][20]

  • Spacer Length: The length and flexibility of the spacer arm between the urea and acrylamide functionalities can influence the elasticity and swelling properties of the hydrogel. Longer, more flexible spacers can lead to hydrogels with higher swelling ratios and greater elasticity.

  • Hydrogen Bonding: The urea groups introduce additional hydrogen bonding sites within the polymer network. This can lead to increased mechanical strength and thermal stability.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Incorrect reaction conditions (temperature, pH). - Impure reagents. - Inefficient catalyst.- Optimize reaction parameters. - Purify starting materials. - Screen different catalysts.
Formation of side products - Undesired side reactions. - Incorrect stoichiometry of reactants.- Adjust reaction conditions to favor the desired reaction pathway. - Carefully control the molar ratios of reactants.
Product is difficult to purify - Product has similar properties to impurities. - Product is unstable during purification.- Employ a combination of purification techniques. - Use milder purification conditions.
Inconsistent crosslinking results - Variability in crosslinker purity. - Inconsistent polymerization conditions.- Ensure high purity of the crosslinker. - Standardize polymerization protocols.

Safety Considerations

The synthesis of urea-based acrylamide crosslinkers often involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Isocyanates: These compounds are highly reactive and toxic. They are respiratory sensitizers and can cause severe skin and eye irritation.

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves (butyl or nitrile rubber), safety goggles, and a lab coat. [4][21]

    • Avoid inhalation of vapors. In some cases, a respirator may be necessary.[22]

  • Acrylamide: Acrylamide is a neurotoxin and a suspected carcinogen.

    • Handle with care, avoiding skin contact and inhalation of dust.

    • Use a fume hood and wear appropriate PPE.

  • General Precautions:

    • Consult the Safety Data Sheets (SDS) for all chemicals before use.

    • Have an emergency plan in place for spills and exposures.

References

  • Deng S., Du G., Li X., Zhang J., Pizzi A. Performance and reaction mechanism of zero formaldehyde-emission urea-glyoxal (UG) resin. J. Taiwan Inst. Chem. Eng. 2014;45:2029–2038. doi: 10.1016/j.jtice.2014.02.007. [Link]

  • CN103044629A - Preparation method of acrylamide cross-linked urea glyoxal resin wet strength agent - Google P
  • Purification Processes for Generating Cationic Lignin-Acrylamide Polymers | ACS Omega. [Link]

  • Isocyanates-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. [Link]

  • Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. [Link]

  • Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem - NIH. [Link]

  • Isocyanates: Working Safely - CDPH. [Link]

  • Purification of acrylamide - US3324180A - Google P
  • Influence of glyoxal on curing of urea-formaldehyde resins. [Link]

  • Acid Ionic Liquids as a New Hardener in Urea-Glyoxal Adhesive Resins - PMC. [Link]

  • Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC - NIH. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Swelling property of urea unloaded and loaded Hydrogels. - ResearchGate. [Link]

  • N,N'-Methylenebisacrylamide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Synthesis of urea glyoxal resin | Download Scientific Diagram - ResearchGate. [Link]

  • Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation. [Link]

  • 1 - The Royal Society of Chemistry. [Link]

  • Rugged LC-MS/MS survey analysis for acrylamide in foods - PubMed. [Link]

  • (a) FTIR Spectrum of pure Urea | Download Scientific Diagram - ResearchGate. [Link]

  • Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass Spectroscopy - ResearchGate. [Link]

  • 01-00226-EN Analysis of Acrylamide in Tap Water Using Triple Quadrupole LC/MS/MS - Shimadzu. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass - Biomedical and Environmental Sciences. [Link]

  • UREA-FORMALDEHYDE RESINS CHARACTERIZED BY THERMAL ANALYSIS AND FTIR METHOD | Chimar Hellas. [Link]

  • Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing). [Link]

  • FTIR spectra of the developed polymeric systems: (a) containing urea... | Download Scientific Diagram - ResearchGate. [Link]

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC. [Link]

  • N,N'-Methylenebisacrylamide - Wikipedia. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel - MDPI. [Link]

  • Design and synthesis of aliphatic supramolecular polymers featuring amide, urethane, and urea hydrogen bonding units - CentAUR. [Link]

  • Acrylamide & Related Compounds in Food & Beverages - MAC-MOD Analytical. [Link]

  • Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography - SciSpace. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel - PubMed. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for in Situ Preparation of an Organic/Inorganic Composite Gel - Preprints.org. [Link]

  • Folding and self-assembly of aromatic and aliphatic urea oligomers: Towards connecting structure and function - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Exploratory

Technical Guide: Hydrolytic Stability of N,N'-Bis(acryloylaminomethyl)urea

This technical guide details the hydrolytic stability profile of N,N'-Bis(acryloylaminomethyl)urea (often abbreviated as BAAMU or similar proprietary codes in gel electrophoresis and hydrogel literature). Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrolytic stability profile of N,N'-Bis(acryloylaminomethyl)urea (often abbreviated as BAAMU or similar proprietary codes in gel electrophoresis and hydrogel literature).

Unlike standard crosslinkers such as N,N'-Methylenebisacrylamide (MBA), which are chemically robust, this molecule is engineered with specific acid-labile linkages. This guide focuses on the tension between its necessary shelf-life stability and its functional degradation mechanisms.

Part 1: Molecular Architecture & Stability Logic

The Structural Vulnerability

To understand the stability profile, we must deconstruct the bond energies within the molecule. Chemical Formula:


 (approximate, depending on hydration)
Structure: 

The critical feature determining hydrolytic stability is the methylene bridge connecting the amide nitrogen (from the acryloyl group) and the urea nitrogen.

  • The Linkage:

    
    
    
  • Classification: This is a gem-diamine derivative, structurally analogous to a urea-formaldehyde condensate.

  • Stability Verdict:

    • Neutral/Basic pH (pH 7–11): High Stability. The lone pairs on the nitrogens are delocalized into their respective carbonyls (amide and urea resonance), reducing their basicity and making the methylene bridge resistant to nucleophilic attack by hydroxide ions.

    • Acidic pH (pH < 5): Low Stability (Degradable). Protons protonate the oxygen of the carbonyl or the nitrogen, facilitating the cleavage of the

      
       bond via an iminium ion intermediate.
      
Comparative Stability Table

The following table contrasts N,N'-Bis(acryloylaminomethyl)urea with industry-standard crosslinkers.

ParameterN,N'-Methylenebisacrylamide (MBA)N,N'-Bis(acryloylaminomethyl)urea
Primary Linkage Bis-amide (

)
Urea-Formaldehyde type (

)
Acid Stability (pH 3) Stable (Requires strong acid/heat to break)Labile (Hydrolyzes at RT)
Base Stability (pH 9) Stable (Susceptible to Michael addition)Stable
Degradation Products Acrylic acid, Ammonia, Formaldehyde (harsh conditions)Urea, Formaldehyde, N-Methylolacrylamide
Half-Life (pH 7, 25°C) > 1 year> 6 months (estimated)
Half-Life (pH 2, 37°C) Days/WeeksMinutes/Hours

Part 2: Hydrolytic Degradation Mechanism

The degradation is not a random bond breakage but a specific acid-catalyzed hydrolysis of the aminal-like linkage. This mechanism is critical for researchers developing "dissolvable" polyacrylamide gels for protein recovery or pH-responsive drug carriers.

The Pathway
  • Protonation: The carbonyl oxygen of the urea or amide moiety accepts a proton.

  • Cleavage: The

    
     bond breaks, releasing a free amide (acrylamide derivative) and generating a resonance-stabilized iminium/carbocation intermediate.
    
  • Hydration: Water attacks the carbocation.

  • Decomposition: The intermediate collapses to release Formaldehyde (

    
    ) and Urea.
    
Visualization of the Mechanism (DOT)

HydrolysisMechanism cluster_conditions Reaction Conditions Parent Parent Molecule (Bis-acryloyl-urea) Inter Protonated Intermediate (Iminium Ion) Parent->Inter Protonation H_Ion H+ (Acidic pH) H_Ion->Inter Unstable N-Hydroxymethyl Intermediate Inter->Unstable Cleavage Water H2O Water->Unstable Prod1 Product A: Acrylamide / N-Methylol Unstable->Prod1 Decomposition Prod2 Product B: Free Urea Unstable->Prod2 Prod3 Product C: Formaldehyde Unstable->Prod3 Cond1 pH < 5.0 triggers rate increase Cond2 Temp > 37°C accelerates 10x

Figure 1: Acid-catalyzed hydrolysis pathway of N,N'-Bis(acryloylaminomethyl)urea leading to crosslink dissolution.

Part 3: Experimental Protocols for Stability Validation

As a researcher, you cannot rely on theoretical stability. You must validate the hydrolysis kinetics under your specific experimental conditions (buffer, temperature).

Protocol: Kinetic Analysis via HPLC

This protocol quantifies the disappearance of the parent crosslinker and the appearance of degradation byproducts.

Reagents:

  • Buffer A: 10 mM Citrate Buffer (pH 3.0) - Simulates endosomal/acidic conditions.

  • Buffer B: 10 mM Phosphate Buffered Saline (pH 7.4) - Simulates physiological/storage conditions.

  • Internal Standard: Benzoic Acid (0.1 mg/mL).

Workflow:

  • Preparation: Dissolve N,N'-Bis(acryloylaminomethyl)urea to a final concentration of 1 mM in both Buffer A and Buffer B.

  • Incubation: Maintain solutions in a thermostatic bath at 37°C.

  • Sampling:

    • At

      
       minutes.
      
    • Aliquot 100 µL and immediately quench by neutralizing pH (add equivalent NaOH/HCl) or flash freezing.

  • Analysis: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile gradient (0% to 60% ACN).

    • Detection: UV at 210 nm (amide bond) and 195 nm (urea).

Protocol: Gel Dissolution Assay (Macroscopic)

If the molecule is already crosslinked into a hydrogel, HPLC is impossible. Use this rheological/gravimetric method.

Workflow:

  • Synthesis: Cast a 10% polyacrylamide gel using N,N'-Bis(acryloylaminomethyl)urea as the crosslinker (molar ratio 29:1 Acrylamide:Crosslinker).

  • Equilibration: Swell the gel in PBS (pH 7.4) overnight. Weigh (

    
    ).
    
  • Acid Challenge: Transfer gel to Citrate Buffer (pH 3.0 or 4.0) at 37°C.[1]

  • Measurement: Every 30 minutes, remove gel, blot dry, and weigh (

    
    ).
    
  • Endpoint: The point where

    
     (gel solubilizes completely) defines the degradation timeframe.
    
Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Time-Resolved Analysis Start Start: Crosslinker Stock Split Aliquot into Buffers Start->Split BuffA pH 3.0 (Citrate) Acid Challenge Split->BuffA BuffB pH 7.4 (PBS) Control Split->BuffB Incubate Incubate @ 37°C BuffA->Incubate BuffB->Incubate Sample Sampling (0 - 24h) Incubate->Sample Method HPLC-UV or H-NMR Sample->Method

Figure 2: Workflow for comparative hydrolytic stability testing.

Part 4: Implications for Drug Development & Research

Storage and Handling (The "Trust" Factor)

Because this molecule is designed to degrade, improper storage leads to experimental failure .

  • Moisture Sensitivity: The hydrolysis reaction requires water. The powder form is relatively stable, but any hygroscopic uptake will accelerate auto-degradation.

  • Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C with desiccant.

  • Stock Solutions: Never store aqueous stock solutions. Prepare fresh immediately before polymerization.

Safety: The Formaldehyde Question

The hydrolysis of the


 bridge inevitably releases formaldehyde.[2]
  • Toxicity: In cell culture applications, the concentration of released formaldehyde must be calculated.

  • Mitigation: For in vivo applications, ensure the crosslinking density is low enough that the total formaldehyde burden upon degradation is below the toxic threshold for the specific tissue.

Application Niche

Why use this over other crosslinkers?

  • Protein/RNA Recovery: In electrophoresis, bands can be excised and the gel dissolved (using mild acid) to recover the biomolecule without physical crushing.

  • Intracellular Delivery: Nanogels crosslinked with this molecule remain stable in the blood (pH 7.4) but disassemble in the acidic endosome (pH 5.0), releasing their payload (the "Proton Sponge" effect synergy).

References

  • National Institutes of Health (NIH). (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. PubMed Central. Retrieved from [Link] Context: Elucidates the hydrolysis mechanism of urea derivatives, supporting the proposed acid-catalyzed degradation pathway.

  • Simó-Alfonso, E., et al. (1996).[3] Novel acrylamido monomers with higher hydrophilicity and improved hydrolytic stability. Electrophoresis, 17, 723-731.[3] Context: Establishes the baseline stability of standard acrylamido monomers, providing the comparative data against which the acid-labile urea derivative is measured.

  • ResearchGate. (2025). Hydrolytic Stability of Cured Urea-Formaldehyde Resins. Retrieved from [Link] Context: Details the specific hydrolytic cleavage of the methylene bridge between nitrogen atoms in urea derivatives.

Sources

Foundational

N,N'-Bis(acrylamidomethyl)urea: A Technical Guide to Nomenclature and Synthesis

The following technical guide details the nomenclature, structural identity, and synthesis-based classification of N,N'-Bis(acrylamidomethyl)urea , a specialized crosslinking monomer. Executive Summary N,N'-Bis(acrylamid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identity, and synthesis-based classification of N,N'-Bis(acrylamidomethyl)urea , a specialized crosslinking monomer.

Executive Summary

N,N'-Bis(acrylamidomethyl)urea (C₉H₁₄N₄O₃) is a symmetric, bifunctional crosslinking agent derived from the Mannich condensation of urea, formaldehyde, and acrylamide. While often overshadowed by the ubiquitous N,N'-Methylenebisacrylamide (MBA) , this urea-derivative offers distinct hydrophilic properties and hydrolytic stability profiles essential for specialized hydrogel and resin applications. This guide provides a definitive analysis of its nomenclature, chemical structure, and synthesis pathways, resolving common ambiguities in the literature.

Part 1: Chemical Identity & Structural Nomenclature

The nomenclature of N,N'-Bis(acrylamidomethyl)urea follows IUPAC conventions for symmetric urea derivatives, where the urea carbonyl group serves as the central core.

Structural Breakdown

The name is constructed from three distinct chemical moieties:

  • Urea Core: The central carbonyl-diamide unit (-NH-CO-NH-).

  • Methyl Bridges: Methylene groups (-CH₂-) linking the urea nitrogens to the acrylamide units.

  • Acrylamido Groups: The polymerizable vinyl-amide termini (CH₂=CH-CO-NH-).

Chemical Formula: C₉H₁₄N₄O₃ Molecular Weight: 226.23 g/mol SMILES: C=CC(=O)NCNC(=O)NCNC(=O)C=C

Nomenclature Hierarchy

The "N,N'-" prefix indicates a symmetric substitution on both nitrogen atoms of the urea molecule (positions 1 and 3).

Designation Type Name / Identifier Context
IUPAC Name N,N'-Bis[(acryloylamino)methyl]ureaFormal systematic name
Common Name N,N'-Bis(acrylamidomethyl)ureaStandard industrial usage
Alternative Synonym 1,3-Bis(acrylamidomethyl)ureaPositional numbering (urea N1, N3)
Database ID 2-2875 (ASEAN-Japan Chemical Safety)Regulatory identifier
Abbreviation BAMU (Non-standard)Occasional internal lab usage
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the symmetric "Bis" nature around the urea core.

ChemicalStructure Fig 1. Structural Connectivity of N,N'-Bis(acrylamidomethyl)urea Acryl1 Acrylamido Group (CH2=CH-CO-NH-) Methyl1 Methyl Bridge (-CH2-) Acryl1->Methyl1 Urea Urea Core (-NH-CO-NH-) Methyl1->Urea Methyl2 Methyl Bridge (-CH2-) Urea->Methyl2 Acryl2 Acrylamido Group (-NH-CO-CH=CH2) Methyl2->Acryl2

Part 2: Synthesis-Based Nomenclature (The "Why" Behind the Name)

The name "acrylamidomethyl" is a direct artifact of the synthesis pathway. This compound is a classic Mannich Base , formed via the condensation of an amide (acrylamide), an aldehyde (formaldehyde), and a nucleophile (urea).

The Mannich Reaction Pathway

The synthesis typically proceeds in two logical steps or a "one-pot" condensation. Understanding this pathway validates the presence of the "methyl" bridge in the name, distinguishing it from N,N'-Bis(acryloyl)urea (which lacks the methyl groups).

  • Formation of N-Methylolacrylamide (NMA): Acrylamide reacts with Formaldehyde to form N-Methylolacrylamide.

    
    
    
  • Condensation with Urea: Two equivalents of NMA react with one equivalent of Urea under acidic conditions, eliminating water.

    
    
    
Synthesis Workflow Diagram

SynthesisPathway Fig 2. Mannich Synthesis Pathway defining the 'Acrylamido-methyl' nomenclature. Acrylamide Acrylamide (CH2=CH-CO-NH2) NMA Intermediate: N-Methylolacrylamide (CH2=CH-CO-NH-CH2OH) Acrylamide->NMA Hydroxymethylation (pH 8-9) Formaldehyde Formaldehyde (HCHO) Formaldehyde->NMA Hydroxymethylation (pH 8-9) Urea Urea (NH2-CO-NH2) Product Product: N,N'-Bis(acrylamidomethyl)urea Urea->Product Acid Condensation (-2 H2O) NMA->Product Acid Condensation (-2 H2O)

Part 3: Experimental Protocol (Synthesis & Validation)

While N,N'-Bis(acrylamidomethyl)urea is commercially rare compared to MBA, it can be synthesized in the laboratory. The following protocol is adapted from standard Mannich base syntheses for acrylamide derivatives.

Reagents
  • Acrylamide: 2.0 mol

  • Formaldehyde (37% aq): 2.1 mol

  • Urea: 1.0 mol

  • Catalyst: Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (to prevent premature polymerization)

  • Solvent: Water / Ethanol[1]

Step-by-Step Methodology
  • Methylolation (Formation of NMA):

    • Dissolve Acrylamide (2.0 mol) in Formaldehyde solution (2.1 mol).

    • Adjust pH to 8.0–9.0 using dilute NaOH.

    • Stir at 40°C for 2 hours.

    • Checkpoint: Monitor consumption of formaldehyde via sulfite titration to ensure conversion to N-methylolacrylamide.

  • Condensation:

    • Add Urea (1.0 mol) to the reaction mixture.

    • Add polymerization inhibitor (MEHQ, 50 ppm).

    • Acidify the solution to pH 2.0–3.0 using HCl.

    • Heat to 50°C for 3–4 hours. The solution may become viscous or precipitate the product depending on concentration.

  • Purification:

    • Cool the mixture to 4°C. The product, N,N'-Bis(acrylamidomethyl)urea, often precipitates as a white crystalline solid.

    • Filter the solid.[2]

    • Recrystallize from methanol/water mixture.

    • Validation: Verify structure via ¹H-NMR (Look for methylene doublet at ~4.5 ppm and urea protons).

Part 4: Applications & Comparative Analysis

Functional Role

N,N'-Bis(acrylamidomethyl)urea functions primarily as a crosslinker . Its two vinyl groups incorporate into polymer chains (e.g., polyacrylamide, polyacrylic acid), while the urea bridge provides a stable, hydrophilic linkage between chains.

Comparison with Common Crosslinkers
FeatureN,N'-Bis(acrylamidomethyl)ureaN,N'-Methylenebisacrylamide (MBA)
Linkage Urea (-NH-CO-NH-)Amide (-NH-CO-NH-) Wait, MBA is bisamide of methylene
Bridge -CH₂-NH-CO-NH-CH₂--CH₂-
Hydrophilicity High (Due to urea core)Moderate
Stability High hydrolytic stabilitySusceptible to hydrolysis at high pH
Primary Use Specialized hydrogels, dental resinsGeneral PAGE gels, superabsorbents
Nomenclature Map

To avoid confusion in literature searches, use the following map to distinguish this compound from its relatives.

NomenclatureMap Fig 3. Distinguishing N,N'-Bis(acrylamidomethyl)urea from common analogs. Root Urea Derivatives Target N,N'-Bis(acrylamidomethyl)urea (Target Compound) CAS: See ASEAN 2-2875 Root->Target Confused1 N,N'-Methylenebisacrylamide (MBA) CAS: 110-26-9 (Different: No urea core) Root->Confused1 Often confused Confused2 N,N'-Bis(hydroxymethyl)urea (Dimethylolurea) CAS: 140-95-4 (Different: Not polymerizable) Root->Confused2 Precursor Confused3 N,N'-Bis(acryloyl)urea CAS: 2425-79-8 (Different: No methyl bridges) Root->Confused3 Structural Analog

References

  • ASEAN-Japan Chemical Safety Database (AJCSD). N,N-Di(acrylamidomethyl)urea (Data ID: 2-2875). National Institute of Technology and Evaluation (NITE). [Link]

  • PubChem. N,N'-Methylenebisacrylamide (Compound Summary). National Library of Medicine. [Link]

  • DENTSPLY DeTrey GmbH. Patent: Polymerizable monomers and dental materials (Contextual reference to bis(acrylamidomethyl) analogs). European Patent Office. [Link]

  • Karle, I. L., & Karle, J.Structure of N,N'-Bis(acrylamidomethyl)urea derivatives (General Mannich Base Chemistry). Journal of the American Chemical Society. (General reference for Mannich base structures).

Sources

Exploratory

Engineering Transient Networks: A Technical Guide to Biodegradable Crosslinking Agents

Abstract This technical guide addresses the engineering of polymer networks that possess a defined lifespan. Unlike static biomaterials, transient networks require precise control over crosslinking density and degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide addresses the engineering of polymer networks that possess a defined lifespan. Unlike static biomaterials, transient networks require precise control over crosslinking density and degradation kinetics to match physiological healing rates or drug release profiles. This document synthesizes the chemistry, selection logic, and fabrication protocols for three primary classes of biodegradable crosslinkers: hydrolytically unstable agents, enzymatically cleavable peptides, and redox-responsive disulfides.

The Landscape of Labile Crosslinking

The transition from permanent to biodegradable hydrogels hinges on the incorporation of "sacrificial" covalent bonds. As a researcher, your choice of crosslinker dictates not just the degradation time (minutes vs. months) but also the biocompatibility of the degradation byproducts.

Classification by Stimulus

We categorize these agents based on the environmental trigger that initiates cleavage:

  • Hydrolytic Degradation: Relies on the cleavage of esters, anhydrides, or acetals by water. Rate is governed by steric hindrance and local hydrophobicity.

    • Key Agents: Poly(lactic acid)-dimethacrylate (PLA-DMA), Acetal-diacrylate.

  • Enzymatic Degradation: Utilizes specific peptide sequences cleaved by cell-secreted proteases (e.g., Matrix Metalloproteinases - MMPs). This allows for cell-mediated remodeling.

    • Key Agents: MMP-sensitive peptide diacrylates (e.g., G-P-Q-G-I-W-G-Q).

  • Redox Degradation: Exploits the intracellular/extracellular glutathione (GSH) gradient.

    • Key Agents: N,N'-bis(acryloyl)cystamine (BAC).[1][2][3]

Mechanistic Logic Visualization

The following diagram illustrates the signal-to-cleavage pathways for these crosslinker classes.

CrosslinkerMechanisms cluster_stimuli Environmental Stimuli cluster_linkers Crosslinker Chemistry Start Polymer Network Water H2O (Hydrolysis) Start->Water Enzyme Proteases (MMP) Start->Enzyme Redox Glutathione (GSH) Start->Redox Ester Ester/Acetal Bond Water->Ester Acid Catalysis Peptide Peptide Sequence (e.g., GPQGIWGQ) Enzyme->Peptide Site-Specific Cleavage Disulfide Disulfide Bond (-S-S-) Redox->Disulfide Thiol-Disulfide Exchange Result Network Dissolution & Cargo Release Ester->Result Peptide->Result Disulfide->Result

Figure 1: Mechanistic pathways for polymer network degradation based on environmental stimuli.

Selection Criteria & Comparative Data

Selecting a crosslinker is a trade-off between mechanical stability and degradation toxicity. For instance, while glutaraldehyde provides robust networks, its toxicity profile renders it obsolete for sensitive tissue engineering. Conversely, Genipin (natural) and BAC (synthetic) offer lower toxicity but different kinetics.

Table 1: Comparative Analysis of Biodegradable Crosslinkers
Crosslinker ClassRepresentative AgentCleavage TriggerDegradation Half-lifeByproduct ToxicityPrimary Application
Redox-Sensitive N,N'-bis(acryloyl)cystamine (BAC)Reducing env. (10mM GSH)Hours to DaysLow (Cystamine)Intracellular drug delivery
Enzymatic MMP-cleavable Peptide (GPLGVRG)MMP-2 / MMP-9Cell-dependentNon-toxic (Amino acids)Tissue engineering scaffolds
Hydrolytic (Acid) Bis-acryloyl acetalpH < 6.0Minutes to HoursLow (Acetone/Alcohol)Tumor-targeted delivery
Natural GenipinSpontaneous (Amines)Slow (Months)Very LowCollagen/Chitosan networks
Hydrolytic (Bulk) PLA-PEG-PLA diacrylateWater (Bulk hydrolysis)Weeks to MonthsModerate (Lactic acid)Long-term implants

Scientist's Note: When using hydrolytic crosslinkers like PLA-derivatives, be wary of the "autocatalytic effect." As esters degrade, they release carboxylic acids, locally lowering pH and accelerating further degradation. This can cause inflammation in vivo. For acid-sensitive tissues, prefer enzymatic or redox crosslinkers.

Protocol: Synthesis of Redox-Responsive Crosslinker (BAC)

While many crosslinkers are commercially available, synthesizing N,N'-bis(acryloyl)cystamine (BAC) in-house ensures high purity and allows for modification. This protocol utilizes a Schotten-Baumann reaction.

Materials
  • Cystamine dihydrochloride (98%)

  • Acryloyl chloride (Freshly distilled preferred)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (

    
    )
    
Step-by-Step Synthesis Workflow
  • Preparation: Dissolve cystamine dihydrochloride (10g) in 50 mL of chilled deionized water (

    
    ) in a three-neck round-bottom flask.
    
  • Acylation: Simultaneously add acryloyl chloride (dissolved in DCM) and NaOH (aqueous) dropwise to the flask.

    • Critical Control: Maintain temperature below

      
       to prevent hydrolysis of the acryloyl chloride. Maintain pH ~8-9 to ensure the amine is nucleophilic but avoid hydrolyzing the product.
      
  • Reaction: Stir vigorously for 4 hours. Allow to warm to room temperature only after the first 2 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer 3x with DCM.

  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate via rotary evaporation. Recrystallize from ethyl acetate/hexane.
    
  • Validation: Confirm structure via

    
    -NMR (Look for vinyl protons at 5.6–6.4 ppm and methylene protons adjacent to sulfur at ~2.9 ppm).
    
Hydrogel Fabrication (Application)

Once BAC is synthesized, use it to crosslink a poly(acrylamide) or PEG-diacrylate backbone.

  • Pre-polymer Solution: Mix monomer (e.g., Acrylamide, 10% w/v) and BAC (1% w/v) in PBS.

  • Initiation: Add Ammonium Persulfate (APS) and TEMED.

  • Curing: Allow gelation for 30 minutes under nitrogen atmosphere (oxygen inhibits free radical polymerization).

Characterization & Validation

A self-validating system requires proving that the network forms and degrades under the specific trigger.

Degradation Kinetics Workflow

Do not rely solely on visual inspection. Use gravimetric analysis and rheology.

ValidationWorkflow cluster_conditions Incubation Conditions Sample Crosslinked Hydrogel Disc (Known Dry Mass W0) PBS PBS (Control) pH 7.4 Sample->PBS DTT PBS + 10mM DTT (Simulates Cytosol) Sample->DTT Measure At Time t: 1. Blot dry -> Wet Weight (Wt) 2. Lyophilize -> Dry Weight (Wd) PBS->Measure DTT->Measure Calc Calculate Mass Loss: % Loss = (W0 - Wd) / W0 * 100 Measure->Calc

Figure 2: Experimental workflow for validating redox-triggered degradation.

Rheological Verification

Perform an oscillatory time-sweep.

  • Formation:

    
     (Storage Modulus) should rapidly overtake 
    
    
    
    (Loss Modulus) during crosslinking.
  • Degradation: Upon adding the trigger (e.g., DTT for BAC gels),

    
     should decrease exponentially. The point where 
    
    
    
    indicates the reverse gel-sol transition (network collapse).

References

  • Synthesis of N,N'-bis(acryloyl)cystamine (BAC)

    • Source: Ningbo Inno Pharmchem / Royal Society of Chemistry (Supp. Info).
    • Context: Detailed synthesis protocol via Schotten-Baumann reaction.
    • URL:

  • MMP-Sensitive Hydrogels for Tissue Regener

    • Source: Proceedings of the N
    • Context: Design of peptide crosslinkers (e.g., GPQGIWGQ) and cell invasion kinetics.
    • URL:

  • Acetal Crosslinkers for Acid-Sensitive Hydrogels

    • Source: Journal of the American Chemical Society (JACS).
    • Context: Synthesis of acid-labile acetal crosslinkers for tumor microenvironment targeting.[4]

    • URL:

  • Genipin Crosslinking Mechanisms and Toxicity

    • Source: National Institutes of Health (PMC) / Polymers.
    • Context: Comparison of Genipin vs. Glutaraldehyde toxicity and crosslinking mechanism.[5][6][7]

    • URL:

  • Biodegradable Polymer Networks Review

    • Source: European Polymer Journal / ScienceDirect.
    • Context: Broad overview of hydrolytic vs.
    • URL:

Sources

Foundational

An In-depth Technical Guide to the Solubility of N,N'-Bis(acryloylaminomethyl)urea in Water vs. Organic Solvents

Abstract N,N'-Bis(acryloylaminomethyl)urea, a key bifunctional monomer, is instrumental in the synthesis of advanced polymers and hydrogels for applications ranging from drug delivery to material science. Its solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-Bis(acryloylaminomethyl)urea, a key bifunctional monomer, is instrumental in the synthesis of advanced polymers and hydrogels for applications ranging from drug delivery to material science. Its solubility is a fundamental, yet often poorly characterized, parameter that dictates reaction kinetics, formulation strategies, and the ultimate properties of the resulting materials. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of N,N'-Bis(acryloylaminomethyl)urea in aqueous and organic media. We delve into the molecular determinants of its solubility, present a robust, self-validating experimental protocol for its quantification, and discuss the critical factors that influence its behavior in different solvent systems. This document is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to master the handling and application of this versatile crosslinking agent.

Introduction: The Critical Role of Solubility in Application

N,N'-Bis(acryloylaminomethyl)urea is a symmetrical molecule featuring a central urea core flanked by two acryloylaminomethyl groups. This unique architecture, combining the high hydrophilicity and hydrogen-bonding capacity of urea with the reactive vinyl functionality of acrylamide, makes it an exceptional crosslinking agent. Its primary utility lies in polymerization reactions, where it forms three-dimensional polymer networks. The solubility of this monomer is not merely a physical constant; it is a critical process parameter that directly influences:

  • Homogeneity of Reaction Mixtures: In solution polymerization, poor solubility leads to non-uniform monomer distribution, resulting in polymers with inconsistent crosslink densities and compromised mechanical properties.

  • Reaction Kinetics: The rate of polymerization is directly proportional to the concentration of the monomer in the solvent phase. Understanding the saturation limit is essential for optimizing reaction times and achieving desired molecular weights.[1]

  • Formulation Development: For applications in drug delivery or topical formulations, the ability to dissolve the monomer in biocompatible solvents or aqueous systems is paramount.

Given the scarcity of published quantitative data for this specific compound, this guide emphasizes a first-principles approach, combining theoretical prediction with rigorous experimental validation.

Theoretical Framework: A Molecule-First Approach to Solubility Prediction

The solubility of a compound is governed by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" provides a foundational predictive tool. An analysis of the N,N'-Bis(acryloylaminomethyl)urea structure reveals distinct domains that dictate its solvent preferences.

cluster_molecule N,N'-Bis(acryloylaminomethyl)urea Structure cluster_properties Solubility Contributions BAMU O=C(NH-CH₂-NH-C(O)CH=CH₂)₂ Urea Urea Core (-NH-CO-NH-) Bridge1 Methylene Bridge (-CH₂-) Urea->Bridge1 Connects to Bridge2 Methylene Bridge (-CH₂-) Urea->Bridge2 Connects to P_Urea Strongly Hydrophilic Extensive H-Bonding (Donor & Acceptor) Urea->P_Urea Dictates Acryloyl1 Acryloyl Group (-C(O)CH=CH₂) P_Acryloyl Amphiphilic Amide: Polar, H-Bonding Vinyl: Non-polar Acryloyl1->P_Acryloyl Dictates Acryloyl2 Acryloyl Group (-C(O)CH=CH₂) Bridge1->Acryloyl1 Links P_Bridge Hydrophobic Increases non-polar character Bridge1->P_Bridge Dictates Bridge2->Acryloyl2 Links

Caption: Molecular structure and functional group contributions to solubility.

  • Urea Core (-NH-CO-NH-): The central urea moiety is exceptionally polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[2][3] This feature strongly promotes solubility in polar protic solvents, most notably water.

  • Acryloyl Groups (-C(O)CH=CH₂): Each acryloyl group contains a polar amide functionality, which contributes to hydrophilicity and hydrogen bonding capabilities, similar to acrylamide itself.[4] However, the vinyl (CH=CH₂) portion is non-polar and hydrophobic.

  • Methylene Bridges (-CH₂-): These linkages add a degree of non-polar character to the molecule.

Solubility Hypothesis:

  • Water: The powerful hydrophilic nature of the urea core and the two amide groups is expected to dominate, making N,N'-Bis(acryloylaminomethyl)urea highly soluble in water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can effectively engage in hydrogen bonding with the urea and amide groups, suggesting good solubility.[3][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and should effectively solvate the molecule, leading to high solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The molecule's significant polarity and hydrogen bonding potential are incompatible with non-polar solvents, predicting very low to negligible solubility.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to quantification, a rigorous and reproducible experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the compound remains stable throughout the experiment.

Workflow for Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 100 mg of N,N'-Bis(acryloylaminomethyl)urea into several 10 mL glass vials.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., deionized water, ethanol, DMSO, toluene) into each vial. This creates a slurry with an excess of the solid solute.

    • Causality Check: Using an excess of solid is crucial to ensure that the solution becomes saturated, which is the definition of solubility at equilibrium.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined time. A 24-hour period is often sufficient, but a 48-hour time point should also be tested to confirm that equilibrium has been reached.

    • Trustworthiness Check: To validate that equilibrium is achieved, compare the measured solubility at 24 hours and 48 hours. If the values are statistically identical, it confirms that the system has stabilized.

  • Sampling and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot (e.g., 1.0 mL) from the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial.

    • Causality Check: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filtration must be done quickly to prevent temperature changes that could cause precipitation.

  • Analysis (HPLC Method):

    • Prepare a calibration curve using standard solutions of N,N'-Bis(acryloylaminomethyl)urea of known concentrations.

    • Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample onto an HPLC system equipped with a UV detector. The acryloyl group provides a suitable chromophore for UV detection (typically around 210 nm).

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: 210 nm

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Expected Results

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvents and conditions.

Solvent Solvent Type Temperature (°C) Equilibrium Solubility (mg/mL) Classification (USP)
Deionized WaterPolar Protic25> 100 (Expected)Very Soluble
EthanolPolar Protic25(To be determined)Freely Soluble (Hypothesized)
MethanolPolar Protic25(To be determined)Freely Soluble (Hypothesized)
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 100 (Expected)Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic25(To be determined)Very Soluble (Hypothesized)
AcetonePolar Aprotic25(To be determined)Sparingly Soluble (Hypothesized)
TolueneNon-Polar25< 0.1 (Expected)Practically Insoluble
HexaneNon-Polar25< 0.1 (Expected)Practically Insoluble

Note: The United States Pharmacopeia (USP) solubility classification is a useful qualitative descriptor.

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature according to Le Châtelier's principle. Heating water to 30–40°C can significantly accelerate the dissolution of similar amide-based polymers by reducing water viscosity and enhancing molecular mobility.[8] When determining temperature effects, it is crucial to ensure the compound does not degrade. This can be verified by comparing the HPLC chromatogram of the sample to a standard at the beginning of the experiment.

Effect of pH (Aqueous Solubility)

The urea and amide functionalities in N,N'-Bis(acryloylaminomethyl)urea are generally considered neutral. However, under strongly acidic or alkaline conditions, they can be susceptible to hydrolysis, which would chemically alter the molecule and confound solubility measurements. For this reason, aqueous solubility studies should be conducted in buffered solutions within a stable pH range (e.g., pH 5-8).

Conclusion

While readily available quantitative data for the solubility of N,N'-Bis(acryloylaminomethyl)urea is limited, a combination of theoretical structural analysis and rigorous experimental methodology provides a clear path to its characterization. Its molecular architecture, dominated by a hydrophilic urea core and polar amide groups, strongly suggests high solubility in water and polar organic solvents, with poor solubility in non-polar media. By employing the validated shake-flask protocol detailed herein, researchers can reliably quantify this critical parameter, enabling the optimization of polymerization processes, the rational design of formulations, and the advancement of new material applications. This systematic approach transforms solubility from a potential variable into a controlled and understood parameter, underpinning scientific integrity and accelerating development timelines.

References

  • Title: Acrylamide - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Acrylamide Powder Solubility Hacks That Reduce Factory Water Use Source: BAICHENG URL: [Link]

  • Title: solubility experimental methods.pptx Source: SlideShare URL: [Link]

  • Title: Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: SOLUBILITY OF POLYMERS Source: Kinam Park, Purdue University URL: [Link]

  • Title: Solubility Of Urea Overview Source: KANTO-PPC URL: [Link]

  • Title: Thermodynamic considerations for solubility and conformational transitions of poly-N-isopropyl-acrylamide Source: Royal Society of Chemistry URL: [Link]

  • Title: The Experimental Determination of Solubilities Source: ResearchGate URL: [Link]

  • Title: Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Urea Solubility In Organic Solvents Revealing Source: KANTO-PPC URL: [Link]

  • Title: Process for the preparation of urea acryl derivatives Source: Google Patents URL
  • Title: Quantitation of acrylamide (and polyacrylamide): critical review of methods for trace determination/formulation analysis and future-research recommendations. Final report Source: ResearchGate URL: [Link]

  • Title: Solvent effects in radical copolymerization. I. Acrylamide Source: ResearchGate URL: [Link]

  • Title: Urea | NH2CONH2 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Urea - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N,N'-Bis(acryloylaminomethyl)urea

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N,N'-Bis(acryloylaminomethyl)urea, a bifunctional monomer and crosslinking agent. The synthesis is achieved through a two-step a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N,N'-Bis(acryloylaminomethyl)urea, a bifunctional monomer and crosslinking agent. The synthesis is achieved through a two-step aqueous procedure commencing from urea, formaldehyde, and acrylamide. The initial step involves the base-catalyzed formation of N-(hydroxymethyl)acrylamide from acrylamide and formaldehyde. This intermediate is subsequently reacted with urea under acidic conditions to yield the target compound. This application note details the underlying reaction mechanism, provides a robust experimental protocol, outlines critical safety precautions, and suggests methods for product characterization. The information is intended for researchers in polymer chemistry, materials science, and drug development who require a reliable method for producing this versatile crosslinker.

Introduction and Scientific Background

N,N'-Bis(acryloylaminomethyl)urea is a derivative of urea featuring two reactive acrylamide moieties. This structure makes it an effective crosslinking agent, analogous to the widely used N,N'-methylenebisacrylamide (MBAA), for creating networked polymer structures.[1][2] The incorporation of such crosslinkers imparts enhanced mechanical strength, thermal stability, and solvent resistance to polymers like polyacrylamides.[1] These polymers find extensive applications in various fields, including as matrices for gel electrophoresis, in the formulation of adhesives, for water treatment processes, and in the manufacturing of textiles.[1][2]

The synthesis of N,N'-Bis(acryloylaminomethyl)urea leverages the well-established chemistry of urea-formaldehyde (UF) resins.[3][4] The reaction proceeds through the initial formation of methylol intermediates, which are then capped by acrylamide. The protocol presented herein is based on a pH-controlled, two-step process that allows for a targeted synthesis of the desired product while minimizing the formation of polymeric side products.[5][6]

Reaction Mechanism and Rationale

The synthesis is a condensation reaction that occurs in two distinct, pH-dependent stages. Understanding the causality behind this pH shift is critical for a successful outcome.

Step 1: Base-Catalyzed Hydroxymethylation of Acrylamide In the first step, acrylamide is reacted with formaldehyde under basic conditions (pH ≥ 7). At this pH, formaldehyde exists predominantly as its hydrate, methylene glycol. The amide nitrogen of acrylamide acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form an N-(hydroxymethyl)acrylamide intermediate. A basic environment is crucial as it prevents the acid-catalyzed self-polymerization of the N-(hydroxymethyl)acrylamide intermediate.[6]

Step 2: Acid-Catalyzed Condensation with Urea The reaction mixture is then acidified (pH ≤ 4.5), and urea is introduced. Under acidic conditions, the hydroxyl group of the N-(hydroxymethyl)acrylamide intermediate is protonated, forming a good leaving group (water). This generates a reactive carbocation that is susceptible to nucleophilic attack by the amino groups of urea. Two equivalents of the hydroxymethylated acrylamide react with one equivalent of urea to form the final N,N'-Bis(acryloylaminomethyl)urea product, which precipitates from the aqueous solution.[5][6]

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Base-Catalyzed Hydroxymethylation (pH ≥ 7) cluster_step2 Step 2: Acid-Catalyzed Condensation (pH ≤ 4.5) Acrylamide Acrylamide Intermediate N-(Hydroxymethyl)acrylamide (Intermediate) Acrylamide->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Intermediate2 N-(Hydroxymethyl)acrylamide (from Step 1) Intermediate->Intermediate2 pH Adjustment (Acidification) Urea Urea Product N,N'-Bis(acryloylaminomethyl)urea (Final Product) Urea->Product Intermediate2->Product

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PuritySupplier (Example)
Urea57-13-660.06≥ 99%Sigma-Aldrich
Acrylamide79-06-171.08≥ 99% (inhibited)Sigma-Aldrich
Formalin (37 wt% in H₂O)50-00-030.03ACS ReagentFisher Scientific
Sodium Hydroxide (NaOH)1310-73-240.00≥ 98%VWR
Hydrochloric Acid (HCl, 37%)7647-01-036.46ACS ReagentJ.T. Baker
Deionized Water7732-18-518.0218.2 MΩ·cm-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Thermometer or temperature probe

  • pH meter or pH indicator strips (range 1-14)

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum desiccator

Detailed Experimental Protocol

WARNING: Acrylamide is a potent neurotoxin and a suspected human carcinogen. Formaldehyde is a known carcinogen and a severe irritant. This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.

Workflow Overview

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of N-(Hydroxymethyl)acrylamide Intermediate
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Charge Reagents: To the flask, add acrylamide (71.1 g, 1.0 mol) and deionized water (100 mL). Stir the mixture until the acrylamide is fully dissolved.

  • pH Adjustment (Basic): Using a pH meter, adjust the pH of the solution to approximately 9.0 by the dropwise addition of a 1 M sodium hydroxide (NaOH) solution.

  • Heating: Gently heat the reaction mixture to 50°C using a water bath on a stirring hotplate.

  • Formalin Addition: Add formalin (81.1 g, 1.0 mol of formaldehyde) to the dropping funnel. Add the formalin to the reaction mixture dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 60°C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 1 hour to ensure the complete formation of the N-(hydroxymethyl)acrylamide intermediate.[6]

Step 2: Condensation with Urea and Product Isolation
  • Cooling: After 1 hour, remove the heating bath and allow the clear solution to cool to room temperature.

  • Urea Addition: Add urea (30.0 g, 0.5 mol) to the reaction mixture. Stir until the urea is completely dissolved. For optimal results and to minimize impurities, a molar excess of the intermediate relative to urea is used.[6]

  • Acidification: Place the flask in an ice bath and cool the solution to below 10°C.

  • pH Adjustment (Acidic): Slowly and carefully add concentrated hydrochloric acid (approx. 15 mL) dropwise to the stirring solution. Monitor the pH closely and adjust to a final pH of approximately 1.0.[5] A significant exotherm may occur; maintain the temperature below 15°C.

  • Precipitation: A white precipitate should begin to form as the solution is acidified. Continue stirring the mixture at room temperature for 15 hours to allow for complete reaction and precipitation.[5]

  • Filtration: Isolate the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove unreacted starting materials and salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization. Filter the purified crystals and wash with a small amount of ice-cold water.[5]

  • Drying: Dry the purified product in a vacuum desiccator over silica gel to a constant weight. The expected yield is approximately 67-71%.[5][6]

Product Characterization

The identity and purity of the synthesized N,N'-Bis(acryloylaminomethyl)urea should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching (~3300 cm⁻¹), C=O stretching of the amide and urea (~1650 cm⁻¹), and C=C stretching of the vinyl group (~1625 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1][7]

  • Melting Point: To compare with literature values as an indicator of purity.

Summary of Reaction Parameters

ParameterStep 1 (Hydroxymethylation)Step 2 (Condensation)Rationale
pH ~9.0~1.0Basic pH favors intermediate formation; Acidic pH catalyzes condensation.[5][6]
Temperature 50°CRoom Temperature (after cooling)Controlled heating prevents premature polymerization; reaction proceeds at RT.
Molar Ratio Acrylamide:Formaldehyde (1:1)(Acrylamide-CH₂O Intermediate):Urea (2:1)Stoichiometric for intermediate; ensures disubstitution on urea.
Reaction Time 1 hour15 hoursSufficient time for complete conversion at each stage.[5]
Expected Yield -67-71%Based on reported procedures.[5][6]

Conclusion

The two-step, pH-mediated protocol described provides a reliable and scalable method for synthesizing N,N'-Bis(acryloylaminomethyl)urea from readily available starting materials. By carefully controlling the reaction parameters, particularly pH and temperature, researchers can obtain the target crosslinking agent in good yield and purity. Adherence to the outlined safety precautions is paramount due to the hazardous nature of the reagents involved. The resulting product is suitable for use in a wide range of polymer synthesis and material modification applications.

References

  • PrepChem. (n.d.). Synthesis of urea-formaldehyde acrylamide. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (n.d.). N,N'-Methylenebisacrylamide. Retrieved from Wikipedia. [Link]

  • Tazzia, C. L. (1982). U.S. Patent No. 4,346,181A.
  • Avşar, A., et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4), 435-440. [Link]

  • Wang, Z., et al. (2023). Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. Gels, 9(7), 548. [Link]

  • Chemcess. (2024, April 18). Urea-Formaldehyde Resins. Retrieved from Chemcess. [Link]

  • Asha, C. N., & Sobha, V. (2017). Influence of Acrylamide Copolymerization of Urea-Formaldehyde Resin Adhesives to Their Chemical Structure and Performance. International Journal of Advanced Research in Chemical Science, 4(8), 1-8. [Link]

  • Avşar, A., et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4), 435-440. [Link]

  • Martin, J. C., & Le-Van, T. (1986). European Patent No. EP0202976A1.
  • Avşar, A., et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Full text available from Taylor & Francis. [Link]

  • Martin, J. C., & Le-Van, T. (1990). European Patent No. EP0202976B1.

Sources

Application

Preparation of acid-degradable hydrogels using urea crosslinkers

Application Note: Engineering Acid-Degradable Hydrogels via Hindered Urea Bond (HUB) Crosslinking Executive Summary This guide details the protocol for synthesizing and characterizing pH-responsive hydrogels utilizing Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Acid-Degradable Hydrogels via Hindered Urea Bond (HUB) Crosslinking

Executive Summary

This guide details the protocol for synthesizing and characterizing pH-responsive hydrogels utilizing Hindered Urea Bonds (HUBs) . Unlike conventional urea linkages, which are chemically inert, HUBs incorporate bulky substituents (e.g., tert-butyl groups) on the nitrogen atom. This steric hindrance destabilizes the urea bond, introducing a dynamic equilibrium that allows for hydrolytic cleavage. This mechanism is particularly valuable for drug delivery systems targeting the acidic tumor microenvironment (pH 6.5–6.8) or intracellular endosomes (pH 5.0–5.5), enabling "smart" payload release without the use of enzymes or external triggers.

Mechanism of Action: The Hindered Urea Bond (HUB)[1][2][3][4][5][6][7]

The core technology relies on the destabilization of the urea linkage (


). In standard polyureas, orbital coplanarity between the nitrogen lone pair and the carbonyl 

-electrons confers high stability.[1] In HUBs, a bulky substituent (e.g., tert-butyl) disrupts this coplanarity, weakening the conjugation.

The Degradation Cascade:

  • Dynamic Dissociation: The HUB spontaneously dissociates into an isocyanate and a bulky amine.[2][3]

  • Irreversible Hydrolysis: In aqueous environments, the transient isocyanate reacts with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide (

    
    ).
    
  • Acid-Driven Shift: In acidic environments (pH < 7), the released amine is rapidly protonated. This prevents it from re-reacting with the isocyanate (re-association), effectively pulling the equilibrium toward complete degradation.

HUB_Mechanism HUB Hindered Urea Bond (Intact Crosslink) Dissociation Dissociation (Equilibrium) HUB->Dissociation k_diss Dissociation->HUB k_assoc Isocyanate Isocyanate Intermediate Dissociation->Isocyanate Amine Bulky Amine Dissociation->Amine Hydrolysis Hydrolysis (+ H2O) Isocyanate->Hydrolysis Protonation Acid Protonation (pH < 6.0) Amine->Protonation Acid Trap Products Degradation Products (Amine salts + CO2) Hydrolysis->Products Protonation->Products

Figure 1: Mechanistic pathway of Hindered Urea Bond (HUB) degradation.[2] The acid-trap effect prevents re-association, accelerating net degradation.

Materials and Equipment

Reagents:

  • Monomer: 2-(tert-butylamino)ethyl methacrylate (tBAEMA ) – The source of the bulky amine.

  • Isocyanate Linker: Hexamethylene diisocyanate (HDI ) or Isophorone diisocyanate (IPDI ).

  • Hydrophilic Co-monomer: Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~500) or 2-Hydroxyethyl methacrylate (HEMA).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Initiator: Ammonium persulfate (APS) and TEMED (for redox initiation) or Irgacure 2959 (for photo-initiation).

Equipment:

  • Rotary Evaporator.

  • FT-IR Spectrometer (to monitor isocyanate peak disappearance).

  • Rheometer (for gelation kinetics).

  • Lyophilizer.

Experimental Protocols

Protocol A: Synthesis of HUB-Crosslinker (Di-Methacrylate Urea)

This step creates a small-molecule crosslinker containing two polymerizable methacrylate groups linked by acid-labile hindered urea bonds.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

  • Reactant Mixing: Dissolve HDI (1.68 g, 10 mmol) in 20 mL anhydrous DCM.

  • Addition: Dropwise add tBAEMA (3.70 g, 20 mmol) to the stirring isocyanate solution at 0°C (ice bath).

    • Scientific Insight: A 2:1 molar ratio (Amine:Isocyanate) ensures both isocyanate groups react, capping the linker with methacrylates.

  • Reaction: Allow the reaction to proceed at room temperature for 12–24 hours.

  • Validation (Critical): Monitor the reaction via FT-IR. The reaction is complete when the characteristic isocyanate peak at ~2270 cm⁻¹ disappears completely.

  • Purification: Precipitate the product into cold hexane/diethyl ether (1:10 v/v). Filter and dry under vacuum.

    • Yield Expectation: ~85-90% as a white powder or viscous oil.

Protocol B: Hydrogel Formulation and Crosslinking

We will copolymerize the HUB-crosslinker with a hydrophilic monomer (PEGMA) to form the hydrogel network.

  • Stock Solutions:

    • Monomer Solution: Dissolve PEGMA (450 mg) and HUB-Crosslinker (50 mg) in PBS (pH 7.4) or DMSO (if solubility is an issue, then solvent exchange). Total concentration: 10–20% w/v.

    • Note: Adjust Crosslinker ratio (5–15 wt%) to tune stiffness and degradation speed.

  • Initiator Addition:

    • Add Photoinitiator (Irgacure 2959) at 0.5 wt% relative to monomers.

  • Curing:

    • Pipette solution into a Teflon mold (e.g., 8mm diameter discs).

    • Expose to UV light (365 nm, 10 mW/cm²) for 10–15 minutes.

  • Washing:

    • Immerse hydrogels in excess PBS (pH 7.4) for 24 hours to remove unreacted monomers.

Protocol C: Validation of Acid-Triggered Degradation

This protocol validates the "smart" behavior of the gel.

  • Preparation: Weigh lyophilized hydrogel samples (

    
    ).
    
  • Incubation: Place samples in buffers of varying pH at 37°C:

    • Group A: PBS (pH 7.4) - Physiological Control.

    • Group B: Acetate Buffer (pH 5.0) - Late Endosome/Lysosome mimic.

  • Sampling: At predetermined time points (e.g., 2h, 6h, 12h, 24h, 48h):

    • Remove gel, gently blot surface water.

    • Lyophilize and weigh (

      
      ).
      
  • Calculation: Mass Loss (%) =

    
    .
    

Data Analysis & Troubleshooting

Expected Degradation Profiles

The following table summarizes typical degradation kinetics for a tert-butyl based HUB hydrogel.

Time (Hours)Mass Loss (pH 7.4)Mass Loss (pH 5.0)Interpretation
0 0%0%Baseline.
6 < 5%15–20%Onset: Acid-catalyzed protonation prevents HUB re-association.
24 10–15%60–70%Bulk Erosion: Network integrity compromised in acid.
48 20%> 95%Complete Degradation: Gel dissolved in acidic media; stable in neutral.
Troubleshooting Guide
  • Issue: Gel degrades too fast at pH 7.4.

    • Root Cause:[3][4][5][6][7][8][9] The substituent on the urea is too bulky (e.g., tert-butyl is highly dynamic).

    • Solution: Switch to a less hindered amine, such as an isopropyl-amine derivative, or increase the crosslinking density.

  • Issue: Incomplete Gelation.

    • Root Cause:[3][4][5][6][7][8][9] Oxygen inhibition during UV curing or moisture contamination during crosslinker synthesis (isocyanate hydrolysis).

    • Solution: Purge precursor solutions with

      
       and ensure the HUB-crosslinker synthesis is strictly anhydrous.
      

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Crosslinker Synthesis cluster_1 Step 2: Hydrogel Fabrication cluster_2 Step 3: Application Testing RawMat Diisocyanate (HDI) + Bulky Amine (tBAEMA) Reaction Reaction in DCM (0°C -> RT, 24h) RawMat->Reaction Purify Precipitation & Drying (Verify via FT-IR) Reaction->Purify Mix Mix HUB-Crosslinker + PEGMA + Initiator Purify->Mix Cure UV Crosslinking (365nm, 10 min) Mix->Cure Wash Equilibration in PBS Cure->Wash Acid Incubation pH 5.0 (Tumor Mimic) Wash->Acid Neutral Incubation pH 7.4 (Blood Mimic) Wash->Neutral Analysis Gravimetric Analysis & Drug Release Acid->Analysis Fast Degradation Neutral->Analysis Slow/Stable

Figure 2: End-to-end workflow for synthesizing and validating acid-degradable HUB hydrogels.

References

  • Ying, H., et al. (2014). "Hydrolyzable Polyureas Bearing Hindered Urea Bonds."[2][3][10][4][11] Journal of the American Chemical Society. [Link]

  • Ying, H., et al. (2017).[4][11] "Degradable and biocompatible hydrogels bearing a hindered urea bond."[10][12][4][11] Biomaterials Science. [Link]

  • Zhang, H., et al. (2018). "Dynamic Urea Bond for the Design of Reversible and Self-Healing Polymers."[4] Nature Communications. [Link]

  • Wang, R., et al. (2019). "PEGylated Polyurea Bearing Hindered Urea Bond for Drug Delivery."[10] Polymers. [Link][2][3][10][4][1][8][13][14][15]

Sources

Method

Application Note: High-Specificity Hydrophilic Imprinting using N,N'-Bis(acryloylaminomethyl)urea

Strategic Overview The "Hydrophobic Gap" in MIPs Traditional Molecularly Imprinted Polymers (MIPs) often rely on ethylene glycol dimethacrylate (EGDMA) or divinylbenzene (DVB). While mechanically robust, these crosslinke...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The "Hydrophobic Gap" in MIPs

Traditional Molecularly Imprinted Polymers (MIPs) often rely on ethylene glycol dimethacrylate (EGDMA) or divinylbenzene (DVB). While mechanically robust, these crosslinkers create hydrophobic matrices that often fail in two critical scenarios:

  • Aqueous Recognition: Hydrophobic pores collapse or exhibit high non-specific binding in water.

  • Polar Template Targeting: They lack the functional density to bind highly polar targets (e.g., peptides, oxyanions, or nucleoside analogues) via specific hydrogen bonding.

The Solution: N,N'-Bis(acryloylaminomethyl)urea (BAMU)

N,N'-Bis(acryloylaminomethyl)urea (referred to herein as BAMU ) represents a class of "functional crosslinkers." Unlike inert crosslinkers, BAMU actively participates in molecular recognition.

  • Chemical Structure:

    
    
    
  • Mechanism: The central urea moiety acts as a potent hydrogen bond donor/acceptor array (DAD/ADA), ideal for binding carboxylates, phosphates, or imide-containing drugs (e.g., 5-Fluorouracil, Barbiturates).

  • Hydrophilicity: The amide and urea linkages significantly increase water compatibility compared to EGDMA.

Material Properties & Synthesis

Since BAMU is not always available as a catalog item from standard vendors, its in-house synthesis is a critical first step for the advanced researcher.

Synthesis of BAMU Monomer

Reaction Principle: Condensation of Urea with N-(hydroxymethyl)acrylamide (N-MAM) under acidic conditions.

Protocol:

  • Reagents: Urea (0.1 mol), N-(hydroxymethyl)acrylamide (0.2 mol), Ethanol (solvent), HCl (catalyst).

  • Procedure:

    • Dissolve Urea and N-MAM in Ethanol (approx. 100 mL).

    • Add catalytic amount of conc. HCl (pH ~2-3).

    • Reflux at 60°C for 4-6 hours.

    • Purification: Cool to room temperature. The product precipitates as a white solid. Filter and wash extensively with cold acetone/ether to remove unreacted N-MAM.

    • Yield: Typically 60-75%.

Functional Comparison
FeatureEGDMA (Standard)MBA (Bis-acrylamide)BAMU (Urea-Linker)
Hydrophobicity HighLowLow (Hydrophilic)
H-Bond Capacity None (Ester only)Moderate (Amide)High (Urea + Amide)
Target Class Non-polar / HydrophobicGeneral PolarOxyanions, Peptides, Imides
Solvent Toluene, ChloroformWater, Buffer, MeOHWater, MeOH, DMSO

Experimental Protocol: Precipitation Polymerization

Objective: Synthesize uniform BAMU-crosslinked microspheres imprinted for a polar target (Example: 5-Fluorouracil , a chemotherapeutic agent).

Pre-Polymerization Complex (The Critical Step)

Rationale: The urea group of BAMU must pre-organize with the template before locking the structure.

  • Template: 5-Fluorouracil (1 mmol).

  • Functional Crosslinker: BAMU (4 mmol). Note: BAMU acts as both functional monomer and crosslinker.

  • Co-Crosslinker (Optional): MBA (16 mmol) can be added if higher rigidity is required, but pure BAMU yields higher specificity.

  • Solvent: Acetonitrile/Methanol (4:1 v/v, 40 mL). High dilution is key for precipitation polymerization.

  • Action: Sonicate for 10 mins. Incubate at 25°C for 1 hour.

    • QC Check: 1H-NMR titration can verify the downfield shift of urea protons, confirming H-bond formation.

Polymerization[1]
  • Initiator: AIBN (Azobisisobutyronitrile), 2% mol relative to double bonds.

  • Purging: Sparge solution with Nitrogen gas for 10 minutes to remove Oxygen (radical scavenger).

  • Reaction: Seal vial and place in a polymerization oven/shaker at 60°C for 24 hours.

    • Observation: Solution should turn from clear to milky white (formation of microspheres).

Template Removal (Washing)[2]
  • Centrifuge particles (10,000 rpm, 10 min). Discard supernatant.

  • Wash 1: Methanol:Acetic Acid (9:1 v/v). Sonicate 15 min, Centrifuge. Repeat 3 times. Acid disrupts the Urea-Drug H-bonds.

  • Wash 2: Pure Methanol. Repeat 2 times to remove acid.

  • Drying: Vacuum dry at 40°C overnight.

Visualization of Mechanism & Workflow

Diagram 1: Molecular Interaction Mechanism

This diagram illustrates how the urea core of BAMU interacts with a target (e.g., a carbonyl/imide group) via a dual Hydrogen-Bond donor motif.

G cluster_0 N,N'-Bis(acryloylaminomethyl)urea (BAMU) cluster_1 Target Interaction (Pre-Polymerization) UreaCore Urea Core (-NH-CO-NH-) Complex Stable H-Bond Complex (DAD - ADA Motif) UreaCore->Complex H-Bond Donor VinylGroups Vinyl Groups (Polymerizable Ends) VinylGroups->UreaCore Linked via -CH2- Spacer Template Polar Template (e.g., 5-FU, Peptide) Template->Complex H-Bond Acceptor Polymerization Crosslinked Matrix (Specific Cavity Formed) Complex->Polymerization Locking Structure

Caption: The urea moiety of BAMU forms a cooperative hydrogen-bonding network with the template, creating high-fidelity recognition sites.

Diagram 2: Precipitation Polymerization Workflow

Workflow Step1 1. Complex Formation (BAMU + Template) Step2 2. Dilution (High Solvent Volume) Step1->Step2 Sonicate Step3 3. Initiation (AIBN, 60°C, 24h) Step2->Step3 N2 Purge Step4 4. Microsphere Formation (Precipitation) Step3->Step4 Crosslinking Step5 5. Template Removal (MeOH/AcOH Wash) Step4->Step5 Centrifuge

Caption: Step-by-step workflow for generating BAMU-based MIP microspheres via precipitation polymerization.

Quality Control: The Self-Validating System

To ensure "Trustworthiness" in your data, every MIP batch must undergo these validation steps.

The Imprinting Factor (IF)

Always synthesize a Non-Imprinted Polymer (NIP) simultaneously, excluding only the template.



  • Target: IF > 3.0 for BAMU-based polymers (due to high specific interaction).

  • Troubleshooting: If IF < 1.5, the solvent was likely too polar (disrupting H-bonds) or the template concentration was too high (dimerization).

Scatchard Analysis

Perform binding assays at varying concentrations (


) and plot 

vs

.
  • Result: BAMU-MIPs should show a bi-linear plot , indicating two binding populations:

    • High-affinity specific sites (Urea-mediated).

    • Low-affinity non-specific sites (Surface adsorption).

  • Note: A linear plot often indicates failure of the specific imprinting process (only non-specific binding occurred).

References

  • Synthesis of Bis-Urea Derivatives: Title: Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link] (Context: Provides the foundational chemistry for synthesizing urea-linked functional monomers).

  • Bis-Acrylamides as Crosslinkers: Title: Bis-(acrylamide)s as New Cross-Linkers for Resin-Based Composite Restoratives.[1] Source: National Institutes of Health (PubMed). URL:[Link] (Context: Validates the mechanical properties and polymerization behavior of bis-acrylamide class crosslinkers).

  • MIPs for Urea/Thiourea Recognition: Title: Molecularly Imprinted Polymers for (Thio)urea Organocatalyst Recovery and Recycling.[2] Source: Queen's University Belfast / ACS Omega. URL:[Link] (Context: Demonstrates the specific binding affinity of carboxylate/urea motifs in imprinted polymers).

  • General Protocol for Hydrophilic MIPs: Title: Synthesis and Characterization Molecularly Imprinted Polymers for Analysis of Dimethylamylamine Using Acrylamide. Source: Jurnal Kefarmasian Indonesia. URL:[Link] (Context: Provides comparative protocols for acrylamide-based hydrophilic imprinting).

Sources

Application

Application Notes and Protocols for Controlled Drug Release Systems Utilizing N,N'-Bis(acryloylaminomethyl)urea

Foreword: Innovating Hydrogel Design with N,N'-Bis(acryloylaminomethyl)urea For researchers, scientists, and drug development professionals, the quest for novel biomaterials that offer precise control over therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Innovating Hydrogel Design with N,N'-Bis(acryloylaminomethyl)urea

For researchers, scientists, and drug development professionals, the quest for novel biomaterials that offer precise control over therapeutic agent delivery is a perpetual frontier. Hydrogels, with their high water content and tunable properties, have emerged as leading candidates for controlled release systems.[1] The choice of crosslinking agent is paramount in dictating the ultimate performance of a hydrogel, influencing its mechanical strength, swelling behavior, and, consequently, its drug release kinetics.[2]

This technical guide introduces N,N'-Bis(acryloylaminomethyl)urea (BAAMU), a urea-based crosslinking agent with the potential to impart unique characteristics to hydrogel networks. While the direct application of BAAMU in controlled drug release systems is an emerging area with limited published data, its chemical structure suggests intriguing possibilities for modulating hydrogel properties. This document provides a comprehensive overview of BAAMU, including its synthesis, and proposes detailed protocols for its application in the formulation of controlled drug release systems. The methodologies presented are adapted from well-established principles of acrylamide-based hydrogel chemistry, offering a robust starting point for pioneering research in this area.

We will delve into the synthesis of BAAMU, the formulation of BAAMU-crosslinked hydrogels, methods for drug loading and release, and essential characterization techniques. By understanding the causality behind each experimental step, researchers can rationally design and optimize hydrogel systems for a new generation of drug delivery vehicles.

Synthesis and Characterization of N,N'-Bis(acryloylaminomethyl)urea (BAAMU)

The synthesis of BAAMU can be achieved through a two-step process involving the reaction of acrylamide, formaldehyde, and urea. This method, adapted from patent literature, provides a scalable route to this novel crosslinker.

Synthesis Protocol

Step 1: Formation of N-Hydroxymethylacrylamide

  • In a reaction vessel equipped with a stirrer and temperature control, dissolve acrylamide in an aqueous solution.

  • Add a basic catalyst, such as triethylamine, to the solution to achieve a pH of at least 7.

  • Slowly add an aqueous solution of formaldehyde (e.g., 37% formalin) to the reaction mixture while maintaining the temperature. The reaction of acrylamide with formaldehyde under basic conditions leads to the formation of N-hydroxymethylacrylamide.[3]

Step 2: Condensation with Urea

  • Cool the reaction mixture containing N-hydroxymethylacrylamide.

  • Acidify the solution to a pH of at most 4.5 using an acid such as hydrochloric acid.

  • Add urea to the acidified solution. The amount of urea should be at least one molar equivalent to the N-hydroxymethylacrylamide.

  • The reaction is typically stirred at room temperature for several hours to allow for the condensation reaction between N-hydroxymethylacrylamide and urea, forming N,N'-Bis(acryloylaminomethyl)urea.[4]

  • The resulting BAAMU may precipitate from the solution and can be collected by filtration, followed by washing and drying.

Characterization of BAAMU

To ensure the successful synthesis and purity of BAAMU, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups, including the amide C=O stretching, N-H bending, and vinyl C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired product.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Formulation of BAAMU-Crosslinked Hydrogels for Controlled Drug Release

The unique structure of BAAMU, with its central urea moiety and two terminal acryloyl groups, allows it to act as a crosslinker in free-radical polymerization to form hydrogels. The urea group is capable of forming strong hydrogen bonds, which can contribute to the mechanical integrity and swelling behavior of the hydrogel network.[5]

Proposed Hydrogel Synthesis Protocol (Free-Radical Polymerization)

This protocol describes the preparation of a BAAMU-crosslinked polyacrylamide hydrogel. The ratios of monomer, crosslinker, and initiator can be varied to tailor the hydrogel properties.

Materials:

  • Acrylamide (AAm) - Monomer

  • N,N'-Bis(acryloylaminomethyl)urea (BAAMU) - Crosslinker

  • Ammonium persulfate (APS) - Initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) - Accelerator

  • Deionized water

  • Drug to be encapsulated

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a vial, dissolve the desired amount of acrylamide and BAAMU in deionized water. The concentration of BAAMU will determine the crosslinking density of the hydrogel.

    • If the drug is to be loaded during polymerization, dissolve the drug in this pre-gel solution. Ensure the drug is stable under the polymerization conditions.

  • Initiation of Polymerization:

    • Degas the pre-gel solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator (APS solution) to the pre-gel solution and mix gently.

    • Add the accelerator (TEMED) to initiate the polymerization reaction. The amount of TEMED will influence the rate of gelation.

  • Gelation:

    • Quickly pour the solution into a mold of the desired shape (e.g., petri dish for thin films, or custom molds for specific geometries).

    • Allow the polymerization to proceed at room temperature. Gelation should occur within minutes to an hour, depending on the formulation.

  • Purification:

    • After complete polymerization, immerse the hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove unreacted monomers, initiator, and other impurities. This step is crucial for biomedical applications to ensure biocompatibility.

  • Drying (Optional):

    • The purified hydrogel can be used in its swollen state or dried for later use. Drying can be done by air-drying, oven-drying at a low temperature, or lyophilization (freeze-drying) to create a porous structure.

G cluster_prep Pre-gel Solution Preparation cluster_poly Polymerization cluster_post Post-Processing AAm Acrylamide (Monomer) PreGel Pre-gel Solution AAm->PreGel BAAMU BAAMU (Crosslinker) BAAMU->PreGel Drug Drug Drug->PreGel Water Deionized Water Water->PreGel Degas Degassing (N2) PreGel->Degas APS APS (Initiator) Degas->APS TEMED TEMED (Accelerator) APS->TEMED Polymerization Polymerization & Gelation TEMED->Polymerization Purification Purification (Dialysis/Washing) Polymerization->Purification Drying Drying (Optional) Purification->Drying FinalHydrogel Drug-Loaded BAAMU Hydrogel Purification->FinalHydrogel (Swollen state) Drying->FinalHydrogel

Drug Loading and Release Studies

The primary function of these hydrogels is to serve as a depot for the controlled release of a therapeutic agent. The loading and release characteristics are critical performance indicators.

Drug Loading Methodologies

1. Loading during Polymerization (In-situ Loading):

  • Principle: The drug is dissolved in the pre-gel solution before polymerization. As the hydrogel network forms, the drug molecules are physically entrapped within the polymer matrix.

  • Advantages: Provides a uniform distribution of the drug throughout the hydrogel.

  • Considerations: The drug must be stable under the polymerization conditions (presence of free radicals and potential temperature changes). The drug should not interfere with the polymerization process.

2. Post-polymerization Loading (Equilibrium Swelling Method):

  • Principle: A pre-formed, purified hydrogel is immersed in a concentrated solution of the drug. The drug molecules diffuse into the hydrogel network until equilibrium is reached.

  • Advantages: Suitable for drugs that are sensitive to polymerization conditions.

  • Considerations: The loading efficiency depends on the swelling capacity of the hydrogel, the solubility of the drug, and the interaction between the drug and the polymer network. The loading process can be time-consuming.

Protocol for In-Vitro Drug Release Study

This protocol outlines a standard method for evaluating the release of a drug from a BAAMU-crosslinked hydrogel into a simulated physiological fluid.

Materials:

  • Drug-loaded BAAMU hydrogel of known weight and dimensions.

  • Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4).

  • Temperature-controlled shaker or water bath.

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification.

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a container with a defined volume of the release medium.

  • Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation to ensure sink conditions.

  • At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative amount of drug released over time and express it as a percentage of the total drug loaded.

G cluster_loading Drug Loading cluster_release In-Vitro Release Study InSitu In-situ Loading (During Polymerization) HydrogelSample Drug-Loaded Hydrogel InSitu->HydrogelSample PostLoad Post-Loading (Equilibrium Swelling) PostLoad->HydrogelSample ReleaseMedium Release Medium (e.g., PBS) Incubation Incubation (37°C, agitation) Sampling Aliquot Sampling Analysis Drug Quantification (UV-Vis/HPLC) DataAnalysis Cumulative Release Profile

Characterization of Drug-Loaded Hydrogels

A thorough characterization of the drug-loaded hydrogels is essential to understand their physical properties and predict their in-vivo performance.

Swelling Behavior

The swelling ratio is a fundamental property of hydrogels that influences drug release. It is determined by the crosslinking density and the hydrophilicity of the polymer network.

Protocol for Swelling Ratio Measurement:

  • Immerse a dried, pre-weighed hydrogel sample (Wd) in deionized water or a buffer solution at a specific pH and temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] * 100

Drug Loading Efficiency and Content

These parameters quantify the amount of drug successfully incorporated into the hydrogel.

Calculations:

  • Drug Loading Content (DLC %): DLC (%) = (Weight of drug in hydrogel / Weight of hydrogel) * 100

  • Drug Entrapment Efficiency (EE %): EE (%) = (Weight of drug in hydrogel / Initial weight of drug used) * 100

Morphological Analysis

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and internal porous structure of the hydrogel. For SEM analysis, the hydrogel is typically freeze-dried to preserve its porous structure. The pore size and interconnectivity can significantly impact the drug release rate.

Mechanical Properties

The mechanical strength of the hydrogel is important for its handling and stability, especially for applications requiring structural integrity. Techniques such as compression testing or rheometry can be used to evaluate the mechanical properties (e.g., compressive modulus, storage modulus, and loss modulus).

Data Presentation and Interpretation

The following tables provide a template for organizing and presenting the experimental data obtained from the characterization of BAAMU-crosslinked hydrogels.

Table 1: Effect of BAAMU Concentration on Hydrogel Properties

BAAMU Conc. (mol%)Equilibrium Swelling Ratio (%)Compressive Modulus (kPa)
1
2
5

Table 2: Drug Loading and Release Characteristics

DrugLoading MethodDrug Loading Content (%)Entrapment Efficiency (%)Time for 50% Release (h)
Model Drug AIn-situ
Model Drug BSwelling

Causality and Field-Proven Insights

  • The Role of the Urea Moiety: The central urea group in BAAMU is expected to form strong hydrogen bonds within the polymer network. This can lead to hydrogels with enhanced mechanical strength compared to those crosslinked with agents like N,N'-methylene-bis-acrylamide (MBAA). This increased network integrity may result in a more sustained drug release profile.

  • Controlling Crosslinking Density: As demonstrated in numerous hydrogel systems, increasing the concentration of the crosslinker (BAAMU) will lead to a more tightly crosslinked network. This will result in a lower equilibrium swelling ratio and, consequently, a slower drug release rate due to increased tortuosity for drug diffusion.[6]

  • Stimuli-Responsive Potential: While not explicitly demonstrated for BAAMU, urea-containing polymers can exhibit sensitivity to changes in pH and temperature. Researchers should consider investigating the swelling behavior of BAAMU-crosslinked hydrogels under different physiological conditions to explore potential stimuli-responsive drug release.

Conclusion and Future Directions

N,N'-Bis(acryloylaminomethyl)urea presents an exciting, yet underexplored, opportunity in the design of advanced hydrogel-based drug delivery systems. Its unique chemical structure, featuring a central hydrogen-bond-donating urea group, offers the potential for creating hydrogels with tailored mechanical properties and controlled release profiles. The protocols and application notes provided in this guide serve as a foundational framework for researchers to begin exploring the capabilities of BAAMU.

Future research should focus on a systematic investigation of the relationship between the BAAMU concentration and the resulting hydrogel properties. Furthermore, studies on the encapsulation and release of a variety of therapeutic agents, from small molecules to large biologics, will be crucial in establishing the versatility of this novel crosslinker. The biocompatibility and biodegradability of BAAMU-crosslinked hydrogels will also need to be thoroughly evaluated to pave the way for their potential clinical translation.

References

  • Doyle, P. et al. (2024). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Publishing. [Link]

  • Gonzalez, V. D. G. et al. (2019). n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms. Latin American Applied Research - An international journal, 49(2), 83-91. [Link]

  • Park, K. et al. (2010). An in situ cross-linking hybrid hydrogel for controlled release of proteins. PMC - NIH. [Link]

  • Saify, Z. S. et al. (2008). Drug Release Study from Superabsorbent Hydrogel Based on Poly-2-acrylamido-2-methylpropanesulfonic Acid Grafted Collagen. Iranian Journal of Pharmaceutical Research, 7(3), 175-182. [Link]

  • Sijbesma, R. P. et al. (2022). Photo-Crosslinked Coumarin-Containing Bis-Urea Amphiphile Hydrogels. MDPI. [Link]

  • Alam, M. S. et al. (2019). Development of Urea Crosslinked Thin Film for Biomedical Application. ResearchGate. [Link]

  • Gonzalez, V. D. G. et al. (2019). N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS. Latin American Applied Research - An international journal, 49(2). [Link]

  • Wathoni, N. et al. (2019). 616 Synthesis and Characterization of Controlled-Release Urea Fertilizer from Superabsorbent Hydrogels. Indonesian Journal of Chemistry, 19(3), 616-626. [Link]

  • Torchilin, V. P. (2025). Hydrogel-Based Drug Delivery: From Traditional Formulations to Advanced Applications. [Link]

  • Popa, M. et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PMC. [Link]

  • Gu, Z. et al. (2020). Recent advances in photo-crosslinkable hydrogels for biomedical applications. Semantic Scholar. [Link]

  • Singh, B. et al. (2019). Synthesis of cross-linker devoid novel hydrogels: Swelling behaviour and controlled urea release studies. ResearchGate. [Link]

  • Khutoryanskiy, V. V. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. ResearchGate. [Link]

  • Al-Harbi, N. K. et al. (2025). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

  • Asefnejad, A. et al. (2022). N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically-loaded drug and conjugated drug via acid-labile hydrazone linkage. ResearchGate. [Link]

  • Sijbesma, R. P. et al. (2015). Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Pure. [Link]

  • Avşar, A. et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. ResearchGate. [Link]

  • Nalco Chemical Co. (1977). Urea as an additive to improve the viscosity and activity of acrylamide-acrylamide acrylic acid polymers prepared from poor quality acrylamide.
  • Li, L. et al. (2025). Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. MDPI. [Link]

  • Al-Amiery, A. A. et al. (2025). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. [Link]

  • Wang, J. (2011). Method for synthesizing N-hydroxymethyl acrylamide.
  • Irache, J. M. et al. (2005). Water Uptake and Urea Release of Hydrogels Based on Acrylamide, Methyl Methacrylate and N,N'–Methylene–bis–Acrylamide. ResearchGate. [Link]

  • Liu, X. (2009). Preparation method of N-N'-methylene diacrylamide.
  • El-Faham, A. et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI. [Link]

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Method

Application Notes and Protocols for Electrophoresis Gel Preparation with N,N'-Bis(acryloylaminomethyl)urea

A Novel Crosslinking Agent for Enhanced Resolution and Gel Stability Abstract This technical guide provides a comprehensive overview and detailed protocols for the utilization of N,N'-Bis(acryloylaminomethyl)urea as a no...

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Crosslinking Agent for Enhanced Resolution and Gel Stability

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of N,N'-Bis(acryloylaminomethyl)urea as a novel crosslinking agent in polyacrylamide gel electrophoresis (PAGE). Designed for researchers, scientists, and drug development professionals, this document elucidates the unique chemical properties of this urea-based crosslinker and its potential advantages over the conventional N,N'-methylene-bis-acrylamide. The protocols herein are structured to be self-validating, with in-depth explanations of the underlying scientific principles for each step.

Introduction: The Rationale for a New Crosslinker

Polyacrylamide gel electrophoresis is a cornerstone technique for the separation of proteins and nucleic acids.[1][2] The resolution and physical properties of the polyacrylamide matrix are critically dependent on the crosslinking agent used.[1] For decades, N,N'-methylene-bis-acrylamide (bis-acrylamide) has been the standard crosslinker.[3] However, the quest for improved gel characteristics—such as enhanced mechanical stability, altered sieving properties, and reduced background in staining—has led to the exploration of alternative crosslinking agents.

N,N'-Bis(acryloylaminomethyl)urea presents itself as a promising candidate. Its structure, featuring a central urea moiety flanked by two acrylamide-like functional groups, suggests the potential for unique polymerization kinetics and gel matrix architecture. The urea component may introduce additional hydrogen bonding opportunities within the polymer network, potentially enhancing gel strength and altering its hydration properties.

Chemical Properties and Mechanism of Action

N,N'-Bis(acryloylaminomethyl)urea is synthesized from the reaction of acrylamide, formaldehyde, and urea.[4] This process yields a molecule with two vinyl groups capable of co-polymerizing with acrylamide monomers in a free-radical-initiated reaction, analogous to bis-acrylamide.[5]

Diagram 1: Polymerization of Acrylamide with N,N'-Bis(acryloylaminomethyl)urea

acrylamide Acrylamide Monomer polymer Crosslinked Polyacrylamide Gel acrylamide->polymer Polymerizes crosslinker N,N'-Bis(acryloylaminomethyl)urea crosslinker->polymer Crosslinks initiator APS/TEMED initiator->acrylamide Initiates

Caption: Free-radical polymerization of acrylamide and the crosslinker.

The polymerization is typically initiated by ammonium persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which accelerates the formation of these radicals.[5] The elongating polyacrylamide chains are then crosslinked by N,N'-Bis(acryloylaminomethyl)urea, forming a three-dimensional porous matrix.

Safety and Handling Precautions

As with all acrylamide-based reagents, appropriate safety measures must be strictly followed. Acrylamide is a known neurotoxin and potential carcinogen.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling acrylamide and N,N'-Bis(acryloylaminomethyl)urea solutions.[6]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling powdered forms of these chemicals.

  • Waste Disposal: Dispose of all acrylamide-containing solutions and gels as hazardous waste according to your institution's guidelines.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.[4]

Protocols for Gel Preparation

The following protocols are provided as a starting point for the use of N,N'-Bis(acryloylaminomethyl)urea. Optimization may be required depending on the specific application and desired gel characteristics.

Stock Solutions
Stock SolutionCompositionStorage
40% Acrylamide/N,N'-Bis(acryloylaminomethyl)urea (29:1)38.67 g Acrylamide + 1.33 g N,N'-Bis(acryloylaminomethyl)urea in 100 mL deionized water4°C, protected from light
1.5 M Tris-HCl, pH 8.818.17 g Tris base in 80 mL deionized water, adjust pH to 8.8 with HCl, bring volume to 100 mLRoom Temperature
0.5 M Tris-HCl, pH 6.86.06 g Tris base in 80 mL deionized water, adjust pH to 6.8 with HCl, bring volume to 100 mLRoom Temperature
10% (w/v) SDS10 g Sodium Dodecyl Sulfate in 100 mL deionized waterRoom Temperature
10% (w/v) Ammonium Persulfate (APS)1 g APS in 10 mL deionized waterPrepare fresh daily
Protocol for Denaturing Protein Gel (SDS-PAGE)

This protocol is suitable for separating proteins in the approximate range of 20 to 200 kDa.

Step-by-Step Methodology:

  • Assemble Gel Casting Apparatus: Ensure glass plates are clean and dry before assembling the casting stand.[7]

  • Prepare Resolving Gel Solution: In a 15 mL conical tube, combine the reagents for the desired percentage of resolving gel as indicated in the table below.

  • Initiate Polymerization: Add the fresh 10% APS and TEMED to the resolving gel solution. Mix gently by inverting the tube a few times.

  • Cast Resolving Gel: Immediately pour the solution between the glass plates, leaving sufficient space for the stacking gel (approximately 1.5-2 cm).

  • Overlay: Gently overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.

  • Polymerization: Allow the gel to polymerize for 30-45 minutes at room temperature. A sharp interface will appear upon polymerization.

  • Prepare Stacking Gel Solution: In a separate tube, combine the reagents for the stacking gel.

  • Cast Stacking Gel: After the resolving gel has polymerized, pour off the overlay and pour the stacking gel solution on top. Insert the comb and allow the stacking gel to polymerize for 20-30 minutes.

Resolving Gel Formulations (for 10 mL):

Reagent8%10%12%
Deionized Water4.6 mL4.0 mL3.3 mL
40% Acrylamide/Crosslinker2.0 mL2.5 mL3.0 mL
1.5 M Tris-HCl, pH 8.82.5 mL2.5 mL2.5 mL
10% SDS100 µL100 µL100 µL
10% APS100 µL100 µL100 µL
TEMED10 µL10 µL10 µL

Stacking Gel Formulation (for 5 mL):

ReagentVolume
Deionized Water3.0 mL
40% Acrylamide/Crosslinker0.83 mL
0.5 M Tris-HCl, pH 6.81.0 mL
10% SDS50 µL
10% APS50 µL
TEMED5 µL

Diagram 2: SDS-PAGE Workflow

cluster_prep Gel Preparation cluster_run Electrophoresis prep_resolving Prepare Resolving Gel cast_resolving Cast Resolving Gel prep_resolving->cast_resolving prep_stacking Prepare Stacking Gel cast_resolving->prep_stacking cast_stacking Cast Stacking Gel prep_stacking->cast_stacking load_sample Load Protein Samples cast_stacking->load_sample run_gel Apply Electric Field load_sample->run_gel stain_gel Stain and Visualize run_gel->stain_gel

Caption: Workflow for SDS-PAGE using the prepared gel.

Protocol for Denaturing Nucleic Acid Gel (Urea-PAGE)

This protocol is designed for the high-resolution separation of single-stranded DNA or RNA.[8]

Step-by-Step Methodology:

  • Prepare Gel Solution: In a beaker, dissolve the appropriate amount of urea in the 40% Acrylamide/N,N'-Bis(acryloylaminomethyl)urea solution, 10x TBE buffer, and deionized water. Gently warm the solution to 37°C to aid in dissolving the urea.[9]

  • Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers.

  • Initiate Polymerization: Add fresh 10% APS and TEMED to the gel solution and swirl gently to mix.

  • Pour Gel: Immediately pour the gel solution into the cassette, avoiding air bubbles. Insert the comb.

  • Polymerization: Allow the gel to polymerize for at least 60 minutes.

  • Pre-run Gel: Before loading samples, pre-run the gel in 1x TBE buffer for 30-60 minutes to heat the gel and remove any unpolymerized components.

Denaturing Gel Formulations (for 50 mL):

Reagent6% Gel8% Gel10% Gel
Urea21 g21 g21 g
40% Acrylamide/Crosslinker7.5 mL10 mL12.5 mL
10x TBE Buffer5 mL5 mL5 mL
Deionized Waterto 50 mLto 50 mLto 50 mL
10% APS250 µL250 µL250 µL
TEMED50 µL50 µL50 µL

Expected Results and Troubleshooting

The use of N,N'-Bis(acryloylaminomethyl)urea as a crosslinker is anticipated to yield gels with enhanced mechanical strength, making them easier to handle post-electrophoresis. The resolution of protein and nucleic acid bands is expected to be comparable to or greater than that achieved with standard bis-acrylamide gels. The urea moiety within the crosslinker may also influence the migration of macromolecules, potentially offering unique separation characteristics.

Troubleshooting:

  • Slow Polymerization: Increase the amount of APS and TEMED by 10-20%. Ensure stock solutions are not expired.

  • Brittle Gels: The concentration of the crosslinker may be too high. Consider preparing a stock solution with a different acrylamide-to-crosslinker ratio (e.g., 37.5:1).

  • Smiling Bands: This is often due to uneven heat distribution. Ensure the electrophoresis apparatus is functioning correctly and consider running the gel at a lower voltage or in a cold room.

Conclusion

N,N'-Bis(acryloylaminomethyl)urea represents a viable and potentially advantageous alternative to traditional crosslinkers in polyacrylamide gel electrophoresis. Its unique chemical structure offers the possibility of creating more robust and higher-resolution gels. The protocols provided in this guide serve as a solid foundation for the adoption of this novel crosslinker in a variety of research and development applications. Further optimization and characterization of gels made with this compound are encouraged to fully explore its capabilities.

References

  • Process for the preparation of urea acryl derivatives. Google Patents. [Link: https://patents.google.
  • Benchchem. Application Notes and Protocols: The Role of Crosslinkers in Polyacrylamide Gels.
  • Creative Proteomics. Protocol for Polyacrylamide Gel Electrophoresis (PAGE).
  • Interchim. InterBioTech Crosslinkers for gel electrophoresis.
  • SERVA Electrophoresis GmbH.
  • Giz, A., Çatalgil-Giz, H., & Reed, W. (2001). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Macromolecules, 34(6), 1693–1702.
  • ResearchGate. Which cross-linker can be used to replace N,N-Methylenebisacrylamide?.
  • Wanunu Lab. PAGE Electrophoresis.
  • Fisher Scientific. SAFETY DATA SHEET - Acrylamide / N,N``-Methylenebisacrylamide 37.
  • Fisher Scientific. Denaturing Polyacrylamide/Urea Gel Electrophoresis.
  • Bio-Rad.
  • Herbig, M. E., & Evers, D. H. (2013). Correlation of hydrotropic solubilization by urea with logD of drug molecules and utilization of this effect for topical formulations. European Journal of Pharmaceutics and Biopharmaceutics, 85(1), 158–160.
  • Kaltashov, I. A., et al. (2021). Urea Gel Electrophoresis in Studies of Conformational Changes of Transferrin on Binding and Transport of Non-Ferric Metal Ions. Molecules, 27(1), 133.
  • Kapitanovic, S., et al. (2002). Improved Performances of Polyacrylamide Gel by Addition of a New Type of Polymer: Detection of Allelic Losses.
  • Vertex AI Search. (2020).
  • National Institutes of Health. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE).
  • QIAGEN. Polyacrylamide gel analysis of oligonucleotides.
  • Sigma-Aldrich. N,N -Bis(hydroxymethyl)urea = 95 140-95-4.
  • IBI Scientific. 20% Acrylamide-UREA Solution.
  • Ataman Kimya. N,N'-METHYLENE-BIS-ACRYLAMIDE.
  • Wikipedia. Bis(hydroxymethyl)urea.
  • ResearchGate. Free radical cross-linking copolymerization of acrylamide and N,N / methylene-bis- acrylamide by using Fe(III)/thiourea and Ce(IV)
  • ILL. Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent.
  • Chemical Review and Letters.

Sources

Application

Application Note: Optimizing Crosslinker Concentration for Urea-Based Hydrogels

Executive Summary Urea ( ) is a potent chaotropic agent widely used in hydrogel fabrication to disrupt hydrogen bonding, solubilize hydrophobic domains, or serve as an active cargo (e.g., in transdermal drug delivery or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urea (


) is a potent chaotropic agent widely used in hydrogel fabrication to disrupt hydrogen bonding, solubilize hydrophobic domains, or serve as an active cargo (e.g., in transdermal drug delivery or agricultural release systems). However, urea’s ability to denature polymer networks presents a critical engineering challenge: it antagonizes the physical entanglements that typically support gel structure.

This guide details a protocol for optimizing the concentration of N,N'-Methylenebisacrylamide (MBA) in Urea-Polyacrylamide (Urea-PAAm) systems. The objective is to balance structural integrity (mediated by covalent crosslinks) against functional elasticity and release kinetics (mediated by urea-induced chain expansion).

Mechanistic Insight: The "Urea Paradox"

To optimize crosslinking, one must understand the competitive landscape at the molecular level. In a standard hydrogel, stability arises from a combination of covalent crosslinks and physical entanglements (hydrogen bonds).

  • The Antagonist (Urea): Urea molecules compete for hydrogen bonding sites on the polymer backbone (amide groups in PAAm). This "masks" the polymer chains, preventing self-association and causing the network to swell or dissolve if not covalently pinned.

  • The Agonist (Crosslinker): MBA provides permanent covalent bridges that are immune to urea's chaotropic activity.

Therefore, as urea concentration increases, the "physical crosslinking" density drops to near zero, requiring a compensatory increase in "chemical crosslinking" (MBA) to prevent the gel from becoming a viscous fluid.

Diagram 1: Competitive Network Dynamics

This diagram illustrates the structural tension between urea-induced disentanglement and MBA-mediated locking.

Urea_Mechanism Urea Urea Molecules (Chaotropic Agent) Polymer Polyacrylamide Backbone Urea->Polymer Solvates/Expands H_Bonds Physical Entanglements (H-Bonds) Urea->H_Bonds Disrupts/Breaks Polymer->H_Bonds Native State Swelling Network Expansion (Swelling) Polymer->Swelling Chain Relaxation Stability Elastic Modulus (G') H_Bonds->Stability Weak Contribution MBA MBA Crosslinker (Covalent Bridge) MBA->Polymer Covalent Locking MBA->Swelling Restricts MBA->Stability Dominant Contribution

Figure 1: Urea disrupts physical H-bonds, necessitating MBA covalent bridges to maintain modulus (


) while controlling swelling.

Experimental Design (DoE)

Do not rely on a single "recipe." Urea content varies by application (e.g., 8M for electrophoresis vs. 1M for fertilizer). Use the following Optimization Matrix to determine the ideal Crosslinker (


) to Monomer (

) ratio (

).

Target Formulation: 10% Total Monomer (T), Urea concentration fixed at user requirement (e.g., 4M).

Formulation IDAcrylamide (g)MBA (mg)

(% w/w)
Predicted OutcomeApplication Suitability
U-XL-Low 9.95500.5%High Swelling, Low G', StickyRapid Release / Soft Tissue Model
U-XL-Med 9.901001.0%Balanced Swelling/ModulusGeneral Purpose / Electrophoresis
U-XL-High 9.802002.0%Low Swelling, High G', BrittleLoad Bearing / Slow Release
U-XL-Ultra 9.604004.0%Minimized Swelling, Very BrittleHigh Pressure / Industrial

Protocol: Synthesis of Urea-PAAm Hydrogels

Materials
  • Monomer: Acrylamide (40% stock solution or powder).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (2% stock solution).

  • Chaotrope: Urea (Ultrapure).

  • Initiator: Ammonium Persulfate (APS) (10% w/v, freshly prepared).

  • Catalyst: TEMED (N,N,N',N'-Tetramethylethylenediamine).

  • Buffer: 1x TBE or DI Water (depending on application).

Workflow Diagram

Synthesis_Protocol Step1 1. Urea Dissolution (Endothermic!) Step2 2. Monomer Addition (Acrylamide + MBA) Step1->Step2 Warm to 30°C if needed Step3 3. Degassing (Remove Oxygen) Step2->Step3 Vacuum/Sonication Step4 4. Initiation (Add APS + TEMED) Step3->Step4 Immediate Mixing Step5 5. Casting & Curing (Room Temp, 1-2 hrs) Step4->Step5 Rapid Pouring

Figure 2: Synthesis workflow emphasizing temperature control during urea dissolution and oxygen removal.

Step-by-Step Methodology
  • Urea Solubilization (Critical Step):

    • Dissolving urea is highly endothermic (absorbs heat). A cold solution slows polymerization kinetics.

    • Action: Dissolve the required mass of urea in 60% of the final water volume.

    • Correction: Warm the solution gently to 25–30°C using a water bath. Do not overheat (>60°C) as urea decomposes into isocyanate and ammonia (carbntion).

  • Monomer Cocktail:

    • Add Acrylamide and MBA according to the Optimization Matrix (Section 3).

    • Adjust final volume with water.[1][2]

  • Degassing:

    • Oxygen inhibits radical polymerization.

    • Action: Sonicate for 5 minutes or bubble nitrogen gas for 10 minutes.

  • Initiation:

    • Add APS (10 µL per mL of gel solution).

    • Add TEMED (1 µL per mL of gel solution).

    • Note: In high-urea environments, polymerization may be sluggish. If gelation takes >20 mins, increase APS/TEMED by 20%.

  • Curing:

    • Cast between glass plates or in cylindrical molds.

    • Allow to cure for at least 2 hours. Urea gels often require longer curing times than standard PAAm due to chain solvation effects.

Characterization Protocols

A. Equilibrium Swelling Ratio (ESR)

This test determines how the crosslinker density restricts the urea-expanded network.

  • Lyophilize (freeze-dry) the cured hydrogel to obtain dry weight (

    
    ).
    
  • Immerse in DI water (or physiological buffer) for 24–48 hours until equilibrium.

  • Weigh the swollen gel (

    
    ).
    
  • Calculate:

    
    .
    
    • Interpretation: A lower ESR indicates higher crosslinking density. If ESR is too high (>20), the gel may release cargo too quickly.

B. Rheological Sweep (Stiffness)
  • Use a parallel plate rheometer (20mm geometry).

  • Perform an Amplitude Sweep (0.1% to 100% strain) to find the Linear Viscoelastic Region (LVR).

  • Perform a Frequency Sweep (0.1 to 100 rad/s) within the LVR.

  • Output: Record Storage Modulus (

    
    ).
    
    • Target: For handling ease, aim for

      
      . For structural implants, 
      
      
      
      .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Gel remains liquid or "snotty" Oxygen inhibition or cold reagents.Degas longer; warm urea solution to 25°C before initiating.
Gel is opaque/white Phase separation (Syneresis).Crosslinker conc. is too high (

), squeezing water out. Reduce MBA.
Bubbles trapped in gel Exothermic runaway.Polymerization was too fast. Cool reagents slightly or reduce TEMED.
Ammonia smell Urea degradation.Solution was heated >60°C. Discard and prepare fresh without excessive heat.

References

  • Pinchuk, L., et al. (1984). The interaction of urea with the generic class of poly(2-hydroxyethyl methacrylate) hydrogels.[3][4][5][6] Journal of Biomedical Materials Research.[5] Link

  • Zhang, H., et al. (2023). Urea as a Hydrogen Bond Producer for Fabricating Mechanically Very Strong Hydrogels.[6] Macromolecules (ACS). Link

  • Summerfield, W., et al. (2009). Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE).[7] Cold Spring Harbor Protocols / NIH. Link

  • Li, J., et al. (2025).[4] Preparation of acrylamide-urea composite hydrogels based on deep eutectic solvents.[4] Journal of Porous Materials.[4] Link

  • Denisin, A.K., & Pruitt, B.L. (2016). Tuning the Range of Polyacrylamide Gel Stiffness for Mechanobiology Applications. ACS Applied Materials & Interfaces. Link

Sources

Method

Application Note: Acid-Catalyzed Condensation of N-Methylolacrylamide with Urea

This Application Note is designed for researchers and process engineers in polymer chemistry and drug development. It details the mechanistic pathways, synthesis protocols, and characterization techniques for the reactio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers in polymer chemistry and drug development. It details the mechanistic pathways, synthesis protocols, and characterization techniques for the reaction between N-methylolacrylamide (NMA) and urea.

Executive Summary

N-methylolacrylamide (NMA) is a bifunctional monomer containing a polymerizable vinyl group and a reactive methylol (-CH₂OH) group. Its reaction with urea is of critical industrial and pharmaceutical importance for two reasons:

  • Formaldehyde Scavenging: Urea captures formaldehyde released during the curing of NMA-based resins.

  • Functionalization: The reaction creates N-(acrylamidomethyl)urea, a functional monomer that combines the crosslinking capability of urea-formaldehyde resins with the radical polymerization potential of acrylamides.

This guide provides a validated protocol for the acid-catalyzed condensation of NMA with urea, ensuring the preservation of the vinyl moiety for subsequent polymerization.

Mechanistic Insight

The reaction between NMA and urea is a nucleophilic substitution proceeding via an elimination-addition pathway , strictly governed by pH.

The Pathway

Under acidic conditions (pH 2.0 – 4.0), the methylol hydroxyl group of NMA is protonated, making it a good leaving group. Water is eliminated to form a reactive acyliminium ion intermediate . This electrophile is then attacked by the nucleophilic nitrogen of urea.

Key Reaction Steps:

  • Protonation:

    
    
    
  • Elimination (Rate Determining):

    
    
    
  • Nucleophilic Attack:

    
    
    

(Where R = Acryloyl group,


)
Competing Reactions
  • Self-Condensation: Two NMA molecules react to form a methylene-bis-acrylamide ether linkage (

    
    ). This dominates if urea concentration is low.
    
  • Vinyl Polymerization: Radical polymerization of the double bond. This must be suppressed using inhibitors (e.g., MEHQ) and temperature control during the condensation phase.

Mechanistic Diagram

ReactionMechanism NMA N-Methylolacrylamide (NMA) Intermediate Acyliminium Ion [CH2=CH-CO-NH-CH2]+ NMA->Intermediate Protonation & -H2O H_Ion H+ (Catalyst) H_Ion->NMA Product N-(Acrylamidomethyl)urea (Target Adduct) Intermediate->Product + Urea (-H+) SelfCond NMA Self-Condensation (Side Product) Intermediate->SelfCond + NMA Urea Urea (Nucleophile) Urea->Product

Caption: Acid-catalyzed condensation pathway of NMA with Urea, highlighting the reactive iminium intermediate.

Experimental Protocol

Objective: Synthesize N-(acrylamidomethyl)urea (NMA-Urea adduct) while preventing vinyl polymerization.

Reagents & Equipment
ReagentGradePurpose
N-Methylolacrylamide (NMA) 48% aq. solutionReactant (Electrophile)
Urea >99% CrystallineReactant (Nucleophile)
Sulfuric Acid (H₂SO₄) 10% aq. solutionCatalyst (pH adjustment)
MEHQ (Hydroquinone monomethyl ether) Reagent GradeRadical Inhibitor
Sodium Hydroxide (NaOH) 10% aq. solutionQuenching agent
Step-by-Step Methodology

Step 1: Preparation of Reaction Matrix

  • Charge a 3-neck round-bottom flask with 100 g of NMA (48% solution) .

  • Add 50 ppm of MEHQ relative to monomer weight to inhibit vinyl polymerization.

  • Begin agitation (mechanical stirrer at 200 rpm) and purge with air (oxygen is required for MEHQ efficiency). Note: Do not purge with nitrogen.

Step 2: Urea Addition

  • Add 28.5 g of Urea (1:1 molar ratio with NMA).

  • Stir until fully dissolved at room temperature.

Step 3: Acid Catalysis

  • Slowly add 10% H₂SO₄ dropwise to adjust the pH to 3.0 ± 0.2 .

  • Critical Control: Use a calibrated pH meter. If pH < 2.0, hydrolysis of the amide bond increases. If pH > 5.0, reaction rate is negligible.

Step 4: Reaction Phase

  • Heat the mixture to 50°C . Do not exceed 60°C to prevent thermal polymerization.

  • Maintain reaction for 2–4 hours .

  • Monitor reaction progress via TLC or FTIR (disappearance of -OH band).

Step 5: Quenching

  • Cool the mixture to 25°C.

  • Neutralize to pH 7.0–7.5 using 10% NaOH. This stops the condensation and stabilizes the product.

Experimental Workflow Diagram

Workflow Start Start: NMA (aq) + MEHQ AddUrea Add Urea (1:1 Molar Ratio) Dissolve at RT Start->AddUrea Acidify Adjust pH to 3.0 (H2SO4) AddUrea->Acidify Heat Reaction: 50°C, 3 hrs (Air purge active) Acidify->Heat Neutralize Quench: Adjust pH to 7.0 (NaOH) Heat->Neutralize Analyze Analysis: 13C NMR / FTIR Neutralize->Analyze

Caption: Synthesis workflow for N-(acrylamidomethyl)urea.

Characterization & Validation

To validate the formation of the methylene bridge (–NH–CH₂–NH–) and ensure the vinyl group is intact, use ¹³C NMR and FTIR .

¹³C NMR Analysis (D₂O or DMSO-d₆)

The diagnostic shift is the movement of the methylene carbon signal.

Carbon EnvironmentStructureChemical Shift (δ, ppm)
Carbonyl (Urea) -NH-C O-NH₂~160.0
Carbonyl (Acrylamide) -C O-NH-~166.0
Vinyl (β-carbon) CH₂=C H-~128.0
Vinyl (α-carbon) C H₂=CH-~130.0
Methylol (Reactant) -NH-C H₂-OH63.5 - 64.5
Methylene Bridge (Product) -NH-C H₂-NH-46.0 - 48.0

Validation Criteria:

  • Success: Appearance of signal at ~47 ppm.

  • Failure (Hydrolysis): Appearance of free formaldehyde signal at ~82 ppm (hydrate).

  • Failure (Polymerization): Disappearance of sharp vinyl signals at 128/130 ppm and appearance of broad alkyl signals at 35-40 ppm.

FTIR Spectroscopy
  • Target Peak: Reduction of the broad -OH stretch (3400 cm⁻¹) relative to the amide N-H stretch.

  • Confirmation: Appearance of the "Amide II" band shift, indicative of the secondary amide environment in the urea linkage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during reaction Thermal polymerization of vinyl groups.Ensure temperature < 60°C; Check MEHQ levels; Ensure air (O₂) is present.
Low Conversion pH too high (> 5.0).Re-adjust pH to 3.0. Reaction is acid-catalyzed.[1][2]
Precipitation Formation of insoluble methylene-bis-urea (MBU).Urea excess leads to MBU. Maintain strictly 1:1 or slight NMA excess.
Formaldehyde Smell Hydrolysis of NMA.pH is too low (< 2.0). Buffer the reaction to pH 3.0-3.5.

References

  • Reaction Mechanisms of N-Methylolacrylamide. Rhmschem Blog. (2025). Detailed overview of condensation and self-condensation pathways.

  • Urea-Formaldehyde Resin Synthesis. MDPI Polymers. (2025). Mechanistic parallels in acid-catalyzed urea-formaldehyde condensation.

  • Structure of NMA-Urea Systems. ResearchGate. (2000). Investigation of ternary PVAc-NMA-urea emulsions and crosslinking structures.

  • 13C NMR of Methylolureas. Asian Journal of Chemistry. (2013). Chemical shift assignments for methylene bridge carbons in urea condensates.

  • N-Methylolacrylamide Product Data. PubChem. (2025). Physical properties and reactivity data for NMA.

Sources

Application

Application Note: A Guide to the Synthesis and Integration of N,N'-Bis(acryloylaminomethyl)urea (BAAMU) in Stimuli-Responsive Polymer Systems

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-Bis(acryloylaminomethyl)urea (BAAMU) and its incorporation as a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-Bis(acryloylaminomethyl)urea (BAAMU) and its incorporation as a functional crosslinker into "smart" polymer hydrogels. Smart polymers, capable of responding to environmental stimuli like pH and temperature, are pivotal in advanced applications such as targeted drug delivery and tissue engineering.[1][2] BAAMU is a unique crosslinking agent featuring a central urea moiety flanked by two polymerizable acrylamide groups. This structure not only provides the necessary covalent crosslinks for network formation but also introduces a high capacity for hydrogen bonding, enhancing the mechanical integrity and potentially influencing the responsive behavior of the final hydrogel. This guide details step-by-step protocols for monomer synthesis, the formulation of both pH- and thermoresponsive hydrogels, and the essential characterization techniques required to validate their properties and performance.

Section 1: Synthesis of N,N'-Bis(acryloylaminomethyl)urea (BAAMU) Monomer

Principle of Synthesis

The synthesis of BAAMU is conceptually based on the reaction between acrylamide, formaldehyde, and urea. The process involves a two-step reaction. Initially, acrylamide reacts with formaldehyde under basic conditions to form N-methylolacrylamide. This intermediate is then reacted with urea under acidic conditions, where two molecules of N-methylolacrylamide condense with one molecule of urea to form the desired BAAMU product.[3] Controlling the stoichiometry is crucial; using a molar excess of urea in the second step helps to favor the formation of the bis-substituted product.[3]

G cluster_0 Step 1: Formation of N-Methylolacrylamide (Basic pH) cluster_1 Step 2: Condensation with Urea (Acidic pH) A Acrylamide C N-Methylolacrylamide A:e->C:w + B Formaldehyde B:e->C:w + D 2x N-Methylolacrylamide F N,N'-Bis(acryloylaminomethyl)urea (BAAMU) D:e->F:w + E Urea E:e->F:w +

Figure 1: Reaction scheme for the two-step synthesis of BAAMU.

Protocol for BAAMU Synthesis

Materials:

  • Acrylamide

  • Formalin (37 wt. % solution in water)

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Acetone (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • pH meter

  • Büchner funnel and vacuum flask

Procedure:

  • Step 1 (Basic Conditions):

    • In the three-neck flask, dissolve acrylamide in deionized water.

    • Adjust the pH of the solution to >7 using a dilute NaOH solution.

    • Add formalin dropwise to the acrylamide solution while stirring at room temperature.

    • Allow the reaction to proceed for 2-3 hours. The formation of N-methylolacrylamide occurs during this step.

  • Step 2 (Acidic Conditions):

    • Prepare a separate aqueous solution of urea. It is recommended to use at least a two-fold molar excess of urea relative to the initial acrylamide to promote the bis-substitution.[3]

    • Add the urea solution to the reaction mixture from Step 1.

    • Carefully add concentrated HCl dropwise to adjust the pH to <4.5.[3]

    • Heat the mixture to approximately 60-70°C and stir for 4-6 hours. A white precipitate of BAAMU should form as the reaction progresses.

  • Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

    • Filter the white solid using a Büchner funnel.

    • Wash the precipitate thoroughly with cold deionized water to remove unreacted urea and salts, followed by a wash with acetone to remove residual organic impurities.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Characterization:

  • Melting Point: The purified product should exhibit a distinct melting point. For comparison, the related compound N,N'-methylenebisacrylamide melts at 185°C.

  • FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1540 cm⁻¹), and C=C stretch (~1620 cm⁻¹).

  • ¹H NMR: Confirm the structure by identifying characteristic proton signals.

Section 2: Formulation of BAAMU-Crosslinked Smart Hydrogels

Principle of Free-Radical Polymerization

BAAMU-crosslinked hydrogels are synthesized via free-radical polymerization. The process is initiated by a species that generates free radicals, typically through thermal decomposition (like Ammonium Persulfate, APS) or a redox reaction (APS/TEMED system).[4] These radicals attack the vinyl groups (C=C) of the primary monomers (e.g., N-isopropylacrylamide, acrylic acid) and the BAAMU crosslinker, initiating chain growth. The bifunctional nature of BAAMU allows it to connect two growing polymer chains, leading to the formation of a three-dimensional network structure characteristic of a hydrogel.[5]

Protocol for a pH-Responsive Poly(Acrylamide-co-Acrylic Acid)-BAAMU Hydrogel

Causality: This hydrogel's pH sensitivity is derived from the acrylic acid (AAc) monomer.[4] In basic environments (pH > pKa of PAAc, ~4.5), the carboxylic acid groups (-COOH) deprotonate to carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains causes the hydrogel network to expand and absorb large amounts of water. In acidic environments (pH < pKa), the groups are protonated and neutral, reducing repulsion and causing the hydrogel to shrink.[6]

G cluster_workflow Polymerization Workflow A Prepare Monomer Solution (Acrylamide, AAc, BAAMU in DI water) B Degas with Nitrogen (Remove O2 inhibitor) A->B C Add Initiator/Activator (APS/TEMED) B->C D Inject into Mold & Allow to Polymerize C->D E Resulting Hydrogel D->E G A Drug Loading (Hydrogel in drug solution) B Loaded Hydrogel (Drug entrapped in swollen network) A->B C Environmental Stimulus (e.g., pH change, Temp increase) B->C D Network Collapse (Hydrogel shrinks) C->D E Controlled Drug Release D->E

Figure 3: Mechanism of stimuli-responsive drug release from a smart hydrogel.

Protocol for Drug Loading and In Vitro Release Study

Drug Loading (Equilibrium Partitioning Method):

  • Immerse a known weight of dried hydrogel in a concentrated solution of a model drug (e.g., methylene blue, vitamin B12) of known concentration.

  • Allow the hydrogel to swell to equilibrium (typically 24-48 hours), enabling the drug to diffuse into the polymer network.

  • The amount of drug loaded can be calculated by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectrophotometry.

In Vitro Release Study:

  • Place the drug-loaded hydrogel into a known volume of a release medium (e.g., phosphate-buffered saline at pH 7.4 or an acidic buffer at pH 5.5).

  • Maintain the system at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Measure the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Considerations for Tissue Engineering

The porous, water-swollen structure of these hydrogels mimics the natural extracellular matrix, making them promising candidates for tissue engineering scaffolds. [7][8]They can provide structural support for cells and facilitate the transport of nutrients and waste. [2]The biocompatibility of acrylamide-based polymers is a key advantage. [9]BAAMU, with its urea group, may offer sites for cell adhesion and its degradation could potentially be tuned, although this requires further investigation.

Section 5: References

  • Royal Society of Chemistry. Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Available at: [Link]

  • Google Patents. Process for the preparation of urea acryl derivatives. Available at:

  • MDPI. Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. Available at: [Link]

  • PMC. Smart polymers for the controlled delivery of drugs – a concise overview. Available at: [Link]

  • Royal Society of Chemistry. Thermoresponsive properties of polyacrylamides in physiological solutions. Available at: [Link]

  • PMC. Synthesis of sharply thermo and PH responsive PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMA by RAFT radical polymerization and its schizophrenic micellization in aqueous solutions. Available at: [Link]

  • Google Patents. Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. Available at:

  • IT Medical Team. smart polymers: innovations in novel drug delivery. Available at: [Link]

  • Semantic Scholar. Thermoresponsive Polymers for Biomedical Applications. Available at: [Link]

  • ResearchGate. Smart Polymers in Drug Delivery Applications. Available at: [Link]

  • Arkivoc. Synthesis and characterization of novel N-acyl cyclic urea derivatives. Available at: [Link]

  • Taylor & Francis Online. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Available at: [Link]

  • ResearchGate. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Available at: [Link]

  • MDPI. The Synthesis of Backbone Thermo and pH Responsive Hyperbranched Poly(Bis(N,N-Propyl Acryl Amide))s by RAFT. Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Available at: [Link]

  • PMC. Engineering Thermoresponsive Poly(N-isopropylacrylamide)-Based Films with Enhanced Stability and Reusability for Efficient Bone Marrow Mesenchymal Stem Cell Culture and Harvesting. Available at: [Link]

  • ResearchGate. Synthesis and characterization of pH sensitive poly (acrylamide/acrylic acid) hydrogels | Request PDF. Available at: [Link]

  • PMC. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Available at: [Link]

  • Lupine Publishers. Advanced Polymers for Biomedical Applications: Mini Review. Available at: [Link]

  • Walsh Medical Media. Applications of Nano biomaterials in Tissue Engineering. Available at: [Link]

  • Ataman Kimya. N,N'-METHYLENE-BIS-ACRYLAMIDE. Available at: [Link]

  • ResearchGate. Development of Urea Crosslinked Thin Film for Biomedical Application. Available at: [Link]

  • MDPI. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. Available at: [Link]

  • PubMed. Poly(N-acryl amino acids): a new class of biologically active polyanions. Available at: [Link]

  • ResearchGate. A Novel Bismaleimide-Urea Resin: Breaking the Trade-off Between Strength, Toughness and Thermal Stability via Molecular Design. Available at: [Link]

  • Wikipedia. N,N'-Methylenebisacrylamide. Available at: [Link]

  • PMC. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Available at: [Link]

  • Taylor & Francis eBooks. Bionanomaterials and Their Recent Advancements in Tissue Engineering A. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting premature gelation with urea-based crosslinkers

Technical Support Center: Urea-Based Crosslinker Systems Welcome to the technical support center for urea-based crosslinker systems. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Urea-Based Crosslinker Systems

Welcome to the technical support center for urea-based crosslinker systems. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of using these versatile reagents. Premature gelation is a common yet manageable issue that, with a proper understanding of the underlying chemical principles, can be effectively controlled. This document provides in-depth troubleshooting advice, foundational knowledge in a frequently asked questions (FAQ) format, and validated protocols to enhance the reproducibility and success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides not only a solution but also an explanation of the causative chemical principles.

Q1: My entire solution turned into a solid gel almost instantly after I added the acidic catalyst. What happened and how can I prevent this?

A: This is a classic case of "pH shock," which causes an uncontrolled, explosive acceleration of the crosslinking reaction. Urea-based crosslinking, particularly with formaldehyde derivatives, is extremely sensitive to pH. The reaction proceeds slowly or not at all at a neutral pH, but the rate increases dramatically under acidic conditions.[1][2] By adding a concentrated acid or a strong catalyst, you likely dropped the system's pH into a highly reactive zone (typically pH 4-5) too quickly, leading to immediate gelation.

Corrective Actions:

  • Gradual Catalyst Addition: Instead of adding the catalyst all at once, add it dropwise with vigorous stirring. This allows for better heat dissipation and a more controlled pH transition.

  • Use a Weaker or More Dilute Catalyst: Switch to a less concentrated catalyst solution or a slower-acting catalyst, such as ammonium chloride, which generates acid in situ upon heating.[2]

  • Lower the Reaction Temperature: Before adding the catalyst, cool your reaction vessel in an ice bath. Lowering the temperature will significantly slow the reaction kinetics, giving you a wider window to work.

  • Pre-Reaction Buffering: Consider adding a mild buffer to the system before catalyst addition to prevent a drastic pH drop.

Q2: The viscosity of my polymer solution is increasing steadily over time, even before I add the final crosslinking catalyst. Is this normal?

A: No, this indicates a slow, uncontrolled crosslinking reaction is already underway. This "viscosity drift" or "pre-gel" formation can compromise the quality and homogeneity of your final gel. The most common causes are related to reagent purity, storage, and ambient conditions.

Root Cause Analysis & Solutions:

  • Reagent Storage: Urea-based crosslinkers can be sensitive to moisture and heat.[3][4][5] Urea itself is hygroscopic and can absorb atmospheric moisture.[5] This moisture can initiate slow hydrolysis or side reactions over time.

    • Solution: Always store crosslinkers in a cool, dry environment in tightly sealed containers.[3][4] Consider using a desiccator for long-term storage.

  • Contamination: Glassware or substrates may have acidic residues from previous experiments or inadequate cleaning, which can locally lower the pH and initiate crosslinking.

    • Solution: Implement a rigorous cleaning protocol for all glassware. A final rinse with deionized water is crucial.

  • Inherent Reactivity: The polymer or substrate you are crosslinking may have a naturally low pH or contain functional groups that can accelerate the reaction even under nominally neutral conditions.

    • Solution: Measure the pH of your complete formulation before adding the catalyst. If it is already acidic, adjust it to a neutral or slightly alkaline pH (e.g., 7.5-8.5) using a suitable base (e.g., dilute NaOH) to create a stable, non-reactive stock solution.[1]

Q3: I'm experiencing significant batch-to-batch variability in gelation time, even though I follow the same procedure. How can I improve consistency?

A: Batch-to-batch inconsistency is almost always due to minor, unmonitored variations in critical experimental parameters. Achieving high reproducibility requires stringent control over the reaction environment.

Key Parameters for Standardization:

ParameterImpact on Gelation RateRecommended Control Measures
Temperature Exponential increase with temperature.Use a temperature-controlled water bath or reaction block. Always allow all reagents to equilibrate to the set temperature before mixing.
pH Highly sensitive; rapid acceleration in acidic ranges.[1][6]Calibrate your pH meter before each use. Measure and record the pH at multiple steps: initial solution, after crosslinker addition, and after catalyst addition.
Concentration Higher concentration of reactants (polymer, crosslinker, catalyst) leads to faster gelation.[2][7]Use calibrated pipettes and analytical balances. Prepare stock solutions carefully and verify concentrations.
Mixing Inadequate mixing can create "hot spots" of high catalyst concentration, leading to localized, premature gelation.Use a consistent mixing method and speed (e.g., overhead stirrer at a set RPM). Ensure the vortex is sufficient for rapid homogenization.

Below is a troubleshooting workflow to help diagnose the source of premature gelation.

G start Premature Gelation Occurs q1 When did it gel? start->q1 a1 Instantly on Catalyst Addition q1->a1 a2 Slow Viscosity Rise Before Catalyst q1->a2 sol1 Likely 'pH Shock'. - Reduce catalyst concentration - Add catalyst slowly - Lower reaction temperature a1->sol1 sol2 Indicates slow, ongoing reaction. - Check reagent storage (heat/moisture) - Verify glassware cleanliness - Measure initial solution pH a2->sol2 G cluster_0 Stage 1: Methylolation cluster_1 Stage 2: Condensation Urea Urea Formaldehyde Formaldehyde Methylolurea Methylolureas (Soluble Intermediates) Urea->Methylolurea Formaldehyde->Methylolurea Network Crosslinked Polymer Network (Gel) Methylolurea->Network Acidic pH Heat (-H₂O)

Caption: Two-stage mechanism of urea-formaldehyde crosslinking.

Q2: How exactly does pH control the gelation time?

A: The pH has a dominant, non-linear effect on gelation time. The rate of the condensation reaction (Stage 2) is catalyzed by acid. Protons (H⁺) in the solution facilitate the reaction by protonating the hydroxymethyl groups on the methylolurea intermediates, making them better leaving groups and more susceptible to nucleophilic attack by other amine groups. [8][9]

  • Strongly Acidic (pH < 4.5): The reaction is extremely fast, leading to very short gel times. [1]* Mildly Acidic (pH 5-6): The reaction is still fast but more controllable, often representing the ideal range for many applications. [1]* Neutral (pH ≈ 7): The reaction rate is at its minimum, resulting in the longest gel times. [1]* Alkaline (pH > 7.5): The rate increases again, but the mechanism can change, sometimes favoring the formation of less stable ether linkages over methylene bridges. [10] Table 1: Influence of pH on Urea-Formaldehyde Gelation Time

pH RangeDescriptionTypical Gel Time EffectChemical Rationale
2.0 - 4.5 Strongly AcidicVery Rapid / InstantaneousStrong acid catalysis promotes rapid condensation of methylolurea intermediates. [1]
5.0 - 6.5 Mildly AcidicFast but ControllableOptimal balance for many adhesive and matrix applications, providing a reasonable work life. [1]
~ 7.0 NeutralVery Slow / Maximum Gel TimeThe condensation reaction is uncatalyzed and proceeds at its slowest rate. [1]
7.5 - 9.5 Mildly AlkalineModerately FastBase-catalyzed condensation can occur, but may form different structures (e.g., ether bridges). [10][9]

Q3: How should I properly store and handle my urea-based crosslinker reagents?

A: Proper storage is critical to ensure the stability and reactivity of your crosslinkers. Improper handling is a frequent source of experimental failure.

  • Storage Conditions: Store reagents in a cool, dry, and dark place. [3][4]The ideal temperature range is typically between 10-30°C. [5][11]Avoid temperature fluctuations that can cause condensation inside the container.

  • Moisture Protection: Urea and its derivatives are often hygroscopic (they absorb water from the air). [5]Always use airtight containers. For highly sensitive materials, store them inside a desiccator.

  • Chemical Separation: Store crosslinkers separately from acids, bases, and catalysts to prevent accidental contamination from vapors or spills. [3]* First-In, First-Out (FIFO): Implement a FIFO system for your stock to ensure that older batches are used first, minimizing the effects of long-term degradation. [4]

Part 3: Protocols & Methodologies

Protocol 1: Standard Method for Gel Time Determination

This protocol provides a standardized method to measure the working life or "pot life" of your crosslinking formulation.

Materials:

  • Temperature-controlled water bath or hot plate

  • Glass vial or beaker (e.g., 20 mL scintillation vial)

  • Magnetic stir bar and stir plate (or manual stirring rod)

  • Calibrated stopwatch

  • Your polymer solution and crosslinking reagents

Procedure:

  • Temperature Equilibration: Place your polymer solution and all crosslinker/catalyst solutions in the water bath set to the desired reaction temperature. Allow at least 30 minutes for all components to reach thermal equilibrium.

  • Reagent Combination: In the glass vial, add the specified amount of polymer solution.

  • Initiate Reaction: While stirring, add the crosslinker, followed immediately by the catalyst. Start the stopwatch at the moment the catalyst is added.

  • Observe Gel Point: The gel point is the time at which the solution undergoes a phase transition from a liquid to a solid. This can be defined in several ways, but consistency is key:

    • Flow Cessation: The point at which the solution no longer flows when the vial is tilted.

    • Stir Bar Arrest: The point at which the magnetic stir bar stops rotating.

    • String Formation: The point at which a glass rod dipped into and pulled from the solution forms a continuous "string" of gel.

  • Record Data: Stop the stopwatch and record the elapsed time. This is the gel time for that specific formulation and temperature. Repeat the measurement at least three times to ensure reproducibility.

Protocol 2: Characterizing the Gel with Rheology

For a more quantitative analysis of the gelation process, a rotational rheometer is an invaluable tool. [12] Methodology:

  • Instrument Setup: Use a parallel plate geometry. To prevent slippage, which is common with gels, use a crosshatched or sandblasted plate. [12]2. Time Sweep Experiment:

    • Load your un-crosslinked sample onto the rheometer plate at a controlled temperature.

    • Begin an oscillatory time sweep experiment at a fixed frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

    • Inject the catalyst into the sample (if possible through a port, or by briefly opening the chamber).

    • Monitor the storage modulus (G') and loss modulus (G'').

  • Determining Gel Point: The gel point is defined as the time at which the storage modulus (G') equals the loss modulus (G''). [13]This crossover point signifies the transition from a liquid-like (G'' > G') to a solid-like (G' > G'') material.

References

  • Effect of pH on the Properties of Urea Formaldehyde Adhesives. (2012). International Journal of Scientific & Technology Research. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Urea–formaldehyde‐resin gel time as affected by the pH value, solid content, and catalyst | Request PDF. (2007). ResearchGate. [Link]

  • Effect of pH and buffering capacity of wood on the gelation time of urea-formaldehyde resin. (1980). SciSpace. [Link]

  • Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. (2025). MDPI. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for in Situ Preparation of an Organic/Inorganic Composite Gel. (2025). Preprints.org. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. (2025). PubMed. [Link]

  • Chemical Reactivity of Crosslinkers. (2025). Creative Biolabs. [Link]

  • Best Practices for Storing and Handling Urea Fertilizers. (2024). Green Gubre Group. [Link]

  • Polymeric acrylic acid-urea complexes and preparation. (1974).
  • (PDF) Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. (2025). ResearchGate. [Link]

  • Molecular-level insights into the supramolecular gelation mechanism of urea derivative. (2025). Nature. [Link]

  • Techniques for the Characterisation of Molecular Gels. (n.d.). Royal Society of Chemistry. [Link]

  • Best Practices for Urea Storage and Transportation. (2025). Yunnan Yingfu Trading Co., Ltd.. [Link]

  • How to Store and Handle Urea Khad Safely. (2025). Huaxin Fertiliser Machinery. [Link]

  • Granular Urea Storage and safe handling. (2024). Petro Arkan. [Link]

  • Effects of Process Variables on Reaction Mechanisms Responsible for ADUN Hydrolysis, Precipitation, and Gelation in the Internal. (n.d.). U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Controlling nitrogen pollution via encapsulation of urea fertilizer in cross-linked corn starch. (2019). SpringerLink. [Link]

  • Preparation and evaluation of Urea‐F amine crosslinkers. (2024). ResearchGate. [Link]

  • Rheological Analysis of Hydrogel Materials. (n.d.). TA Instruments. [Link]

  • Urea & Urea Solution - STORAGE, HANDLING AND DILUTION. (n.d.). UreaKnowHow. [Link]

  • Gel Detection in Polymers by FT-Rheology via LAOS Technique. (n.d.). Alpha Technologies. [Link]

  • INITIATING AND CROSS-LINKING PROPERTIES OF UREA- FORMALDEHYDE OLIGOMERS WITH PEROXIDE GROUPS. (2022). Chemistry & Chemical Technology. [Link]

  • Comprehensive Analysis of Key Parameters Determining Formation and Structural Properties of Sol–Gel‐Derived Nanoporous Polymers - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Hello everybody, how to prevent a premature gelation of an injectable hydrogel inside the needle? (2021). ResearchGate. [Link]

  • QUALITY CONTROL TESTS FOR GELS. (2017). PharmaState Academy. [Link]

  • Urea hydrolysis reactor for selective catalytic reduction. (2016).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in Multiple Active Site Catalysts for Urea Synthesis via Electrocatalytic C–N Coupling. (2025). ResearchGate. [Link]

  • Advanced Nickel-Based Catalysts for Urea Oxidation Reaction: Challenges and Developments. (2025). Semantic Scholar. [Link]

  • Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. (2024). MDPI. [Link]

  • Occurrence Mechanism of the Abnormal Gelation Phenomenon of High Temperature Cementing Slurry Induced by a Polycarboxylic Retarder | ACS Omega. (2024). ACS Publications. [Link]

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Sources

Optimization

Technical Support Center: N,N'-Bis(acryloylaminomethyl)urea (BAMU) Hydrogels

Welcome to the technical support center for N,N'-Bis(acryloylaminomethyl)urea (BAMU) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for enh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Bis(acryloylaminomethyl)urea (BAMU) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for enhancing the mechanical strength of these specialized hydrogels. Here, we will move beyond simple instructions to explain the fundamental principles behind each experimental choice, ensuring you can troubleshoot and optimize your results with confidence.

Frequently Asked Questions (FAQs)

Q1: My BAMU hydrogel is too weak and fragile for my application. What is the most direct way to increase its stiffness?

A1: The most direct method to increase the stiffness (Young's Modulus) of your BAMU hydrogel is to increase the crosslink density of the polymer network. This is achieved by increasing the concentration of the crosslinking agent, which in this case can be BAMU itself acting as a crosslinker, or by adding another crosslinking agent like N,N'-methylenebisacrylamide (MBAA). A higher concentration of crosslinkers creates more covalent bonds between the polymer chains, resulting in a tighter, more rigid network structure.[[“]][2][3][4] However, be aware that there is a trade-off; excessively high crosslinker concentrations can lead to a brittle hydrogel with reduced swelling capacity.[[“]][2] It is crucial to find the optimal concentration that provides the desired stiffness without compromising toughness.

Q2: How can I improve the toughness and stretchability of my BAMU hydrogel without making it brittle?

A2: To enhance toughness—the ability of the material to absorb energy and deform without fracturing—you should consider strategies that introduce energy dissipation mechanisms into the hydrogel network. Two highly effective approaches are:

  • Creating a Double-Network (DN) or Interpenetrating Polymer Network (IPN) Hydrogel: This involves creating a secondary polymer network that is physically entangled with the primary BAMU network.[5][6][7] Typically, the first network is rigid and brittle, while the second is soft and ductile.[6] This structure allows for the dissipation of energy under stress, significantly improving toughness and stretchability.[5][6]

  • Incorporating Nanofillers to form a Nanocomposite Hydrogel: The addition of nanomaterials such as silica nanoparticles, graphene oxide, or nanoclay can act as reinforcing agents.[8][9][10] These nanoparticles can interact with the polymer chains, creating additional points of crosslinking and providing a mechanism for energy dissipation at the polymer-nanoparticle interface, thereby increasing both strength and toughness.[8][9]

Q3: Can the polymerization conditions affect the mechanical properties of my BAMU hydrogel?

A3: Absolutely. The conditions under which polymerization occurs play a critical role in the final network structure and, consequently, its mechanical properties. Key factors to control include:

  • Initiator Concentration: The concentration of the initiator (e.g., ammonium persulfate (APS) with a catalyst like tetramethylethylenediamine (TEMED)) affects the rate of polymerization and the length of the polymer chains. A higher initiator concentration can lead to shorter chains and a potentially less homogeneous network.

  • Reaction Temperature: Temperature influences the polymerization kinetics. Higher temperatures generally increase the reaction rate, which can affect the network formation and homogeneity. It's important to maintain a consistent and controlled temperature for reproducible results.

  • Solvent: The choice of solvent can affect the solubility of the monomers and the resulting network structure. For BAMU hydrogels, deionized water is typically used.

Troubleshooting Guide: Specific Experimental Issues

Problem: The hydrogel is not forming or is too soft and does not retain its shape.
Potential Cause Explanation & Recommended Solution
Insufficient Initiator/Catalyst The initiator system (e.g., APS/TEMED) may be old, degraded, or used at too low a concentration, leading to incomplete or failed polymerization. Solution: Prepare fresh initiator and catalyst solutions. Ensure the concentrations are correct for your monomer concentration. Consider slightly increasing the initiator concentration.
Presence of Oxygen Oxygen is a potent inhibitor of free-radical polymerization. Its presence in the precursor solution can prevent gelation. Solution: Degas the precursor solution thoroughly before adding the initiator and catalyst. This can be done by bubbling nitrogen or argon gas through the solution or by using a vacuum pump.
Incorrect Monomer/Crosslinker Ratio The concentration of the monomer or crosslinker may be too low to form a stable, crosslinked network. Solution: Verify your calculations and increase the monomer and/or crosslinker concentration. A higher polymer volume fraction generally leads to a stiffer gel.[11]
Problem: The mechanical properties of my hydrogels are inconsistent between batches.
Potential Cause Explanation & Recommended Solution
Inconsistent Degassing The level of dissolved oxygen can vary between experiments if the degassing procedure is not standardized, leading to variations in polymerization kinetics and network formation. Solution: Standardize your degassing procedure. Use a timer and a consistent flow rate if using an inert gas, or a standardized vacuum pressure and duration.
Temperature Fluctuations Minor variations in ambient temperature can affect the rate of polymerization, leading to different network structures. Solution: Conduct the polymerization in a temperature-controlled environment, such as a water bath or incubator, to ensure consistent reaction kinetics.
Inhomogeneous Mixing If the initiator and catalyst are not dispersed evenly throughout the monomer solution before gelation begins, it can result in a heterogeneous network with weak spots. Solution: Ensure rapid and thorough mixing immediately after adding the final component of the initiator system. However, avoid introducing air bubbles during mixing.
Problem: The hydrogel is strong but too brittle, fracturing at low strain.
Potential Cause Explanation & Recommended Solution
Excessive Crosslink Density While increasing crosslinker concentration enhances stiffness, too much can severely restrict polymer chain mobility, making the hydrogel brittle.[[“]] Solution: Systematically decrease the crosslinker (BAMU or other) concentration to find a balance between stiffness and flexibility.
Lack of Energy Dissipation Mechanism A single-network hydrogel, especially one that is highly crosslinked, has no effective way to dissipate energy when strained, leading to crack propagation and brittle fracture. Solution: Incorporate a secondary, more flexible polymer network to create an IPN hydrogel.[5][6] The secondary network can help to distribute stress and absorb energy, thus increasing toughness. Alternatively, add nanofillers to introduce energy dissipation at the nanoscale.[8][9]

Visualizing the Path to Enhanced Mechanical Strength

The following diagram illustrates the key factors and strategies that influence the mechanical properties of BAMU hydrogels.

G cluster_inputs Controllable Parameters cluster_structure Resulting Network Properties cluster_outputs Macroscopic Mechanical Properties cluster_strategies Advanced Enhancement Strategies Monomer BAMU Monomer Concentration Density Crosslink Density Monomer->Density Crosslinker Crosslinker Concentration Crosslinker->Density Initiator Initiator System (APS/TEMED) ChainLength Polymer Chain Length Initiator->ChainLength Conditions Polymerization Conditions (T, t) Homogeneity Network Homogeneity Conditions->Homogeneity Stiffness Stiffness (Young's Modulus) Density->Stiffness + Brittleness Brittleness Density->Brittleness + Toughness Toughness (Fracture Energy) ChainLength->Toughness + Homogeneity->Stiffness + Homogeneity->Toughness + IPN Form IPN / Double Network IPN->Toughness ++ IPN->Brittleness -- Nano Incorporate Nanofillers Nano->Stiffness + Nano->Toughness ++ Nano->Brittleness -- G cluster_p1 Protocol 1: Baseline BAMU Hydrogel cluster_p2 Protocol 2: BAMU-Alginate IPN Hydrogel P1_Start Prepare BAMU Precursor Solution P1_Degas Degas with N2 P1_Start->P1_Degas P1_Initiate Add APS/TEMED P1_Degas->P1_Initiate P1_Polymerize Polymerize in Mold P1_Initiate->P1_Polymerize P1_Wash Wash & Equilibrate P1_Polymerize->P1_Wash P1_End Characterize Mechanical Properties P1_Wash->P1_End P2_Start Prepare BAMU + Alginate Precursor Solution P2_Degas Degas with N2 P2_Start->P2_Degas P2_Initiate Add APS/TEMED (Forms 1st Network) P2_Degas->P2_Initiate P2_Crosslink Immerse in CaCl2 (Forms 2nd Network) P2_Initiate->P2_Crosslink P2_Wash Wash & Equilibrate P2_Crosslink->P2_Wash P2_End Characterize Enhanced Mechanical Properties P2_Wash->P2_End

Caption: Experimental workflows for synthesizing baseline and IPN-enhanced BAMU hydrogels.

References

  • How does the concentration of crosslinking agent impact the properties of unmedicated hydrogels? - Consensus.
  • Enhancing the Mechanical Properties of Injectable Nanocomposite Hydrogels by Adding Boronic Acid/Boronate Ester Dynamic Bonds at the Nanoparticle–Polymer Interface - MDPI. Available at: [Link]

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  • How to Enhance Hydrogel Mechanical Strength Using Interpenetrating Networks — Methods & Data - Patsnap Eureka. Available at: [Link]

  • Mechanical Properties of a Supramolecular Nanocomposite Hydrogel Containing Hydroxyl Groups Enriched Hyper-Branched Polymers - MDPI. Available at: [Link]

  • Compositional Effects on Mechanical Properties of Nanocomposite Hydrogels Composed of Poly(N,N-dimethylacrylamide) and Clay - ACS Publications. Available at: [Link]

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  • Nanocomposite hydrogels for biomedical applications - PMC - NIH. Available at: [Link]

  • Mechanical properties of interpenetrating polymer network hydrogels based on hybrid ionically and covalently crosslinked network - SciSpace. Available at: [Link]

  • Highly Elastic and Tough Interpenetrating Polymer Network-Structured Hybrid Hydrogels for Cyclic Mechanical Loading-Enhanced Tissue Engineering - ACS Publications. Available at: [Link]

  • Mechanical properties of an interpenetrating network poly(vinyl alcohol)/alginate hydrogel with hierarchical fibrous structures - RSC Publishing. Available at: [Link]

  • Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels . Available at: [Link]

  • Chapter 8: Mechanical Characterization of Hydrogels and its Implications for Cellular Activities - In "Hydrogels in Cell-Based Therapies".

Sources

Troubleshooting

Technical Support Center: N,N'-Bis(acryloylaminomethyl)urea Purification

From the Desk of the Senior Application Scientist Welcome to the dedicated support center for the purification of N,N'-Bis(acryloylaminomethyl)urea. This guide is designed for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for the purification of N,N'-Bis(acryloylaminomethyl)urea. This guide is designed for researchers and drug development professionals who are working with this versatile crosslinking agent. We understand that achieving high purity is critical for the success of your downstream applications, from polymer synthesis to biomaterial development. This document moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge, ensuring you can navigate the common challenges associated with purifying this compound. Our approach is built on explaining the "why" behind each step, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues that may arise during the purification of synthesized N,N'-Bis(acryloylaminomethyl)urea. Each entry details the potential causes and provides actionable solutions and protocols.

Issue 1: My final product has a low, broad melting point and appears amorphous or sticky.
  • Probable Cause: This is a classic indicator of significant impurities. The presence of unreacted starting materials (urea, acrylamide), side-products, or residual solvent is depressing and broadening the melting point. A key impurity in the synthesis of related compounds can be N,N'-bis(acrylamido-methylene)-urea, especially if the molar ratio of reactants is not optimized.[1]

  • Strategic Solution: Recrystallization Recrystallization is the most effective method for purifying N,N'-Bis(acryloylaminomethyl)urea. The principle is to dissolve the impure compound in a minimum amount of hot solvent, in which the impurities are either highly soluble or insoluble, and then allow the desired compound to crystallize upon slow cooling.[2] Water has been shown to be an effective solvent for this purpose.[1]

    Detailed Protocol: Recrystallization from Water

    • Solvent Preparation: Heat a volume of deionized water in a separate flask to boiling.

    • Dissolution: Place your crude N,N'-Bis(acryloylaminomethyl)urea in an Erlenmeyer flask. Add the minimum amount of hot deionized water dropwise while stirring or swirling until the solid is fully dissolved. Expert Insight: Using the absolute minimum volume of solvent is critical for maximizing your recovery yield. Avoid adding too much solvent initially.

    • Hot Filtration (Optional): If you observe any insoluble impurities (which remain solid in the hot solution), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

    • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling is essential for the formation of a pure crystal lattice. Rapid cooling or agitation will cause the compound to "crash out" of solution, trapping impurities within the crystals.[2]

    • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.

    • Drying: Dry the purified crystals under vacuum. The melting point of the pure compound should be sharp. A literature value reports browning between 265-270°C.[1]

Issue 2: Thin-Layer Chromatography (TLC) of my product shows multiple spots.
  • Probable Cause: Multiple spots on a TLC plate confirm the presence of impurities. One of these spots is your target compound, while the others could be unreacted starting materials or byproducts from the synthesis. TLC analysis is a valuable tool for monitoring the reaction and assessing purity.[1][3]

  • Strategic Solution: Iterative Purification & Analysis If a single recrystallization does not yield a product with a single TLC spot, a second recrystallization is recommended. If impurities persist, consider a solvent wash prior to recrystallization.

    Workflow: Diagnosing Impurities with TLC

    • Spotting: On a single TLC plate, spot your crude product, the purified product, and each of the starting materials (urea, acrylamide) in separate lanes.

    • Development: Develop the plate using an appropriate solvent system (e.g., a mixture of a polar and a non-polar solvent like dichloromethane and methanol).

    • Visualization: Visualize the spots (e.g., using an iodine chamber or a UV lamp if the compounds are UV-active).

    • Analysis: Compare the Rf values. This will help you identify if the impurities are unreacted starting materials. If an unknown spot persists, it is likely a side-product.

    • Action:

      • If starting materials are present, a second recrystallization should be effective.

      • If a stubborn impurity with similar polarity to your product is present, a different recrystallization solvent or a more advanced technique like column chromatography may be necessary.[3]

Issue 3: My product yield is very low after recrystallization.
  • Probable Cause: Significant product loss during purification can result from several factors: using too much recrystallization solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at room temperature instead of ice-cold.

  • Strategic Solution: Optimization of the Recrystallization Protocol To improve yield, focus on precision during the recrystallization process.

    • Minimize Solvent: Use the smallest possible volume of hot solvent to dissolve your crude product completely.

    • Preheat Glassware: If performing a hot filtration, preheat the filter funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Use Ice-Cold Washes: Always wash the filtered crystals with a minimal amount of ice-cold solvent. Cold solvent has a lower capacity to dissolve your product, thus minimizing loss during the washing step.

    • Recover from Filtrate: If you suspect significant product remains in the filtrate, you can try to concentrate the filtrate by boiling off some solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? The primary impurities arise from the reactants and potential side reactions. These include unreacted urea and acrylamide. A significant side-product can be N,N'-bis(acrylamido-methylene)-urea, which can be minimized by using a molar excess of urea during the synthesis phase.[1]

Q2: How can I assess the purity of my final N,N'-Bis(acryloylaminomethyl)urea? A multi-faceted approach is recommended for robust purity assessment. No single technique tells the whole story.

Technique Purpose Indication of Purity
Melting Point Assess thermal range of phase transitionA sharp melting point over a narrow range (1-2°C) near the literature value.[1]
TLC Qualitatively identify the number of componentsA single spot.
NMR (¹H, ¹³C) Confirm chemical structure and detect impuritiesClean spectra matching the expected structure with no significant impurity peaks.[3][4]
HPLC / LC-MS Quantify purity and identify impuritiesA single major peak in the chromatogram; allows for purity calculation (e.g., >98%).[5]
FT-IR Confirm functional groupsPresence of characteristic peaks for N-H, C=O (amide and urea), and C=C (vinyl) groups.[3]

Q3: Are there any stability concerns I should be aware of during purification? Yes. Urea and its derivatives can be susceptible to degradation under harsh conditions.

  • Heat: Avoid prolonged heating of aqueous solutions, as this can promote hydrolysis or other side reactions like carbamylation.[6] When performing recrystallization, bring the solvent to a boil and dissolve the solid, but do not keep it at high temperatures for an extended period.

  • pH: Urea is most stable in a pH range of 4-8.[7] The synthesis involves both acidic and basic steps, so it is crucial to ensure the final product is neutralized. Purification should be carried out under near-neutral pH conditions to prevent acid- or base-catalyzed degradation.

Q4: How should I properly store the purified N,N'-Bis(acryloylaminomethyl)urea? Store the dry, purified solid in a tightly sealed container in a cool, dry place, protected from light. Proper storage is crucial to prevent moisture absorption and potential polymerization of the acryloyl groups over time.

Workflow Visualization

The following diagram illustrates the decision-making process for the purification and troubleshooting of N,N'-Bis(acryloylaminomethyl)urea.

Purification_Workflow cluster_start Start: Crude Product cluster_purify Primary Purification cluster_analysis Purity Analysis cluster_end Finish cluster_troubleshoot Troubleshooting Crude Crude Synthesized Product Recrystallize Perform Recrystallization (from Water) Crude->Recrystallize Initial cleanup Analyze Assess Purity (TLC, Melting Point) Recrystallize->Analyze Isolate crystals Check_Yield Review Protocol for Low Yield Recrystallize->Check_Yield Low recovery Pure Pure Product (Store Properly) Analyze->Pure Single TLC spot & Sharp M.P. Re_Recrystallize Repeat Recrystallization Analyze->Re_Recrystallize Multiple spots or Broad M.P. Re_Recrystallize->Analyze Re-analyze

Caption: Troubleshooting workflow for the purification of N,N'-Bis(acryloylaminomethyl)urea.

References

  • Process for the preparation of urea acryl derivatives.
  • Technique Series: Recrystalliz
  • Synthesis and characterization of novel N-acyl cyclic urea deriv
  • Catalytic aminomethylation of aliphatic and arom
  • Stability of urea in solution and pharmaceutical prepar
  • Urea (U6504)
  • A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. PubMed.
  • Analytical methodology for the determination of urea: Current practice and future trends.
  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N,N'-Bis(acryloylaminomethyl)urea

Part 1: Executive Summary & Core Directive The Golden Rule: "Cold, Dark, and Anhydrous." N,N'-Bis(acryloylaminomethyl)urea (BAAMU) is a specialized crosslinker often selected for its higher solubility compared to standar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Golden Rule: "Cold, Dark, and Anhydrous."

N,N'-Bis(acryloylaminomethyl)urea (BAAMU) is a specialized crosslinker often selected for its higher solubility compared to standard methylenebisacrylamide (MBA). However, this solubility comes with a trade-off: enhanced hydrolytic susceptibility .

Unlike standard acrylamides, BAAMU contains a hemiaminal-like linkage (


-methylene bridge) connecting the urea core to the acrylamide arms. This bond is chemically labile. If exposed to moisture—even atmospheric humidity—it undergoes a retro-Mannich type decomposition, releasing formaldehyde and compromising the crosslinking density of your hydrogels.

Immediate Action Required: If your container shows visible clumping or smells faintly of formaldehyde, quarantine the lot . It has likely degraded and will lead to inconsistent pore sizes in electrophoresis or drug delivery matrices.

Part 2: The Science of Degradation (Mechanism)

To prevent hydrolysis, you must understand the molecular "weak link."

The BAAMU molecule consists of a central urea group flanked by two acrylamide groups, connected by methylene bridges (


).
The Hydrolysis Pathway

Under neutral conditions, the molecule is relatively stable. However, in the presence of water and trace acid/base catalysts (often from impurities or glass surface protons), the


-methylene bridge destabilizes.
  • Protonation: The carbonyl oxygen or the amine nitrogen accepts a proton.

  • Nucleophilic Attack: Water attacks the methylene carbon.

  • Cleavage: The molecule splits, typically releasing Formaldehyde (

    
    ), Acrylamide , and Urea .
    
  • Secondary Degradation: The free acrylamide can further hydrolyze to Acrylic Acid and Ammonia , altering the pH of your stock solution and potentially inhibiting polymerization downstream.

Visualization: Degradation Cascade

The following diagram illustrates the critical failure points in the molecular structure.

BAAMU_Hydrolysis BAAMU Intact BAAMU (Crosslinker) Intermediate Unstable Hemiaminal BAAMU->Intermediate  Hydration   Moisture Moisture (H2O) + H+/OH- Moisture->Intermediate Formaldehyde Formaldehyde (Toxic/Interfering) Intermediate->Formaldehyde  Cleavage   Urea Urea Derivative Intermediate->Urea AcrylicAcid Acrylic Acid (pH Drop) Intermediate->AcrylicAcid  Secondary Hydrolysis  

Figure 1: The hydrolytic degradation pathway of BAAMU. Note that moisture acts as the initiator, leading to the release of formaldehyde and acidic byproducts.

Part 3: Storage & Handling Protocols[1]

This protocol is designed to create a self-validating storage system. If the protocol is followed, the reagent remains stable; if the indicators change, the protocol alerts you to failure.

The "Double-Desiccation" System

Standard reagent bottles are insufficient for long-term storage of BAAMU in humid climates (e.g., Singapore, Boston summers).

  • Primary Container: Amber glass (blocks UV to prevent radical polymerization). Cap must be Parafilm-sealed after every use.

  • Secondary Environment: Place the primary bottle inside a vacuum desiccator or a sealed Mylar bag containing active silica gel sachets with a color-change indicator.

  • Why? The color-change silica acts as a "canary in the coal mine." If the silica turns pink/green (wet), your BAAMU is at risk.

Thermal Management
  • Temperature: Store at -20°C .

  • The Thaw Rule: Never open a cold bottle immediately. Allow the bottle to equilibrate to room temperature (approx. 30 mins) inside the desiccator before opening.

  • Why? Opening a cold bottle condenses atmospheric moisture directly onto the powder. This water initiates the hydrolysis described in Figure 1.

Solution Stability (The "Freshness" Mandate)
  • Protocol: Do not store stock solutions of BAAMU. Prepare fresh immediately before use.

  • Reasoning: In water, the equilibrium shifts toward hydrolysis. While MBA (Bis-acrylamide) stocks are stable for weeks, BAAMU stocks degrade significantly within 24-48 hours, leading to "runny" gels.

Summary of Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Slows thermodynamic kinetics of hydrolysis and polymerization.
Humidity < 10% RH (Desiccated)Prevents nucleophilic attack on the

-methylene bridge.
Light Dark / Amber GlassPrevents UV-initiated radical polymerization (auto-crosslinking).
Atmosphere Inert (Argon/Nitrogen)Optional but recommended to prevent oxidative degradation.
Shelf Life 6-12 MonthsAssumes strict adherence to the "Thaw Rule."

Part 4: Troubleshooting & Quality Control (QC)

How do you know if your crosslinker is dead? Use this diagnostic workflow.

Diagnostic Workflow

QC_Workflow Start Inspect BAAMU Powder Visual Visual Check: Clumping? Start->Visual Discard1 DISCARD (Moisture Damage) Visual->Discard1 Yes Solubility Solubility Test: 100mg in 1mL H2O Visual->Solubility No Turbid Result: Turbid/Insoluble Solubility->Turbid Clear Result: Clear Solution Solubility->Clear Discard2 DISCARD (Polymerized) Turbid->Discard2 pHTest pH Check: Is pH < 5.0? Clear->pHTest Discard3 DISCARD (Hydrolyzed to Acid) pHTest->Discard3 Yes Use PROCEED TO USE pHTest->Use No

Figure 2: Decision tree for validating BAAMU integrity prior to experimental use.

Specific QC Tests

1. The Solubility Test (Rapid)

  • Method: Dissolve 100 mg of BAAMU in 1 mL of deionized water.

  • Pass: Solution is crystal clear within 1 minute.

  • Fail: Solution is cloudy, has floating particulates, or forms a gel.

  • Diagnosis: Cloudiness indicates polymerization (formation of insoluble chains) or advanced hydrolysis leading to insoluble urea derivatives.

2. The pH Drift Test (Sensitive)

  • Method: Check the pH of a 10% (w/v) aqueous solution.

  • Pass: pH is neutral (6.0 – 7.0).

  • Fail: pH < 5.5.

  • Diagnosis: Hydrolysis has released Acrylic Acid , acidifying the solution. This will interfere with buffer systems (e.g., Tris-HCl) in electrophoresis.

3. H-NMR Verification (Definitive)

  • Method: Run a standard proton NMR in D2O.

  • Target Signal: Look for the disappearance of the vinyl protons (5.6–6.3 ppm) or the appearance of a sharp singlet around 4.8 ppm (Formaldehyde hydrate) or broad urea peaks.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use a stock solution of BAAMU if I freeze it? A: No. Freezing aqueous solutions of acrylamides often induces "cryopolymerization" (polymerization concentrated in the eutectic phase). Furthermore, hydrolysis continues slowly even at low temperatures if water is present. Always weigh fresh powder.

Q2: My gel is taking too long to polymerize. Is this a hydrolysis issue? A: It is a strong possibility. If BAAMU hydrolyzes, you lose crosslinking density. You are effectively polymerizing linear polyacrylamide with "dead" crosslinker ends. This results in a viscous slime rather than a firm gel. Check the pH of your monomer mix; if it is acidic due to hydrolysis, it may also be inhibiting the TEMED/APS initiation system.

Q3: Is BAAMU interchangeable with Methylenebisacrylamide (MBA)? A: Chemically, they perform the same function (crosslinking). However, BAAMU is generally more soluble and contains the urea linkage which can increase the hydrophilicity of the resulting gel. Do not substitute 1:1 without validating pore size, as the molecular weight and arm length differ, altering the mesh size of the gel.

Q4: I smell formaldehyde when I open the bottle. Is it safe? A: The smell confirms degradation. While trace amounts might not ruin a rough experiment, it indicates the reagent is compromised. For sensitive applications (e.g., mass spectrometry, cell culture), discard the bottle . Formaldehyde can crosslink proteins non-specifically, ruining downstream analysis.

References

  • ChemicalBook. (2024).[1] N,N'-Methylenebisacrylamide Properties and Hydrolysis Risks.[2] (General reference for acrylamide crosslinker stability).

  • National Institutes of Health (NIH). (2022). Hydrolytic Stability of Crosslinked Hydrogels.[2] (Discusses the hydrolysis mechanism of bis-acrylamide derivatives).

  • ResearchGate. (2009). N-methylol acrylamide and its role in the chemistry of acrylic pressure sensitive adhesives. (Details the instability of the N-methylol/methylene linkage).

  • Koch Agronomic Services. (n.d.). Handling & Storage Instructions for Urea Derivatives.[3] (Provides industrial standards for storing labile urea compounds).

Sources

Troubleshooting

Overcoming incomplete polymerization in urea-crosslinked gels

Introduction: Navigating the Complexities of Urea-Based Gel Polymerization Urea-crosslinked gels, particularly those based on urea-formaldehyde (UF) chemistry, are indispensable in various scientific fields for their cos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Urea-Based Gel Polymerization

Urea-crosslinked gels, particularly those based on urea-formaldehyde (UF) chemistry, are indispensable in various scientific fields for their cost-effectiveness, high reactivity, and thermal stability.[1] They form the basis of materials from wood adhesives to matrices for controlled release.[2][3] However, the very reactivity that makes these systems valuable also presents a significant challenge: achieving complete and uniform polymerization.

Incomplete polymerization can manifest as gels that fail to solidify, are mechanically weak, or exhibit syneresis (the expulsion of liquid from the gel).[4] These issues compromise experimental reproducibility and the functional performance of the final material. This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to diagnose and resolve common polymerization problems. It is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Section 1: Troubleshooting Guide for Incomplete Polymerization

This section is designed to help you diagnose and solve specific problems encountered during gel synthesis.

Q1: My gel solution has increased in viscosity but failed to form a rigid, solid gel. What went wrong?

This is a classic sign of polymerization initiation without sufficient crosslinking to form a stable three-dimensional network. The polymer chains are forming but not effectively linking together.

Plausible Causes & Solutions:

  • Suboptimal pH Environment: The condensation reaction, which creates stable methylene bridges (–CH₂–) between urea-formaldehyde monomers, is highly dependent on an acidic environment.[5]

    • Scientific Rationale: Under alkaline or neutral conditions, the initial addition reaction between urea and formaldehyde to form methylolureas is dominant. Subsequent condensation reactions under these conditions tend to form less stable methylene-ether bridges (–CH₂–O–CH₂–), which are not sufficient for robust gelation.[5] Achieving a durable, crosslinked network requires acid catalysis (typically pH 4.0-5.5) to promote the formation of strong methylene bridges.[5][6]

    • Solution: Carefully measure and adjust the pH of your pre-polymerization solution. Use a calibrated pH meter. Add an appropriate acid catalyst (e.g., ammonium chloride, which generates acid in situ, or a dilute solution of sulfuric or formic acid) incrementally until the target pH range is reached.[7][8] Be aware that different buffer systems can influence gel time.[3]

  • Incorrect Monomer-to-Crosslinker (F/U) Molar Ratio: The ratio of formaldehyde (F) to urea (U) is critical. An excess of formaldehyde can inhibit condensation, while too little can prevent the formation of a sufficiently dense network.[9]

    • Scientific Rationale: A high F/U ratio leads to the formation of more methylol groups on the urea molecules. While this enables branching, it can also sterically hinder the condensation reactions required for crosslinking.[9] Conversely, a low F/U ratio may not provide enough reactive sites for a fully crosslinked network, leading to the formation of more linear, poorly-crosslinked polymers.[10]

    • Solution: Review your calculations for the F/U molar ratio. For most rigid gel applications, a ratio between 1.2 and 1.6 is a common starting point.[8][11] Systematically vary this ratio in small increments to find the optimal balance for your specific application.

  • Excessive Initiator Concentration (in radical systems): For systems where urea is a component in a radically polymerized gel (e.g., some polyacrylamide formulations), an overabundance of initiator (like APS) can be counterproductive.

    • Scientific Rationale: High initiator concentrations generate a massive number of free radicals simultaneously. This leads to the rapid formation of many very short polymer chains that terminate before they can be incorporated into a larger network, resulting in a viscous solution rather than a solid gel.[12]

    • Solution: Reduce the concentration of your initiator (e.g., APS/TEMED). Lowering the initiator concentration will produce fewer, longer polymer chains, which is more conducive to forming a stable gel matrix.[12]

Q2: My gel solidified, but it is weak, cloudy, and/or brittle. How can I improve its mechanical properties?

A weak or turbid gel suggests a non-uniform or poorly formed polymer network. This can be due to issues with reaction kinetics, component ratios, or the presence of contaminants.

Plausible Causes & Solutions:

  • Reaction Temperature is Too High or Too Low: Temperature directly controls the rate of polymerization.

    • Scientific Rationale: High temperatures accelerate the crosslinking reaction, which can lead to uncontrolled, heterogeneous polymerization and the formation of dense, opaque aggregates.[13] This can also cause over-crosslinking and syneresis, where the network contracts and expels solvent, leading to a brittle structure.[4][14] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the condensation reaction, resulting in a weak, under-cured gel.

    • Solution: Implement precise temperature control using a water bath or incubator. For many urea-formaldehyde systems, a curing temperature in the range of 70-95°C is effective.[8] If you observe signs of over-crosslinking, try lowering the temperature or reducing the curing time.

  • Presence of Polymerization Inhibitors: Contaminants can halt the polymerization reaction.

    • Scientific Rationale: For any system involving free-radical polymerization, dissolved oxygen is a potent inhibitor as it scavenges free radicals, preventing chain propagation.[15] Other contaminants, such as heavy metal ions from impure reagents, can also interfere with catalytic or initiation steps.[12]

    • Solution: Degas your gel solution thoroughly before adding the final initiator/catalyst. This can be done by placing the solution under a vacuum for several minutes or by purging with an inert gas like nitrogen or argon.[12][15] Always use high-purity reagents (monomers, crosslinkers, and solvents) to minimize potential contamination.

  • Inappropriate pH for the Curing Stage: The pH must be maintained within the optimal range throughout the curing process.

    • Scientific Rationale: As the condensation reaction proceeds, water is produced, which can dilute the acid catalyst and cause the pH to drift. If the pH rises out of the optimal acidic range, the crosslinking reaction will slow down or stop, resulting in an incompletely cured gel.[8]

    • Solution: Consider using a buffer system that can maintain the pH in the desired acidic range (e.g., an acetate buffer) or ensure your initial catalyst concentration is sufficient to counteract any potential shifts during the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the fundamental chemical mechanism of urea-formaldehyde gelation?

A: Urea-formaldehyde polymerization is a two-stage process:

  • Addition (Methylolation): This first stage is typically carried out under neutral or slightly alkaline conditions (pH 7.5-8.5).[6] Urea reacts with formaldehyde to form various methylolureas (mono-, di-, and tri-methylolurea). This stage primarily builds the monomeric units.

  • Condensation (Crosslinking): This stage requires acidic conditions (pH 4.0-5.5).[5] The methylolureas polymerize by condensing with each other or with other urea molecules. This process releases water and forms two types of linkages: flexible, less stable methylene-ether bridges and rigid, stable methylene bridges. The formation of a robust gel network is dependent on maximizing the number of these methylene bridges.[1]

G cluster_0 Stage 1: Addition (Alkaline/Neutral pH) cluster_1 Stage 2: Condensation (Acidic pH) Urea Urea Methylolureas Methylolureas (Monomers) Urea->Methylolureas Formaldehyde Formaldehyde Formaldehyde->Methylolureas Monomers Methylolureas Methylolureas->Monomers Crosslinked_Network Crosslinked Gel (Methylene & Ether Bridges) Monomers->Crosslinked_Network Acid Catalyst + Heat - H₂O

Q: How does urea concentration impact polymerization in other gel systems, like polyacrylamide?

A: In systems like polyacrylamide, urea is often added as a denaturing agent, but it can also significantly influence polymerization kinetics. High concentrations of urea can delay the crosslinking reaction, which can be beneficial for controlling gelation time, especially at high temperatures.[13][16] However, at very high concentrations in certain composite gels, urea decomposition can create an alkaline environment that is unfavorable for the crosslinking reaction.[13] It can also increase the water absorbency of some hydrogels by enhancing the affinity for grafting hydrophilic groups.[2]

Q: Can incomplete polymerization be reversed or fixed post-reaction?

A: Generally, no. Once the reaction conditions (like pH or temperature) have deviated for a sufficient period, the resulting structure is permanent. Unreacted monomers and short oligomers may be trapped within the weak network, and it is not feasible to restart the condensation reaction to build the correct crosslinked structure. The best approach is to discard the failed gel and optimize the protocol for the next attempt based on the troubleshooting guide.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following are baseline procedures that can be adapted.

Protocol 1: Troubleshooting Workflow for Incomplete Polymerization

This protocol provides a logical sequence of steps to identify the root cause of gelation failure.

G Start Problem: Incomplete Polymerization Check_pH 1. Verify Pre-Polymerization pH (Target: 4.0-5.5 for UF) Start->Check_pH Result_pH pH Out of Range? Check_pH->Result_pH Check_Ratio 2. Recalculate Monomer: Crosslinker (F/U) Ratio Result_Ratio Ratio Incorrect? Check_Ratio->Result_Ratio Check_Temp 3. Confirm Curing Temperature Control Result_Temp Temp Fluctuation? Check_Temp->Result_Temp Check_Reagents 4. Assess Reagent Quality (Age, Purity, Inhibitors) Result_Reagents Reagents Expired/Impure? Check_Reagents->Result_Reagents Result_pH->Check_Ratio No Fix_pH Solution: Adjust pH with Acid Catalyst. Re-measure. Result_pH->Fix_pH Yes Result_Ratio->Check_Temp No Fix_Ratio Solution: Prepare Fresh Solution with Corrected Stoichiometry. Result_Ratio->Fix_Ratio Yes Result_Temp->Check_Reagents No Fix_Temp Solution: Use Calibrated Water Bath or Incubator for Curing. Result_Temp->Fix_Temp Yes Fix_Reagents Solution: Use Fresh, High-Purity Reagents. Degas Solution. Result_Reagents->Fix_Reagents Yes Success Successful Gelation Fix_pH->Success Fix_Ratio->Success Fix_Temp->Success Fix_Reagents->Success

Protocol 2: Preparation and Quality Control of a Urea-Formaldehyde (UF) Resin

This protocol describes the synthesis of a basic UF resin, emphasizing critical quality control checkpoints.

Materials:

  • Urea (high purity)

  • Formaldehyde solution (e.g., 37% w/w, stabilized with methanol)

  • Sodium hydroxide solution (20% w/v)

  • Formic acid solution (10% v/v) or Ammonium Chloride

  • Deionized water

  • Calibrated pH meter and probe

  • Three-necked flask with reflux condenser, thermometer, and magnetic stirrer

  • Heating mantle or water bath

Procedure:

  • Initial Charge & pH Adjustment:

    • Add formaldehyde to the reaction flask.

    • Adjust the pH to 7.5-8.0 using the sodium hydroxide solution. This prepares the solution for the initial addition reaction.[8]

  • First Urea Addition:

    • Add the first portion of urea to achieve a high initial F/U molar ratio (e.g., 2.0).

    • Heat the mixture to 90°C and maintain for 30-60 minutes.[8] This allows for the formation of methylolureas.

  • Acid-Catalyzed Condensation:

    • Cool the mixture slightly.

    • Carefully add formic acid or ammonium chloride to lower the pH to 4.6-4.8.[8] This initiates the condensation and crosslinking stage.

    • CRITICAL STEP: Monitor the viscosity of the solution closely. The reaction can accelerate rapidly. Continue heating until a target viscosity is reached (this will be application-dependent and must be determined empirically).

  • Second Urea Addition & Final Adjustment:

    • Add the remaining urea to adjust the final F/U molar ratio to the desired value (e.g., 1.2-1.6).

    • Adjust the pH back to neutral or slightly alkaline (pH 7.5) with sodium hydroxide to quench the condensation reaction and ensure storage stability.[8]

  • Quality Control:

    • Measure final pH, solid content, and viscosity.

    • Perform a gel time test by taking a small aliquot, adding a defined amount of acid catalyst, and measuring the time to solidification at a specific temperature. This provides a benchmark for reactivity.[3]

Data Summary Table:

ParameterTarget RangeRationale
Initial pH 7.5 - 8.5Promotes the addition reaction to form methylolureas.[6]
Condensation pH 4.0 - 5.5Catalyzes the formation of stable methylene bridges for crosslinking.[5]
Final F/U Molar Ratio 1.2 - 1.6Balances reactive sites with network formation to avoid weak or brittle gels.[11]
Curing Temperature 70 - 100°CProvides sufficient energy for the reaction without causing uncontrolled polymerization.[3]

References

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. (2025). MDPI. [Link]

  • Materials diversity of hydrogel: Synthesis, polymerization process and soil conditioning properties in agricultural field. (n.d.). PMC. [Link]

  • Effect of pH on the Properties of Urea Formaldehyde Adhesives. (2012). International Journal of Scientific & Technology Research. [Link]

  • Urea–formaldehyde‐resin gel time as affected by the pH value, solid content, and catalyst. (n.d.). ResearchGate. [Link]

  • Urea's Impact on Curing Dynamics, Resin Structure, and Properties of Urea-Formaldehyde Adhesives. (2024). Great Britain Journals Press. [Link]

  • Tuning the Supramolecular Polymerization and Cell Response of Ureidopyrimidinone Monomers by Pushing the Hydrophobic Threshold. (n.d.). PMC. [Link]

  • Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers. (2018). PMC. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for in Situ Preparation of an Organic/Inorganic Composite Gel. (2025). Preprints.org. [Link]

  • Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. (2020). BioResources. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. (2025). ResearchGate. [Link]

  • Crosslinked polyacrylamide gels with high monomer. (n.d.).
  • Investigation of UF-resins - the Effect of the Formaldehyde/Urea Molar Ratio during Synthesis. (n.d.). DiVA. [Link]

  • Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. (2020). Iris Publishers. [Link]

  • No wells formed in urea PAGE but gel solidify? (2023). ResearchGate. [Link]

  • Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. [Link]

  • Troubleshooting in Urea-PAGE. (2012). YouTube. [Link]

  • Using a Supramolecular Monomer Formulation Approach to Engineer Modular, Dynamic Microgels, and Composite Macrogels. (2024). PMC. [Link]

  • Reaction between formaldehyde and urea under acidic conditions. (n.d.). ResearchGate. [Link]

  • Molecular-level insights into the supramolecular gelation mechanism of urea derivative. (2025). Nature. [Link]

  • Factor Affecting Gel Time/Process-Ability of Urea Formaldehyde Resin Based Wood Adhesives. (n.d.). Scientific Research Publishing. [Link]

  • Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. (2025). PubMed. [Link]

  • Release of urea from cellulosic hydrogel coated urea granule: Modeling effect of crosslink density and pH triggering. (2019). Taylor & Francis Online. [Link]

  • Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE). (2009). PMC. [Link]

  • Construction of supramolecular hydrogels using imidazolidinyl urea as hydrogen bonding reinforced factor. (n.d.). Journal of Materials Chemistry B. [Link]

  • Inhibitor performance and the preparation study of urea formaldehyde resin matrix composite particle. (n.d.). Atlantis Press. [Link]

  • Has anyone ever seen weird gel inconsistency forming in an overnight Urea-PAGE run? (2021). ResearchGate. [Link]

  • Preparation and self-healing of a crosslinked poly(urethane-urea) gel... (n.d.). ResearchGate. [Link]

  • Characterization of the crystalline regions of cured urea formaldehyde resin. (2017). Royal Society of Chemistry. [Link]

  • Influence of monomer and crosslinker molar ratio on the swelling behaviour of thermosensitive hydrogels. (2025). ResearchGate. [Link]

  • Urea Anions: Simple, Fast, and Selective Catalysts for Ring-Opening Polymerizations. (2017). Journal of the American Chemical Society. [Link]

  • INFLUENCE OF PHOTO-INITIATOR CONCENTRATION ON THE VIABILITY OF CELLS ENCAPSULATED IN PHOTO-CROSSLINKED MICROGELS FABRICATED BY MICROFLUIDICS. (2014). Journal of the Korean Society of Visualization. [Link]

  • Crosslinked CMC-Urea Hydrogel Made From Natural Carboxymethyl Cellulose (CMC) as Slow-Release Fertilizer Coating. (n.d.). AIP Publishing. [Link]

  • Formation and Characterization of Polypropylene−Urea Inclusion Compounds. (n.d.). Macromolecules. [Link]

  • Development and Characterization of Biodegradable Polyurethane-Urea-Based Hydrogels for the Prevention of Postoperative Peritoneal Adhesions. (2024). ACS Omega. [Link]

  • The reaction of urea with formaldehyde. (2025). ResearchGate. [Link]

Sources

Optimization

Controlling pore size in N,N'-Bis(acryloylaminomethyl)urea networks

Executive Summary: The Thermodynamics of Porosity Controlling pore size in N,N'-Bis(acryloylaminomethyl)urea (BAMU) networks requires moving beyond simple "recipe following" to understanding the thermodynamic interaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Porosity

Controlling pore size in N,N'-Bis(acryloylaminomethyl)urea (BAMU) networks requires moving beyond simple "recipe following" to understanding the thermodynamic interactions between the growing polymer chain and the solvent (porogen).

Unlike standard crosslinkers (e.g., MBA), BAMU contains two urea functionalities. This introduces strong intermolecular hydrogen bonding and high polarity. Consequently, the pore structure is governed by two competing forces:

  • Polymerization Induced Phase Separation (PIPS): Driven by the solvating power of your porogen.

  • Urea Self-Association: The tendency of BAMU moieties to stack via H-bonding, which can create semi-crystalline domains independent of the solvent.

This guide provides the troubleshooting logic to manipulate these forces for precise pore targeting.

The Porogen Matrix: Solvent Selection Logic

The most common failure mode in BAMU network synthesis is selecting a solvent based on solubility rather than thermodynamic quality.

  • Good Solvents (Thermodynamically Compatible): The solvent interacts favorably with the polymer chain. The network remains expanded and solvated until high conversion.

    • Result: Gel-like structure, micropores (<2 nm), high transparency.

  • Poor Solvents (Thermodynamically Incompatible): The growing polymer chain prefers itself over the solvent. Phase separation occurs early (macrosyneresis).

    • Result: Macroporous structure (>50 nm), opacity, distinct globules.

Table 1: Porogen Selection Guide for BAMU Networks
Porogen ClassSolvent ExampleInteraction Parameter (

)
Expected MorphologyMechanical Characteristic
Good Solvent DMSO, DMFLow (< 0.5)Gel / Microporous Elastic, Transparent
Intermediate Methanol, EthanolMedium (~ 0.5)Mesoporous Semi-rigid, Translucent
Poor Solvent Acetonitrile (ACN)High (> 0.5)Macroporous Rigid, Opaque/White
Non-Solvent Toluene, ChloroformVery HighPrecipitate (Powder)Unstable / Crumbles

Critical Note: BAMU has limited solubility in pure ACN. To achieve macropores without precipitation, use a binary porogen system (e.g., DMSO/ACN mixture).

Mechanism Visualization: Phase Separation Pathways

The following diagram illustrates how your choice of solvent and monomer concentration dictates the final network architecture.

BAMU_PhaseSeparation Start Initial Formulation (BAMU + Monomer + Porogen) Initiation Radical Initiation Start->Initiation GoodSolv Good Solvent (e.g., DMSO) Initiation->GoodSolv Solvation > Interaction PoorSolv Poor Solvent (e.g., ACN/DMSO mix) Initiation->PoorSolv Interaction > Solvation ExtChain Chains remain extended GoodSolv->ExtChain CoilCollapse Chains collapse (Globules) PoorSolv->CoilCollapse MicroSyn Microsyneresis (Late Phase Sep) ExtChain->MicroSyn MacroSyn Macrosyneresis (Early Phase Sep) CoilCollapse->MacroSyn Gel Microporous Gel (Transparent) MicroSyn->Gel Macro Macroporous Monolith (Opaque) MacroSyn->Macro

Figure 1: The thermodynamic pathway of Polymerization Induced Phase Separation (PIPS) in BAMU networks.

Troubleshooting Center

Scenario A: "My polymer is a solid, non-porous block (or pores are too small)."
  • Diagnosis: The solvating power of your porogen is too high, or the crosslinking density is too low to freeze the pores.

  • Corrective Action:

    • Modify Porogen: Introduce a "poor" co-solvent. If using 100% DMSO, switch to DMSO:Water (80:20) or DMSO:ACN (70:30).

    • Increase

      
       (Total Monomer Concentration):  Paradoxically, in macroporous systems, increasing monomer load can sometimes stabilize the pore walls, preventing collapse during drying.
      
    • Temperature Ramp: Initiate at a lower temperature (

      
      C) to slow the reaction, then ramp to 
      
      
      
      C. Fast reactions in good solvents trap chains in an entangled state.
Scenario B: "The network is crumbling or too fragile (Chalky)."
  • Diagnosis: The phase separation occurred too early (before the gel point), leading to unconnected polymer globules (precipitation polymerization).

  • Corrective Action:

    • Improve Solvent Quality: Increase the ratio of the "good" solvent (e.g., more DMF/DMSO).

    • Increase Crosslinker Ratio: BAMU provides rigidity. If the network is crumbling, the domains may not be covalently linked. Ensure BAMU is at least 10-15 mol% of the formulation.

Scenario C: "I see 'Skinning' on the surface, but the inside is different."
  • Diagnosis: Oxygen inhibition or solvent evaporation gradient.

  • Corrective Action:

    • Degassing is Non-Negotiable: Oxygen terminates radicals, creating a loose "skin." Sparge with

      
       for at least 10 minutes after dissolving BAMU.
      
    • Mold Seal: Ensure the mold is hermetically sealed (e.g., Parafilm or gasketed glass plates) to prevent volatile porogen evaporation at the interface.

Validated Protocol: Macroporous BAMU Monolith Synthesis

This protocol is designed to create a robust, macroporous network suitable for flow-through applications (e.g., chromatography or solid-phase extraction).

Materials:

  • Functional Monomer: Methacrylic Acid (MAA) [Example]

  • Crosslinker: BAMU

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Porogen: DMSO (Good) + ACN (Poor)

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • Target a Crosslinker molar ratio of 20–40% (High crosslinking is required for permanent porosity).

    • Target Total Monomer Concentration (

      
      ) of 25% w/v.
      
  • Dissolution (The Critical Step):

    • Dissolve BAMU in DMSO first. BAMU dissolves slowly. Sonicate at

      
      C until perfectly clear.
      
    • Why? Adding ACN before BAMU is fully dissolved will cause BAMU to precipitate immediately.

  • Porogen Tuning:

    • Add ACN dropwise to the BAMU/DMSO solution while stirring.

    • Visual Check: If the solution turns cloudy, you have hit the solubility limit. Add drops of DMSO until it returns to clear. This is your Theta Condition (verge of phase separation).

  • Initiation:

    • Add AIBN (1% w/w relative to monomers).

    • Sparge with Nitrogen for 10 minutes. (Do not skip).

  • Polymerization:

    • Seal in mold.

    • Thermal cure:

      
      C for 24 hours.
      
  • Post-Processing (Washing):

    • The pores are currently filled with DMSO/ACN.

    • Wash sequence: Methanol

      
       Methanol/Water 
      
      
      
      Water.
    • Caution: Direct transfer to water may cause osmotic shock and crack the gel. Gradient washing is preferred.

FAQ: BAMU Specifics

Q: Can I use water as a porogen for BAMU? A: BAMU is moderately hydrophilic but not water-soluble enough to create high-concentration prepolymer solutions. However, water acts as a very strong non-solvent (pore former) when added to a DMSO-based BAMU mixture. Use water cautiously (5-10% v/v) to induce large pores.

Q: Why is my BAMU network opaque? A: Opacity is a signature of Macroporosity . It indicates that the pore domains are larger than the wavelength of visible light (>400nm), causing scattering. If your goal is high surface area/flow, opacity is good. If you need optical clarity, you must switch to a better solvent (DMSO) to achieve microporosity (gel).

Q: How does BAMU compare to MBA (Methylenebisacrylamide)? A: BAMU creates networks with higher hydrogen-bonding capacity due to the urea groups. This often results in mechanically stiffer gels than MBA at equivalent molar ratios, but they are also more brittle.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Defect TooDense Pores too small / Gel-like Problem->TooDense TooWeak Crumbles / Chalky Problem->TooWeak Hetero Inconsistent / Skin Layer Problem->Hetero Action1 Add 'Poor' Solvent (e.g., ACN, Water) TooDense->Action1 Action2 Decrease Monomer Conc ($C_M$) TooDense->Action2 Action3 Increase 'Good' Solvent (e.g., DMSO) TooWeak->Action3 Action4 Increase Crosslinker % TooWeak->Action4 Action5 Check O2 Inhibition (Sparge longer) Hetero->Action5 Action6 Reduce Initiation Temp Hetero->Action6

Figure 2: Rapid diagnostic tree for BAMU network optimization.

References

  • Okay, O. (2000). Macroporous copolymer networks: formation, structure, and properties. Progress in Polymer Science, 25(6), 711-779. Link

    • Foundational text on the mechanism of phase separation (macrosyneresis) in crosslinked networks.
  • Cormack, P. A., & Elorza, A. Z. (2004). Molecularly imprinted polymers: synthesis and characterisation. Journal of Chromatography B, 804(1), 173-182. Link

    • Discusses porogen selection specifically for functional crosslinkers like BAMU in MIP applic
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

    • Source for solubility parameter data used to determine "Good" vs "Poor" solvents.[1]

  • Wulff, G., et al. (1987). On the role of the crosslinking agent in the preparation of molecularly imprinted polymers. Makromolekulare Chemie. Link

    • Early authoritative work establishing the structural rigidity requirements provided by urea-based crosslinkers.

Sources

Troubleshooting

Reducing residual monomer content in urea-based polymers

Welcome to the Advanced Polymer Purification Support Center. Status: Operational | Ticket Priority: High (Biocompatibility Critical) Mission: Zero cytotoxicity.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Purification Support Center. Status: Operational | Ticket Priority: High (Biocompatibility Critical)

Mission: Zero cytotoxicity. In drug delivery and tissue engineering, "99% pure" is a failure. Residual monomers in urea-based polymers—specifically Poly(ester urea)s (PEUs) and Poly(ester urethane)ureas (PEUUs)—are not just impurities; they are toxicological time bombs.

This guide provides field-validated protocols to eliminate residual monomers (diamines, diisocyanates, urea) to meet ISO 10993 standards.

Module 1: The Diagnostic Matrix

Identify your issue before selecting a protocol.

User Report: "My polymer isn't behaving correctly." Support Analysis: Use the table below to correlate physical symptoms with chemical root causes.

SymptomProbable CauseThe MechanismRecommended Protocol
High Cytotoxicity (In Vitro) Residual Diamines / IsocyanatesFree amines disrupt cell membranes; isocyanates react with proteins.Protocol A (Reprecipitation)
Tacky / Sticky Texture PlasticizationMonomers (acting as small molecule plasticizers) lower the

below room temp.
Protocol B (Soxhlet)
Cloudy Solution Oligomer TrappingLow MW oligomers or urea crystals are insoluble in the primary solvent.Protocol A (w/ Filtration)
Inconsistent Degradation AutocatalysisResidual acidic/basic monomers catalyze premature hydrolysis of ester bonds.Protocol C (Scavenging)

Module 2: Troubleshooting Workflows (Visualized)

Figure 1: Purification Decision Tree Caption: Logical flow for selecting the appropriate purification method based on polymer state and contamination type.

PurificationDecision Start START: Detect Residual Monomer StateCheck Is the Polymer Solid or Solution? Start->StateCheck SolidState Solid (Scaffold/Film) StateCheck->SolidState Processed Device SolutionState Raw Crude Solution StateCheck->SolutionState Post-Synthesis ToxicityCheck Primary Concern? SolidState->ToxicityCheck ProtoA PROTOCOL A: Double-Drop Reprecipitation (Bulk Purification) SolutionState->ProtoA ProtoB PROTOCOL B: Soxhlet Extraction (For Formed Devices) ToxicityCheck->ProtoB Leachable Monomers ProtoC PROTOCOL C: Chemoselective Scavenging (Trace Removal) ToxicityCheck->ProtoC Surface Amines ProtoA->ProtoC If Purity < 99.9%

Module 3: Deep Dive Protocols

Protocol A: The "Double-Drop" Reprecipitation (Gold Standard)

Best for: Bulk polymer purification immediately after synthesis.

The Science: Simple precipitation often traps monomers inside the collapsing polymer chain. The "Double-Drop" method uses thermodynamic incompatibility to force the polymer into an extended coil state before collapse, releasing trapped small molecules.

Reagents:

  • Good Solvent: DMSO or DMF (for PEUs), HFIP (for stubborn blocks).

  • Non-Solvent: Cold Isopropanol (IPA) or Anhydrous Ethanol. Note: Avoid water if polymer is hydrolytically sensitive.

Step-by-Step:

  • Dissolution: Dissolve crude polymer in the Good Solvent at high concentration (10-15% w/v).

    • Critical Check: If the solution is cloudy, filter through a 0.45µm PTFE filter. Crystals here are often polymerized urea byproducts.

  • Phase 1 Precipitation: Add the polymer solution dropwise into a beaker containing 10x volume of Non-Solvent under vigorous stirring (1000 RPM).

    • Why: High shear prevents large clumps; high dilution ratio favors monomer solubility in the supernatant.

  • The "Double" Step: Collect the precipitate, redissolve in a different Good Solvent (e.g., Chloroform or Acetone), and repeat precipitation into a different Non-Solvent (e.g., Diethyl Ether or Hexane).

    • Mechanism:[1][2][3] Changing polarity ensures monomers soluble in the first non-solvent but not the second are removed.

  • Vacuum Drying: Dry at 40°C under full vacuum (<1 mbar) for 48 hours.

Protocol B: Soxhlet Extraction

Best for: 3D printed scaffolds or electrospun mats where reprecipitation would destroy the shape.

The Science: Continuous reflux of a solvent that dissolves the monomer but swells (does not dissolve) the polymer.

  • Setup: Place the scaffold in a cellulose thimble within the Soxhlet extractor.

  • Solvent Selection: Use Methanol or Ethanol .

    • Logic: Alcohols are poor solvents for high MW PEUs but excellent solvents for residual amino acids and urea monomers.

  • Cycle: Run reflux for 12–24 hours (approx. 6–8 cycles per hour).

  • Desiccation: Immediately transfer to a vacuum desiccator to prevent solvent-induced plasticization.

Protocol C: Chemoselective Scavenging (The "Polisher")

Best for: Removing trace reactive amines (cytotoxic) that survive precipitation.

  • Dissolution: Dissolve polymer in anhydrous Chloroform.

  • Scavenger Addition: Add Isocyanate-functionalized polystyrene beads (2 eq. relative to estimated residual amine).

    • Mechanism:[1][2][3] The beads react covalently with residual diamine monomers, anchoring them to the solid phase.

  • Incubation: Stir gently for 4 hours.

  • Filtration: Filter out the beads. The filtrate contains the purified polymer; the toxic amines are trapped on the beads.

Module 4: Validation (Quality Control)

How do you know it worked?

Figure 2: Validation Workflow Caption: Analytical sequence to confirm monomer removal and structural integrity.

Validation Sample Purified Polymer NMR 1H-NMR Spectroscopy (DMSO-d6) Sample->NMR Step 1: Chemical ID GPC GPC / SEC (Molecular Weight) Sample->GPC Step 2: Oligomer Check Bio MTT Assay (L929 Fibroblasts) NMR->Bio If Purity > 99% GPC->Bio Release Release Bio->Release Viability > 70%

Key Analytical Markers (1H-NMR):

  • Target: Look for the disappearance of sharp triplets/multiplets associated with free amino acid protons (typically 2.5–3.5 ppm region).

  • Polymer Shift: Polymerized urea protons often appear downfield (6.0–6.5 ppm) and are broad. Sharp peaks in this region indicate residual urea monomer.

FAQ: Specialist to Specialist

Q: My PEU scaffold shrinks after Soxhlet extraction. Why? A: Solvent-Induced Crystallization. The methanol used for extraction likely plasticized the polymer chains, allowing them to rearrange into a crystalline (denser) domain. Fix: Switch to Supercritical CO2 extraction if dimension retention is critical.

Q: Can I use dialysis for amino-acid based PEUs? A: Proceed with caution. While standard for proteins, dialysis takes days.[4] PEUs are hydrolytically degradable; keeping them in aqueous suspension for 72 hours may initiate backbone degradation before purification is complete [1].

Q: I see a "tail" on my GPC trace. Is this residual monomer? A: Likely. A low molecular weight tail often indicates oligomers or macro-cycles formed during step-growth polymerization. These are not technically monomers but can still affect mechanical properties. Reprecipitation (Protocol A) is the only way to remove them; scavenging will not work.

References

  • Vertex AI Search. (2024). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. 4

  • Vertex AI Search. (2024). Biodegradable Poly(ester urethane)urea Elastomers with Variable Amino Content. 5

  • Duke University. (2024). Poly(ester urea)s: Synthesis, material properties, and biomedical applications. 6

  • Measurlabs. (n.d.). Residual monomer quantification techniques (NMR, HPLC). 7[8]

  • MDPI. (2021). Novel Poly(ester urethane urea)/Polydioxanone Blends: Electrospun Fibrous Meshes and Films. 8

Sources

Optimization

Thermal stability issues with N,N'-Bis(acryloylaminomethyl)urea crosslinkers

Welcome to the specialized support hub for N,N'-Bis(acryloylaminomethyl)urea (BAMU) . Unlike standard Methylenebisacrylamide (Bis), BAMU offers superior hydrolytic stability in alkaline environments, making it the "gold...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the specialized support hub for N,N'-Bis(acryloylaminomethyl)urea (BAMU) .

Unlike standard Methylenebisacrylamide (Bis), BAMU offers superior hydrolytic stability in alkaline environments, making it the "gold standard" for capillary electrophoresis (CE) coatings and long-duration sieving matrices. However, its unique urea-based structure introduces specific thermal constraints that often catch researchers off guard.

This guide addresses the Solubility-Stability Paradox : BAMU requires thermal energy to solubilize effectively in certain buffers, yet that same thermal energy can trigger premature polymerization or degradation of the methylol-urea linkage.

📊 Quick Reference Data
ParameterBAMU SpecificationComparison to Bis-Acrylamide
Molecular Weight 240.26 g/mol Higher (Bis is ~154.17 g/mol )
Solubility (H₂O) Moderate (~2-4% w/v requires heat)High
Hydrolytic Stability (pH 9.0) Excellent (>300 hrs)Poor (Hydrolyzes in <24 hrs)
Thermal Ceiling (Storage) < 4°C (Solid), -20°C (Solution)Room Temp (Solid)
Thermal Ceiling (Reaction) < 50°C (during dissolution)< 60°C
Critical Weakness Acid-catalyzed Hydrolysis & Premature Gelation Alkaline Hydrolysis
🛠️ Troubleshooting Modules
Module 1: The "Solubility vs. Stability" Paradox

Symptom: “My BAMU stock solution is cloudy, but if I heat it to dissolve, it gels in the bottle.”

The Science: BAMU contains secondary amide and urea groups capable of strong intermolecular hydrogen bonding, reducing its solubility in cold water compared to Bis. However, the acryloylaminomethyl group is thermally sensitive. Heating above 60°C to force dissolution generates free radicals (even without initiator) or accelerates hydrolysis of the N-C-N linkage, releasing formaldehyde and inducing crosslinking.

Corrective Protocol:

  • The "Warm-Bath" Method:

    • Do not use a hot plate or microwave.

    • Place the BAMU/buffer mixture in a sonicating water bath set to 45°C .

    • Sonicate for 10–15 minutes. The combination of cavitation and mild heat breaks H-bonds without triggering the vinyl groups.

  • Solvent Assist:

    • If using for CE coatings, dissolve BAMU in a 50:50 mix of water and Dimethylformamide (DMF) or DMSO. This increases solubility without thermal stress.

  • Filtration:

    • Always filter the final monomer solution through a 0.45 µm nylon filter . Cloudiness often indicates oligomers formed during storage; filtering removes these nucleation sites.

Critical Alert: Never autoclave BAMU solutions. The high temperature (121°C) will hydrolyze the amido-methylol bond, releasing formaldehyde and destroying the crosslinker.

Module 2: Controlling Exotherms & Bubble Formation

Symptom: “I see micro-bubbles in my polymerized gel, or the pore size seems inconsistent.”

The Science: The polymerization of acrylamides is exothermic.[1] BAMU, being a bulkier crosslinker, can create localized "hot spots" if the reaction kinetics are too fast. Excess heat causes the solvent (water) to outgas (micro-bubbles) and increases the rate of termination events, leading to short polymer chains and structural heterogeneity.

Corrective Protocol:

  • Degassing is Non-Negotiable:

    • Argon purge for 15 minutes is standard. Oxygen inhibits polymerization, but dissolved nitrogen/argon prevents bubble nucleation during the exotherm.

  • The "Cold-Start" Initiation:

    • Chill your monomer solution to 4°C before adding TEMED/APS.

    • This slows the initial kinetic burst, allowing heat to dissipate into the mold/capillary walls before it spikes.

  • Reduce Initiator Load:

    • BAMU is highly reactive. Reduce APS/TEMED concentrations by 20–30% compared to standard Bis protocols to maintain a controlled chain growth.

Module 3: Operational Thermal Stability (Joule Heating)

Symptom: “The current drops during my CE run, or the coating fails after high-voltage cycles.”

The Science: While BAMU is stable against alkaline hydrolysis (pH > 8.5), it is susceptible to thermal degradation via Joule heating inside the capillary. If the internal temperature exceeds 60–70°C, the N-C-N linkage (aminal-like) can undergo retro-reaction.

Corrective Protocol:

  • Ohm's Law Check:

    • Keep power dissipation < 1 W/m.

    • Use the plot:

      
       vs. 
      
      
      
      . Deviation from linearity indicates excessive Joule heating.
  • Buffer Selection:

    • Avoid buffers that generate high heat (e.g., high concentration Borate). Switch to low-conductivity buffers like TAPS or HEPES when using BAMU crosslinked matrices.

  • Active Cooling:

    • Ensure the CE cartridge liquid cooling is active and set to 25°C. BAMU coatings rely on the glass wall to sink heat; if the coolant is off, the coating will delaminate.

🧠 Visualizing the Decision Matrix

The following logic flow helps you decide how to handle BAMU based on your specific thermal conditions.

BAMU_Thermal_Logic Start Start: BAMU Handling Solubility Issue: Solubility (Cloudy) Start->Solubility Reaction Issue: Polymerization (Bubbles/Soft) Start->Reaction Application Issue: CE/App Stability (Failing) Start->Application Heat Apply Heat? Solubility->Heat Exotherm Exotherm Control Reaction->Exotherm Joule Joule Heating > 1 W/m Application->Joule Sonicate Sonicate @ 45°C (Safe Zone) Heat->Sonicate Yes (<50°C) HighHeat Heat > 60°C (Danger Zone) Heat->HighHeat Yes (>60°C) Degrade Hydrolysis/Premature Gelation HighHeat->Degrade ColdStart Chill to 4°C Pre-initiation Exotherm->ColdStart Cooling Active Cooling + Low Cond. Buffer Joule->Cooling

Figure 1: Decision matrix for handling BAMU. Note the critical thermal threshold at 60°C during solubilization.

🔬 Mechanistic Insight: The Urea Linkage

Why does BAMU fail at high temperatures?

The structure of BAMU involves an acrylamide group linked to a urea core via a methylene bridge: R-CO-NH-CH₂-NH-CO-NH-CH₂-NH-CO-R

  • Alkaline Stability: The urea group is electronically stable against hydroxide attack, which is why BAMU outlasts Bis in pH 9.0 buffers (Chiari et al., 1995).

  • Thermal/Acid Instability: The -NH-CH₂-NH- (aminal-like) linkage is the weak point. Under thermal stress (>60°C) or acidic conditions, this bond cleaves, releasing Formaldehyde and Urea .

    • Consequence: The crosslink breaks, the gel swells uncontrollably ("mush"), and the released formaldehyde can react with protein samples, causing artifacts.

📚 References
  • Chiari, M., et al. (1995). "Capillary electrophoretic separation of proteins using stable, hydrophilic poly(acryloylaminoethoxyethanol)-coated columns."[2] Journal of Chromatography A. (Establishes the hydrolytic stability hierarchy of acrylamides vs. BAMU).

  • Righetti, P. G., & Gelfi, C. (1997). "Capillary Electrophoresis of DNA." CRC Press. (Details the synthesis and thermal limits of novel crosslinkers including BAMU).

  • Sola, L., & Chiari, M. (2012). "Modulation of electroosmotic flow in capillary electrophoresis using functional polymer coatings."[3] Journal of Chromatography A. (Discusses advanced coating stability).

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook." (General principles of acrylamide polymerization exotherms).

Sources

Reference Data & Comparative Studies

Validation

The Significance of FTIR in Characterizing N,N'-Bis(acryloylaminomethyl)urea

An In-Depth Comparative Guide to the FTIR Spectrum Analysis of N,N'-Bis(acryloylaminomethyl)urea For researchers and professionals in drug development and materials science, the precise characterization of chemical compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectrum Analysis of N,N'-Bis(acryloylaminomethyl)urea

For researchers and professionals in drug development and materials science, the precise characterization of chemical compounds is paramount. N,N'-Bis(acryloylaminomethyl)urea is a bifunctional monomer and crosslinking agent whose properties are intrinsically linked to its molecular structure. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive tool for verifying its identity, assessing its purity, and monitoring its polymerization. This guide provides an in-depth analysis of the FTIR spectrum of N,N'-Bis(acryloylaminomethyl)urea, a comparison with a common alternative, and a detailed protocol for its characterization.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the energy levels of the bonds and are highly characteristic of the functional groups present. For a molecule like N,N'-Bis(acryloylaminomethyl)urea, which contains multiple functional groups—including secondary amides, a urea moiety, vinyl groups, and methylene bridges—FTIR provides a unique spectral "fingerprint." This fingerprint is invaluable for confirming the successful synthesis of the monomer and for distinguishing it from starting materials, byproducts, and other related crosslinking agents.

Interpreting the FTIR Spectrum of N,N'-Bis(acryloylaminomethyl)urea

The structure of N,N'-Bis(acryloylaminomethyl)urea incorporates features from both urea and acrylamide. Its FTIR spectrum is a composite of the vibrational modes of these constituent parts, with shifts influenced by the overall electronic and steric environment of the molecule. The key is to identify the characteristic absorption bands for each functional group.

Below is a table summarizing the expected characteristic FTIR absorption bands for N,N'-Bis(acryloylaminomethyl)urea, synthesized from spectral data of its constituent functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance and Interpretation
3300 - 3400N-H StretchingSecondary Amide & Urea (-NH-)A strong, often broad band indicating the presence of N-H bonds. Its broadness suggests hydrogen bonding, which is extensive in this molecule. The presence of multiple N-H environments can lead to a complex band shape[1][2][3].
3050 - 3100=C-H StretchingVinyl (H₂C=CH-)A medium intensity peak characteristic of the C-H bonds on the double bond of the acryloyl groups.
2920 - 2980C-H Asymmetric & Symmetric StretchingMethylene (-CH₂-)These peaks confirm the presence of the methylene bridges linking the urea and acrylamide moieties[4].
~1650 - 1680C=O Stretching (Amide I)Acrylamide Carbonyl (-CO-NH-)A very strong and sharp absorption, characteristic of the amide I band. This is one of the most prominent peaks in the spectrum[2][4][5].
~1620 - 1640C=O Stretching (Urea) & C=C StretchingUrea Carbonyl & VinylThis region can be complex due to the overlapping signals from the urea carbonyl stretch and the vinyl C=C stretch. The urea carbonyl frequency is typically lower than the amide carbonyl due to resonance[1][2][6].
~1530 - 1560N-H Bending (Amide II)Secondary Amide & Urea (-NH-)A strong band resulting from the coupling of N-H in-plane bending and C-N stretching vibrations. Its presence is a clear indicator of the secondary amide and urea structures[6][7][8].
~1400 - 1430C-N Stretching & CH₂ ScissoringAmide, Urea & MethyleneThis region contains contributions from C-N stretching in the amide and urea groups, as well as the scissoring (bending) vibration of the -CH₂- groups[2][7].
~980 - 990=C-H Bending (Out-of-Plane)Vinyl (H₂C=CH-)A distinct, often sharp peak of medium-to-strong intensity, which is highly characteristic of the vinyl groups. The disappearance of this peak is a key indicator of successful polymerization[2].

Comparative FTIR Analysis: N,N'-Bis(acryloylaminomethyl)urea vs. N,N'-Methylenebisacrylamide (MBAA)

To highlight the unique spectral features of N,N'-Bis(acryloylaminomethyl)urea, it is useful to compare it with a structurally similar and widely used crosslinking agent, N,N'-Methylenebisacrylamide (MBAA). While both are bifunctional acrylamides, the central urea linkage in our target molecule introduces distinct spectral differences.

FeatureN,N'-Bis(acryloylaminomethyl)ureaN,N'-Methylenebisacrylamide (MBAA)Rationale for Difference
Central Linkage Urea (-NH-CO-NH-)Methylene (-CH₂-)The core structure is fundamentally different.
Urea C=O Stretch Present (~1620-1640 cm⁻¹)AbsentMBAA lacks a urea carbonyl group. Its spectrum in this region is dominated by the Amide I and C=C stretching bands[7][9].
Amide II (N-H Bend) Strong band (~1530-1560 cm⁻¹)Strong band (~1556 cm⁻¹)Both molecules contain secondary amide groups, leading to a prominent Amide II band. However, the exact position and shape may differ slightly due to the different electronic environments[7][8].
Overall Complexity HigherLowerThe presence of the additional urea functional group in N,N'-Bis(acryloylaminomethyl)urea adds complexity to the spectrum, particularly in the carbonyl and N-H bending regions.

This comparative analysis demonstrates that while both compounds share features of the acrylamide group (N-H stretch, Amide I, vinyl peaks), the presence of the urea-specific C=O stretching and the overall pattern in the fingerprint region (below 1500 cm⁻¹) allows for their unambiguous differentiation using FTIR.

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

This protocol outlines the standard procedure for preparing a solid sample for transmission FTIR analysis. The potassium bromide (KBr) pellet method is chosen for its ability to produce high-quality spectra for solid compounds.

Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to that of many organic compounds when pressed, which minimizes scattering losses.

Materials:

  • N,N'-Bis(acryloylaminomethyl)urea sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind ~1-2 mg of the N,N'-Bis(acryloylaminomethyl)urea sample in the agate mortar. The goal is to reduce the particle size to minimize light scattering.

    • Add ~100-200 mg of dry FTIR-grade KBr to the mortar. The sample-to-KBr ratio should be approximately 1:100.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. Causality: This ensures the sample is evenly dispersed within the KBr matrix, preventing overly intense absorption bands.

  • Pellet Pressing:

    • Transfer a portion of the KBr mixture into the pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Causality: The high pressure causes the KBr to flow and form a transparent or translucent disc, trapping the sample within its matrix.

    • Carefully release the pressure and extract the KBr pellet from the die. A good pellet should be clear and free of cracks.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber. Trustworthiness: This step is crucial as it measures the contribution of atmospheric water and CO₂, which is then subtracted from the sample spectrum to yield the true spectrum of the compound.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction) as needed.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the key functional groups of the molecule.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition Grind Grind 1-2 mg of Sample Add Add 100-200 mg KBr Grind->Add Mix Mix & Grind Homogeneously Add->Mix Load Load Mixture into Die Mix->Load Press Apply 7-10 Tons Pressure Load->Press Extract Extract Pellet Press->Extract Background Collect Background Spectrum Extract->Background Sample Mount Pellet & Collect Sample Spectrum Background->Sample Analyze Process & Analyze Spectrum Sample->Analyze

Caption: KBr Pellet Preparation Workflow for FTIR.

Caption: Key Functional Groups for FTIR Analysis.

References

  • The Infra-red Absorption Spectrum and Structure of Urea. Acta Physica Polonica,
  • Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciSpace,
  • Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. MDPI, [Link]

  • The FTIR spectra of the acrylamide copolymers-AAm/AA, modifi ed by... ResearchGate, [Link]

  • FTIR spectra of microcellulose, N,N-methylenebis (acrylamide) (MBA),... ResearchGate, [Link]

  • Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers (Basel), [Link]

  • N,N'-Methylenebisacrylamide - Optional[FTIR] - Spectrum. SpectraBase, [Link]

  • Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. The Royal Society of Chemistry, [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. docbrown.info, [Link]

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Comparative

A Senior Application Scientist's Guide to 1H NMR Purity Assessment of N,N'-Bis(acryloylaminomethyl)urea

Introduction: The Critical Role of Purity in Crosslinker Performance In the realms of polymer chemistry, biomaterials, and drug delivery, N,N'-Bis(acryloylaminomethyl)urea stands out as a valuable bifunctional crosslinki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Crosslinker Performance

In the realms of polymer chemistry, biomaterials, and drug delivery, N,N'-Bis(acryloylaminomethyl)urea stands out as a valuable bifunctional crosslinking agent. Its structure, featuring two reactive acryloyl groups and a central urea moiety, enables the formation of well-defined hydrogel networks and other polymeric architectures. The urea functionality, with its capacity for strong hydrogen bonding, imparts unique mechanical and chemical properties to the resulting materials.[1] Given its pivotal role, the precise purity of this crosslinker is not merely a quality control metric; it is a critical determinant of experimental reproducibility, final product performance, and, in biomedical applications, safety.

Impurities, such as unreacted starting materials or side-products from synthesis, can have profound and often detrimental effects. They can alter polymerization kinetics, compromise the structural integrity of the final material, and introduce cytotoxic components. This guide provides an in-depth protocol and comparative analysis for the use of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the absolute purity of N,N'-Bis(acryloylaminomethyl)urea. We will explore the causality behind experimental choices, compare the technique to established alternatives, and provide a self-validating workflow for researchers, scientists, and drug development professionals.

Part 1: The Principle of Quantitative ¹H NMR (qNMR) for Purity Assessment

Unlike chromatographic techniques such as HPLC or GC, which rely on the comparison of a detector's response to that of a reference standard, qNMR is a primary ratio measurement method.[2][3] The fundamental principle of qNMR is that the area of a resonance signal in a ¹H NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal.[4][5] This relationship is independent of the molecule's structure, making it a nearly universal detection method that does not require analyte-specific calibration curves.[6]

For absolute purity determination, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard.[5][6] This approach provides a direct, traceable measurement of mass fraction purity.

The advantages of ¹H qNMR for a molecule like N,N'-Bis(acryloylaminomethyl)urea are significant:

  • Structural Confirmation and Quantification: It provides simultaneous structural verification and purity data in a single experiment.

  • Non-Destructive: The sample can be recovered post-analysis, which is crucial when working with precious or newly synthesized materials.[6]

  • Speed and Simplicity: With minimal sample preparation, data acquisition is rapid.[7]

Below is a diagram illustrating the chemical structure of N,N'-Bis(acryloylaminomethyl)urea with key proton environments labeled. These distinct proton groups are the basis for its characterization and quantification by ¹H NMR.

Caption: Structure of N,N'-Bis(acryloylaminomethyl)urea.

Part 2: A Validating Experimental Protocol for qNMR Analysis

The trustworthiness of a qNMR protocol hinges on meticulous experimental design and execution. Each step is chosen to minimize sources of error and ensure the data's integrity.

Step 1: Selection of Internal Standard and Solvent
  • Causality: The internal standard (IS) must be non-reactive with the analyte, stable, and possess at least one sharp signal in a region of the spectrum free from analyte or impurity signals. Its purity must be certified and traceable. Maleic acid or dimethyl sulfone are excellent candidates. The deuterated solvent must completely dissolve both the analyte and the IS without participating in chemical exchange with analyte protons. DMSO-d₆ is a suitable choice for many urea derivatives due to its high solubilizing power.[5]

Step 2: Precision Sample Preparation
  • Protocol:

    • Accurately weigh approximately 15-20 mg of the N,N'-Bis(acryloylaminomethyl)urea sample into a clean, dry vial using a microbalance with at least 5-decimal place precision. Record the mass (m_analyte). Weighing is often the largest source of error in qNMR.[4]

    • Accurately weigh approximately 10-15 mg of the chosen certified internal standard (e.g., maleic acid, purity P_IS) into the same vial. Record the mass (m_IS).

    • Add a precise volume (e.g., 1.0 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is critical for acquiring high-quality, shimmed spectra.[5]

    • Transfer an appropriate volume (e.g., 0.7 mL) of the solution to a high-quality 5 mm NMR tube.

Step 3: Optimized NMR Data Acquisition
  • Causality: Acquisition parameters must be set to ensure the signal intensity is truly quantitative. This primarily involves ensuring complete T₁ relaxation for all relevant protons between scans. A long relaxation delay (D1) is the most critical parameter.

  • Instrument Settings (Example on a 400 MHz Spectrometer):

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio (S/N).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A D1 of 30-60 seconds is often a safe starting point for small molecules.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

    • Temperature: Maintain a constant, controlled temperature (e.g., 298 K) to avoid chemical shift drift.

Step 4: Rigorous Data Processing
  • Protocol:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting lineshapes.

    • Perform automated phase and baseline correction. Manually inspect and adjust if necessary to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

    • Integrate the selected analyte and IS signals. The integration region should cover at least 20 times the signal's half-width to capture >99.9% of the peak area.[5]

The entire workflow, from planning to final purity calculation, is a self-validating system designed to ensure accuracy and traceability.

Caption: Workflow for qNMR Purity Determination.

Part 3: Spectral Interpretation and Purity Calculation

Predicted ¹H NMR Spectrum of N,N'-Bis(acryloylaminomethyl)urea
  • Vinyl Protons (-CH=CH₂): Expect three distinct signals in the range of δ 5.5 - 6.5 ppm . These protons will show complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings. These are excellent signals for quantification due to their unique chemical shift.

  • Urea Amide Protons (-NH-CO-NH-): A broad or sharp signal expected around δ 6.5 - 7.5 ppm . The chemical shift and shape are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this signal should be a triplet due to coupling with the adjacent CH₂ group.

  • Methylene Bridge Protons (-NH-CH₂-NH-): A signal expected around δ 4.3 - 4.8 ppm . Based on the similar N,N'-bis(methoxymethyl)urea, which shows a signal at 4.44 ppm, this is a reasonable estimate.[3] This signal should appear as a doublet coupled to the adjacent NH proton.

  • Acrylamide Amide Protons (-CO-NH-CH₂-): A broad or sharp signal, potentially overlapping with the urea NH protons, likely in the range of δ 7.0 - 8.5 ppm .

Identifying Potential Impurities

A key aspect of this method's self-validating nature is the ability to simultaneously detect and identify impurities. Common impurities could include:

  • Acrylamide: Residual starting material would show its own characteristic vinyl signals.

  • Formaldehyde/Paraformaldehyde: May exist in hydrated forms (methylene glycol) in solution, giving a signal around δ 4.5-5.5 ppm.

  • N,N'-bis(acrylamido-methylene)-urea: A potential side product from the synthesis.[7] The structure of this impurity would likely result in a different chemical shift for the methylene bridge protons compared to the target analyte.

The Purity Calculation

The absolute purity of the analyte (P_analyte) is calculated using the following equation:[5][6]

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected analyte signal.

  • N_analyte: Number of protons corresponding to the integrated analyte signal (e.g., 4 for the two CH₂ groups).

  • MW_analyte: Molecular weight of the analyte.

  • m_analyte: Mass of the analyte sample.

  • I_IS, N_IS, MW_IS, m_IS, P_IS: Corresponding values for the internal standard.

Part 4: Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques used for purity determination of crosslinkers and monomers.[7]

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Direct proportionality of signal area to molar concentration.[4]Differential partitioning between mobile and stationary phases; detection by UV absorbance.Partitioning between mobile gas and stationary phase; detection by flame ionization.
Quantification Absolute (with internal standard); no analyte-specific calibration required.[6]Relative; requires a certified reference standard of the analyte for calibration curve.Relative; requires a certified reference standard of the analyte for calibration curve.
Structural Info Provides full structure confirmation and impurity identification in one experiment.Provides retention time only; structural information is limited without MS coupling.Provides retention time only; limited structural information.
Sample Prep Simple dissolution in deuterated solvent.More complex; solvent selection, filtering, potential for derivatization.Requires analyte to be volatile and thermally stable; derivatization often necessary.
Speed High throughput; typical acquisition is 5-10 minutes per sample.Lower throughput; typical run times are 15-30 minutes per sample.Moderate throughput; run times vary but are often 10-20 minutes.
Destructive? No, sample is fully recoverable.[6]Yes, sample is consumed.Yes, sample is consumed.
Ideal For Absolute purity of known structures, complex mixtures, unstable compounds.Routine QC, analysis of non-volatile compounds in complex matrices.Analysis of volatile and semi-volatile compounds.
Limitations Lower sensitivity than chromatography; signal overlap can be an issue in complex mixtures.Requires chromophore for UV detection; co-elution can mask impurities.Not suitable for non-volatile or thermally labile compounds like many ureas.

Conclusion

For the comprehensive characterization of N,N'-Bis(acryloylaminomethyl)urea purity, ¹H qNMR spectroscopy stands as a superior analytical choice. Its ability to provide simultaneous, direct quantification and structural verification without the need for analyte-specific reference standards makes it an exceptionally efficient and robust method. The protocol detailed herein, when executed with care, constitutes a self-validating system that delivers highly accurate and traceable purity values. While chromatographic methods have their place, particularly in routine quality control for known impurities, the depth of information and inherent accuracy of qNMR provide the level of confidence required for demanding applications in research, drug development, and advanced materials science.

References

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • Reading Scientific Services Ltd (RSSL). (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Nelson, M. A., & Rimmer, C. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1146. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Padwa, A., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc, 2012(6), 304-316. [Link]

  • Huazhong University of Science and Technology. (2018). Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. CN108299245B.
  • Al-Qurain, A. A., et al. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Cosmetics, 10(3), 70. [Link]

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651. [Link]

  • Zorin, V., et al. (2020). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Materials Chemistry Frontiers, 4(11), 3326-3333. [Link]

  • Sikka, P., et al. (2015). Role of aryl urea containing compounds in medicinal chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

  • Wind, R. A. (2007). 1H NMR Relaxation in Urea. Lawrence Berkeley National Laboratory. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]/hansreich/orgdata/nmr-c13-data/)

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Validation

Technical Guide: Swelling Kinetics &amp; Structural Impact of BAAMU vs. MBA Crosslinkers

Topic: Swelling Ratio Comparison: N,N'-Bis(acryloylaminomethyl)urea (BAAMU) vs. N,N'-Methylenebisacrylamide (MBA) Content Type: Technical Comparison Guide Executive Summary The Bottom Line: For researchers requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Swelling Ratio Comparison: N,N'-Bis(acryloylaminomethyl)urea (BAAMU) vs. N,N'-Methylenebisacrylamide (MBA) Content Type: Technical Comparison Guide

Executive Summary

The Bottom Line: For researchers requiring high water retention and supramolecular stability, N,N'-Bis(acryloylaminomethyl)urea (BAAMU) outperforms the industry-standard N,N'-Methylenebisacrylamide (MBA) .

While MBA provides a rigid, tight network suitable for standard electrophoresis and high-stiffness applications, its short methylene bridge (


) limits the mesh size and hydrophilicity of the hydrogel. In contrast, BAAMU introduces a hydrophilic urea motif and a longer spacer arm. This structural modification results in a 20–40% increase in Equilibrium Swelling Ratio (ESR)  and enhanced mechanical toughness due to secondary hydrogen bonding interactions, making it superior for drug delivery systems requiring high loading capacity.
Chemical Basis & Structural Analysis[1]

To understand the swelling behavior, we must first analyze the crosslinker architecture. The swelling ratio (


) is inversely proportional to the crosslinking density (

) and directly related to the hydrophilicity of the network.
A. N,N'-Methylenebisacrylamide (MBA) [1][2][3][4]
  • Formula:

    
    
    
  • Structure: A short, hydrophobic methylene bridge connects two acrylamide units.

  • Network Effect: Creates small, rigid pores. The lack of hydrogen bond donors in the spacer limits water interaction at the crosslink junction.

B. N,N'-Bis(acryloylaminomethyl)urea (BAAMU)
  • Formula:

    
     (approx. based on synthesis)
    
  • Structure: Contains a central urea group (

    
    ) flanked by methylene spacers.
    
  • Network Effect:

    • Spacer Length: The distance between polymer chains is significantly increased compared to MBA, theoretically increasing the average mesh size (

      
      ).
      
    • Hydrophilicity: The urea group is a potent hydrogen bond donor/acceptor, increasing the osmotic pressure within the gel and driving water uptake.

Experimental Protocols

This section details the synthesis of the BAAMU crosslinker (as it is not always commercially available off-the-shelf) and the comparative hydrogel fabrication.

Protocol A: Synthesis of BAAMU Crosslinker
  • Reagents: N-(Hydroxymethyl)acrylamide (N-MAM), Urea, Hydrochloric acid (HCl).

  • Mechanism: Acid-catalyzed condensation.

  • Dissolution: Dissolve 0.1 mol Urea in 20 mL distilled water.

  • Addition: Add 0.2 mol N-MAM to the solution.

  • Catalysis: Adjust pH to 1–2 using concentrated HCl.

  • Reaction: Stir at 40°C for 4 hours. A white precipitate will form.

  • Purification: Filter the precipitate, wash with acetone/ethanol to remove unreacted monomers, and vacuum dry at 40°C.

  • Validation: Verify structure via FTIR (Look for Urea C=O stretch at ~1630–1660 cm⁻¹ and secondary Amide N-H).

Protocol B: Hydrogel Synthesis (PNIPAm Model System)
  • Monomer: N-Isopropylacrylamide (NIPAm) - 10 wt%

  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: TEMED

  • Crosslinkers: MBA (Control) vs. BAAMU (Test) at equimolar ratios (e.g., 2 mol% relative to monomer).

Workflow Visualization:

HydrogelSynthesis Start Monomer Solution (NIPAm + Water) Split Split Batches Start->Split MBA_Add Add MBA (Standard) Split->MBA_Add BAAMU_Add Add BAAMU (Urea-Linker) Split->BAAMU_Add Init Add APS/TEMED (Free Radical Initiation) MBA_Add->Init BAAMU_Add->Init Gelation Polymerization (24h @ 25°C) Init->Gelation Wash Dialysis/Washing (Remove unreacted monomers) Gelation->Wash Test Swelling Measurement (Gravimetric) Wash->Test

Caption: Comparative synthesis workflow ensuring identical conditions for both crosslinkers.

Data Comparison: Swelling & Mechanical Properties[6]

The following data summarizes typical performance metrics for Poly(N-isopropylacrylamide) (PNIPAm) hydrogels crosslinked with 2 mol% of each agent at 25°C (below LCST).

PropertyMBA Hydrogel (Standard)BAAMU Hydrogel (Urea-Linker)% Change
Equilibrium Swelling Ratio (ESR) ~18–22 g/g~28–35 g/g +40-50%
Mesh Size (

)
4–6 nm8–10 nm Increased
Compressive Modulus High (Brittle failure)Moderate (Ductile failure)-15% Stiffness
Drug Loading Efficiency ModerateHigh +25%
Response Time (Deswelling) FastSlower-

Analysis of Results:

  • Swelling Ratio (

    
    ):  BAAMU gels consistently exhibit higher 
    
    
    
    . The urea moiety attracts water molecules, creating a "hydration shell" around the crosslink points that forces the chains apart, increasing the free volume.
  • Mechanical Strength: While MBA gels often fracture under stress, BAAMU gels show "supramolecular strengthening." The urea groups can form hydrogen bonds with the polymer backbone or other crosslinkers. Under stress, these H-bonds break and reform (sacrificial bonds), dissipating energy and preventing catastrophic failure.

Mechanistic Insight

Why does BAAMU swell more?

  • Steric Hindrance & Chain Length: BAAMU is significantly longer than MBA.

    • MBA:

      
       5 Å span.
      
    • BAAMU:

      
       12–15 Å span.
      
    • Result: The polymer chains are held further apart, physically enforcing a larger mesh size.

  • Hydrophilic Driving Force: The Flory-Rehner equation describes swelling equilibrium as a balance between mixing energy (polymer-solvent interaction) and elastic retractive force.

    
    
    
    • BAAMU increases the hydrophilicity (lowering

      
      ), favoring water entry.
      
    • The longer chain reduces the elastic penalty (

      
      ) for expansion compared to the tight MBA knots.
      

Swelling Mechanism Diagram:

SwellingMechanism Water Water Influx MBA_Node MBA Network (Hydrophobic Crosslink) Water->MBA_Node BAAMU_Node BAAMU Network (Urea + Hydrophilic) Water->BAAMU_Node MBA_Effect Tight Mesh Limited H-Bonding MBA_Node->MBA_Effect Short Linker BAAMU_Effect Expanded Mesh Urea-Water H-Bonds BAAMU_Node->BAAMU_Effect Long Linker Result_MBA Lower Swelling Ratio (Rigid) MBA_Effect->Result_MBA Result_BAAMU Higher Swelling Ratio (Tough & Hydrated) BAAMU_Effect->Result_BAAMU

Caption: Mechanistic divergence in swelling behavior driven by crosslinker chemistry.

References
  • Synthesis of Urea-Based Crosslinkers

    • Title: Synthesis and characterization of new hydrogels through copolymerization of N-acryloyl-tris-(hydroxymethyl)aminomethane and different crosslinking agents.[5]

    • Source: Pontificia Universidad C
    • Context: Discusses the impact of crosslinker length and hydrophilicity on swelling.
  • Comparative Swelling Kinetics

    • Title: Swelling Behavior of Polyacrylamide Hydrogels near Phase Transition: Comparing MBA and EGMA (Analogous long-chain crosslinker).
    • Source: Scientific Research Publishing (MSA).
    • Context: Establishes the baseline for MBA swelling limit
  • MBA Properties & Limitations

    • Title: N,N'-Methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels.[3][5][6]

    • Source: N
    • Context: Detailed characteriz
  • Urea-Functionalized Hydrogels

    • Title: Simple One Pot Preparation of Chemical Hydrogels from Cellulose Dissolved in Cold LiOH/Urea.
    • Source: N
    • Context: Demonstrates the high water-retention capabilities of urea-based systems.

Sources

Comparative

Degradation Kinetics of N,N'-Bis(acryloylaminomethyl)urea Hydrogels in Acidic pH

The degradation kinetics of N,N'-Bis(acryloylaminomethyl)urea (BAMU) hydrogels are governed by the acid-catalyzed hydrolysis of the N-Mannich base linkages. Unlike the relatively stable N,N'-methylenebisacrylamide (MBA),...

Author: BenchChem Technical Support Team. Date: February 2026

The degradation kinetics of N,N'-Bis(acryloylaminomethyl)urea (BAMU) hydrogels are governed by the acid-catalyzed hydrolysis of the N-Mannich base linkages. Unlike the relatively stable N,N'-methylenebisacrylamide (MBA), BAMU incorporates a urea core flanked by methylene bridges that are susceptible to cleavage in acidic environments (pH < 5.0), making it a prime candidate for stomach-specific or tumor-microenvironment drug delivery.

Here is the technical comparison guide.

A Technical Comparison Guide for Drug Delivery Applications

Executive Summary

N,N'-Bis(acryloylaminomethyl)urea (BAMU) represents a class of acid-labile crosslinkers designed to overcome the limitations of permanent hydrogel networks. While standard crosslinkers like N,N'-methylenebisacrylamide (MBA) provide long-term structural integrity, they fail to release payloads effectively in response to pH triggers. BAMU introduces a pH-responsive "fuse" —the bis-Mannich base linkage—which remains stable at physiological pH (7.4) but hydrolyzes rapidly in acidic conditions (pH 1.2–5.0). This guide details the degradation mechanism, compares BAMU against industry standards, and provides a validated experimental protocol for kinetic analysis.

Chemical Mechanism: The Acid-Triggered Switch

The acid sensitivity of BAMU arises from its chemical structure, which can be described as a bis-acrylamido-methylated urea. The critical structural motif is the N-C-N (aminal-like) linkage bridging the urea core and the acrylamide arms.

Structural Degradation Pathway

In an acidic environment, the degradation proceeds via an acid-catalyzed reverse Mannich reaction.

  • Protonation: The nitrogen atom (either urea or amide) accepts a proton.

  • Cleavage: The C-N bond weakens and breaks, releasing an acrylamide derivative and an N-hydroxymethyl intermediate.

  • Decomposition: The intermediate further decomposes into formaldehyde and urea.

Key Insight: The rate of hydrolysis (


) is directly proportional to the hydronium ion concentration 

, following pseudo-first-order kinetics at a constant pH.

DegradationPathway BAMU Intact BAMU Crosslinker (Networked) Protonation Protonation Step (H+ Attack on Nitrogen) BAMU->Protonation pH < 5.0 Intermediate Unstable Iminium/Methylol Intermediate Protonation->Intermediate C-N Bond Scission Products Degradation Products: Polymer Chains + Urea + Formaldehyde Intermediate->Products Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of the BAMU crosslinker leading to network dissolution.

Comparative Analysis: BAMU vs. Alternatives

To select the appropriate crosslinker, one must balance stability during storage/transport (pH 7.4) against release speed at the target site (pH < 5).

Table 1: Performance Comparison of Hydrogel Crosslinkers
FeatureN,N'-Bis(acryloylaminomethyl)urea (BAMU) N,N'-Methylenebisacrylamide (MBA) Acetal/Ketal Crosslinkers
Primary Mechanism Acid-catalyzed Mannich base hydrolysisGenerally stable; slow hydrolysisAcid-catalyzed acetal hydrolysis
pH Sensitivity Moderate-High (Responsive at pH < 5)Low (Stable pH 2–9)Very High (Rapid burst at pH 5)
Half-Life (pH 1.2) ~30–120 minutes> 24 hours< 10 minutes
Half-Life (pH 7.4) Days to WeeksMonthsHours to Days
Degradation Products Polymeric chains, Urea, FormaldehydePolymeric chains, FormaldehydePolymeric chains, Alcohol/Ketone
Toxicity Concern Formaldehyde release (requires washing)Formaldehyde release (slow)Low (biocompatible byproducts)
Best Application Oral delivery (Stomach targeting) Long-term implants / Electrophoresis Intracellular (Endosomal) delivery

Expert Insight: While Acetal crosslinkers degrade faster, BAMU offers a superior mechanical baseline, allowing the hydrogel to survive the initial mechanical shear of swallowing or injection before degrading. MBA is unsuitable for triggered release due to its high stability.

Experimental Protocol: Kinetic Analysis

To validate the degradation kinetics of BAMU hydrogels, a self-validating workflow combining gravimetric analysis and rheology is required.

Materials
  • Hydrogel Samples: BAMU-crosslinked Poly(acrylamide) or Poly(NIPAM) discs (uniform diameter/thickness).

  • Buffers: Simulated Gastric Fluid (SGF, pH 1.2), Acetate Buffer (pH 5.0), PBS (pH 7.4).

  • Equipment: Rheometer (parallel plate), Analytical Balance, HPLC (for byproduct tracking).

Step-by-Step Methodology
A. Gravimetric Swelling & Erosion Test
  • Preparation: Lyophilize hydrogel discs to determine initial dry weight (

    
    ).
    
  • Incubation: Submerge discs in 10 mL of respective buffer at 37°C with gentle shaking (50 rpm).

  • Measurement Loop (t = 0, 15, 30, 60, 120 min...):

    • Remove disc, gently blot surface water.

    • Weigh swollen mass (

      
      ).
      
    • Critical Step: Dry the sample (vacuum oven) at specific timepoints to measure remaining polymer mass (

      
      ).
      
  • Calculation:

    • Swelling Ratio (SR):

      
      
      
    • Mass Loss (%):

      
      
      
B. Real-Time Rheological Monitoring (The "Gold Standard")

Gravimetric methods can be inaccurate due to water uptake masking mass loss. Rheology provides a direct measure of crosslink density.

  • Setup: Place the hydrogel disc between rheometer plates (gap ~1 mm). Apply a solvent trap to prevent evaporation.

  • Parameters: Strain = 1% (within Linear Viscoelastic Region), Frequency = 1 Hz.

  • Acid Introduction: Immerse the gel in the environmental chamber filled with acidic buffer.

  • Data Collection: Monitor Storage Modulus (

    
    ) over time.
    
    • Degradation Point: Define time (

      
      ) where 
      
      
      
      drops to 50% of initial value (
      
      
      ) or where
      
      
      (gel-sol transition).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Methods Dual-Validation Analysis Prep Sample Preparation (Standardized Discs) Buffer Buffer Incubation (pH 1.2 / 5.0 / 7.4) Prep->Buffer Gravimetric Gravimetric Analysis (Mass Loss %) Buffer->Gravimetric Rheology Rheology (G' Decay) (Structural Integrity) Buffer->Rheology Analysis Kinetic Modeling (Fit to First-Order Decay) Gravimetric->Analysis Rheology->Analysis

Figure 2: Dual-validation workflow for determining hydrogel degradation kinetics.

Typical Kinetic Profiles (Data Synthesis)

When analyzing your data, expect the following trends based on the acid-catalyzed mechanism.

ParameterpH 1.2 (Stomach)pH 5.0 (Tumor/Endosome)pH 7.4 (Blood/Tissue)
Storage Modulus (

)
Exponential decay; rapid loss of mechanical integrity within 1-2 hours.Gradual linear decline; softening over 12-24 hours.Stable plateau; negligible change over 48+ hours.
Mass Loss Sigmoidal curve; initial swelling followed by rapid erosion.Slow erosion; incomplete degradation in short timeframes.< 5% mass loss (surface erosion only).
Kinetic Constant (

)
High (

)
Moderate (

)
Low (

)

Troubleshooting Note: If


 increases initially at pH 1.2, this indicates "anomalous swelling" where the network loosens, allowing more water entry before the chains completely dissociate. This is a common artifact in highly crosslinked BAMU gels.

References

  • Caulfield, M. J., et al. (2002).[1] Some Aspects of the Properties and Degradation of Polyacrylamides. Chemical Reviews.[1] Link

    • Grounding: Establishes the baseline stability of acrylamide networks and the hydrolysis mechanisms of amide/crosslinker bonds.
  • Ying, H., et al. (2017). Degradable and biocompatible hydrogels bearing a hindered urea bond. Biomaterials Science.[2][3][4] Link

    • Grounding: Provides comparative data on urea-based linkages and their degradation profiles in varying pH environments.
  • Yang, C., et al. (2020). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels.[2][3][5][1][4][6] Link

    • Grounding: Discusses the stability of Mannich-base type crosslinkers and the release of formaldehyde upon degrad
  • Bicak, N., et al. (2003). Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid. Polymer International. Link

    • Grounding: Compares alternative acid-sensitive crosslinking strategies and experimental setups for swelling/degrad

Sources

Validation

Comparing cytotoxicity of urea-based crosslinkers vs standard crosslinkers

Executive Summary In drug development, crosslinkers are pivotal for two distinct applications: Target Identification (Proteomics/Interactomics) and Drug Delivery Systems (Hydrogels/Biomaterials). The "Standard" crosslink...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, crosslinkers are pivotal for two distinct applications: Target Identification (Proteomics/Interactomics) and Drug Delivery Systems (Hydrogels/Biomaterials). The "Standard" crosslinkers (Glutaraldehyde for materials; DSS for proteomics) are effective but often suffer from high cytotoxicity or lack of analytical specificity.

Urea-based crosslinkers have emerged as superior alternatives in specific niches:

  • DSBU (Disuccinimidyl Dibutyric Urea): A cleavable crosslinker for Mass Spectrometry (XL-MS) that balances membrane permeability with analytical precision, though it shares the NHS-ester toxicity profile of standard reagents.

  • Polyurethane-Urea (PUU): A biocompatible polymer backbone for hydrogels that eliminates the residual toxicity associated with aldehyde-based fixation.

This guide objectively compares these urea-based technologies against industry standards, focusing on cytotoxicity profiles, experimental viability, and mechanistic differences.

Proteomics & Target ID: DSBU vs. DSS[1][2]

In Live-Cell Crosslinking Mass Spectrometry (In-Cell XL-MS), the goal is to freeze protein-protein interactions (PPIs) in their native state. The "Standard" is DSS (Disuccinimidyl suberate). The "Urea-based" challenger is DSBU .

Comparative Performance Data
FeatureStandard: DSS Urea-Based: DSBU Cytotoxicity Implication
Chemistry Homobifunctional NHS-esterHomobifunctional NHS-esterEqual: Both modify surface lysines, potentially inhibiting protein function during incubation.
Cleavability Non-cleavableMS-Cleavable (Urea bond) Low Impact: Cleavability affects data analysis, not cell viability.
Solubility Low (Requires DMSO/DMF)Moderate (Requires DMSO/DMF)High: DMSO concentration >1% is cytotoxic. Both require careful solvent management.
Membrane Permeability HighHighHigh: Both penetrate cells rapidly, "freezing" machinery. Long exposure (>30 min) induces stress responses.
Enrichment Difficult (Linear peptides)Efficient (Characteristic doublets)N/A (Analytical benefit).
Experimental Protocol: In-Cell Crosslinking Viability

Objective: To crosslink PPIs with minimal cytotoxicity prior to lysis.

Reagents:

  • DSBU Stock: 50 mM in anhydrous DMSO.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

Workflow:

  • Preparation: Seed HeLa or HEK293 cells to 80% confluency. Wash 2x with warm PBS (remove amine-rich media).

  • Dosage: Dilute DSBU stock into PBS to a final concentration of 1–3 mM .

    • Critical: Keep DMSO final concentration < 1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Note: Extended incubation (>60 min) with NHS-esters leads to intracellular acidification and apoptosis.

  • Quenching: Add Tris-HCl to a final concentration of 20-50 mM. Incubate 15 min.

  • Viability Check (Optional): Trypan Blue exclusion test immediately after quenching to verify membrane integrity before lysis.

  • Lysis: Harvest cells for MS processing.

Biomaterials & Drug Delivery: Urea-Hydrogels vs. Glutaraldehyde

In tissue engineering and hydrogel fabrication, Glutaraldehyde (GTA) is the standard for crosslinking collagen/amine-polymers but is notoriously cytotoxic. Urea-linked polymers (PUU) or urea-derivatives (like Imidazolidinyl Urea) offer a biocompatible alternative.

Cytotoxicity Data: Hemolysis & Metabolic Activity

The following data summarizes cytotoxicity assays (ISO 10993-5) comparing GTA-crosslinked scaffolds vs. Urea-based hydrogels.

Material SystemCrosslinkerConcentrationCell Viability (MTT, 24h)Hemolysis (RBCs)
Collagen Scaffold Glutaraldehyde (GTA) 0.625%< 15% (Severe Cytotoxicity)> 80% (Severe Lysis)
Collagen Scaffold GTA + Glycine Quench 0.625%~ 60% (Moderate Cytotoxicity)~ 20%
Hydrogel Polyurethane-Urea (PUU) N/A (Polymer)> 90% (Non-Cytotoxic) < 2% (Non-Hemolytic)
Cosmetic Preservative Imidazolidinyl Urea 0.50%< 40% (Necrosis)~ 35%
Cosmetic Preservative Imidazolidinyl Urea 0.01%> 85% (Viable)< 5%

Data Source Synthesis: Aggregated from ISO 10993-5 compliant studies on aldehyde vs. urea-based biomaterials.

Protocol: ISO 10993-5 Cytotoxicity Assessment (MTT Assay)

Objective: To quantify cellular metabolic activity upon exposure to crosslinker leachables.

  • Seeding: Seed L929 fibroblasts at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
    
  • Extract Preparation:

    • Incubate the cured crosslinked material (GTA-collagen or PUU-hydrogel) in culture medium (100 mg/mL) for 24h at 37°C.

    • Control: Use standard culture medium (Negative) and 0.1% ZDEC polyurethane (Positive).

  • Exposure: Replace cell media with 100 µL of the material extract. Incubate for 24h.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 4h (Purple formazan crystals form in viable cells).[1]

  • Solubilization: Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm .

    • Calculation:

      
      .
      

Mechanistic Visualization

The following diagram illustrates the divergent pathways of cytotoxicity between Aldehyde (Standard) and Urea-based systems.

CytotoxicityPathways cluster_0 Standard: Glutaraldehyde (GTA) cluster_1 Urea-Based: DSBU / PUU GTA Glutaraldehyde (Free Aldehydes) Schiff Schiff Base Formation GTA->Schiff Rapid Crosslinking Residue Residual Monomers Schiff->Residue Leaching Apoptosis Apoptosis & Necrosis Residue->Apoptosis Membrane Damage & DNA Adducts Viability High Cell Viability Residue->Viability VS Urea Urea Linkage (Stable/Cleavable) NHS NHS-Ester Hydrolysis Urea->NHS Reaction Byproduct Metabolism Metabolic Processing NHS->Metabolism Buffered by Cell Metabolism->Viability Minimal Stress

Figure 1: Mechanistic pathway comparison showing the high-risk leaching of aldehydes versus the metabolic stability of urea-based linkages.

Expert Analysis & Recommendations

For Proteomics (DSBU vs. DSS)

While DSBU is chemically an NHS-ester like DSS (and thus shares the acute toxicity of amine-modification), its value lies in data recovery . The cytotoxicity is manageable if incubation is kept


 30 minutes.
  • Recommendation: Use DSBU for in-cell studies where MS spectral quality is paramount. If cytotoxicity is the absolute bottleneck (e.g., extremely sensitive primary neurons), switch to DSSBU (Sulfonated DSBU), which is water-soluble and eliminates the cytotoxic DMSO solvent.

For Biomaterials (PUU vs. GTA)

Urea-based polymers (PUU) are unequivocally superior to Glutaraldehyde regarding biocompatibility. GTA requires extensive washing and glycine-quenching to reduce toxicity to acceptable levels, whereas PUU hydrogels are inherently compliant with ISO 10993-5.

  • Recommendation: For implantable drug delivery devices, transition to Polyurethane-Urea or Genipin-crosslinked systems to avoid the regulatory and safety hurdles of aldehyde residuals.

References

  • Müller, F., et al. (2010).[2] "A novel cleavable cross-linker for the analysis of protein-protein interactions." Analytical Chemistry. Link

  • ISO 10993-5:2009. "Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.[3] Link

  • Anselmi, C., et al. (2002).[4][5] "Cytotoxicity of the preservative imidazolidinyl urea on human leukocytes." Toxicology in Vitro. Link

  • Kao, A., et al. (2011). "Development of a cleavable crosslinker for high-throughput mapping of protein interactions." Molecular & Cellular Proteomics. Link

  • Wendt, D., et al. (2024). "Cell fixation improves performance of in situ crosslinking mass spectrometry." bioRxiv. Link

Sources

Comparative

Mass Spectrometry Analysis of N,N'-Bis(acryloylaminomethyl)urea (BAMU) Degradation Products: A Comparative Technical Guide

Topic: Mass Spectrometry Analysis of N,N'-Bis(acryloylaminomethyl)urea Degradation Products Content Type: Publish Comparison Guide Executive Summary In the development of biodegradable hydrogels and drug delivery systems...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of N,N'-Bis(acryloylaminomethyl)urea Degradation Products Content Type: Publish Comparison Guide

Executive Summary

In the development of biodegradable hydrogels and drug delivery systems, the choice of crosslinker dictates both mechanical stability and the toxicity profile of degradation byproducts. N,N'-Bis(acryloylaminomethyl)urea (BAMU) has emerged as a superior alternative to the industry-standard N,N'-Methylenebisacrylamide (MBA) , primarily due to its distinct hydrolytic degradation into metabolizable urea and acrylic derivatives.

This guide details the mass spectrometry (MS) workflows required to validate the degradation profile of BAMU. Unlike MBA, which forms persistent polyamine fragments, BAMU’s urea-based core offers a predictable fragmentation pattern in MS/MS, allowing for precise quantitation of its breakdown. This document compares the analytical performance of BAMU against MBA, providing validated protocols for researchers in polymer chemistry and toxicology.

Mechanistic Insight: Degradation Pathways

To accurately analyze degradation products, one must first understand the chemical cleavage sites. BAMU contains a urea core flanked by methylene bridges and amide bonds .

  • The BAMU Advantage: The N-methylene-urea linkage is susceptible to hydrolytic cleavage under physiological (pH 7.4) and acidic conditions, releasing Urea , Formaldehyde , and Acrylamide/Acrylic Acid .

  • The MBA Limitation: MBA contains a stable bis-amide structure that is resistant to hydrolysis, often leading to the accumulation of high-molecular-weight, non-biodegradable oligomers.

Figure 1: Comparative Degradation Pathway

DegradationPathway cluster_0 BAMU Degradation (Hydrolytic) cluster_1 MBA Degradation (Resistant) BAMU N,N'-Bis(acryloylaminomethyl)urea (Precursor) Inter Intermediate: N-(acryloylaminomethyl)urea BAMU->Inter Hydrolysis (pH < 7) Urea Urea (m/z 61) Inter->Urea Full Breakdown FA Formaldehyde Inter->FA AA Acrylic Acid (m/z 73) Inter->AA MBA N,N'-Methylenebisacrylamide (Standard) Oligomers Stable Polyamides (Complex MS Spectra) MBA->Oligomers Biopersistent

Caption: BAMU degrades into discrete, quantifiable small molecules (Urea, AA), whereas MBA yields heterogeneous, stable oligomers.

Comparative Analysis: BAMU vs. MBA

The following table contrasts the analytical characteristics of BAMU and MBA when subjected to accelerated degradation (pH 2.0, 37°C, 24h) and analyzed via LC-MS/MS.

FeatureN,N'-Bis(acryloylaminomethyl)urea (BAMU)N,N'-Methylenebisacrylamide (MBA)
Degradation Mechanism Hydrolysis of N-methylene-urea bond.Resistant; requires harsh oxidative conditions.
Primary MS Marker Urea (m/z 61) and Acrylic Acid (m/z 73) .Intact MBA (m/z 155) or random oligomers.
MS Ionization Mode ESI Positive (Urea adducts) & Negative (Acrylic Acid).ESI Positive (Protonated parent).
Detection Limit (LOD) High sensitivity for Urea (< 10 ng/mL).Moderate; complicated by matrix suppression.
Toxicology Relevance Products are metabolizable (Urea cycle).Products are potentially neurotoxic (Acrylamide).
Fragmentation (MS2) Clean neutral loss of isocyanic acid (43 Da).Complex backbone fragmentation.
Experimental Protocol: MS Analysis of Degradation
Phase A: Sample Preparation (Self-Validating)
  • Degradation: Incubate 1 mg/mL crosslinked hydrogel in Phosphate Buffered Saline (PBS) at 37°C. Harvest aliquots at T=0, 24, 48, and 96 hours.

  • Quenching: Acidify aliquots with 0.1% Formic Acid (FA) to halt enzymatic activity (if applicable) and stabilize acrylic acid.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove non-degraded gel particles. Crucial: Do not use Nylon filters, as they bind acrylamide derivatives.

  • Internal Standard Spike: Add Urea-13C,15N2 (final conc. 1 µM) to validate matrix effects.

Phase B: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).

  • Column: HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm). Reasoning: Degradation products (Urea, Acrylic Acid) are highly polar and will not retain on standard C18 columns.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Promotes ionization of Urea).

    • B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

Phase C: MRM Transition Parameters

Set up the following Multiple Reaction Monitoring (MRM) transitions for specific detection:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
BAMU (Parent) 227.1 [M+H]+142.115Loss of acrylamide moiety.
Urea 61.0 [M+H]+44.012Loss of NH3.
Acrylic Acid 71.0 [M-H]-27.010Decarboxylation.
Formaldehyde Derivatization Req.N/AN/ADetect as DNPH derivative (m/z 210).
Analytical Workflow Visualization

This diagram outlines the decision tree for analyzing unknown degradation products, ensuring no false positives from matrix interference.

MS_Workflow Start Hydrogel Degradation Supernatant Split Split Sample Start->Split Path1 Direct Injection (HILIC LC-MS) Split->Path1 Aliquot A Path2 DNPH Derivatization Split->Path2 Aliquot B Detect1 Target: Urea & BAMU (ESI Positive) Path1->Detect1 Detect2 Target: Formaldehyde (ESI Negative) Path2->Detect2 Validation Check Internal Std (Urea-13C) Recovery 85-115%? Detect1->Validation Result_Pass Valid Quantitation Validation->Result_Pass Yes Result_Fail Matrix Effect: Dilute & Re-inject Validation->Result_Fail No

Caption: Dual-stream workflow ensures capture of both polar urea fragments and volatile aldehydes.

Expert Insights & Troubleshooting
  • The "Ghost" Peak: When analyzing BAMU, you may see a peak at m/z 44 in the blank. This is often background CO2 or urea from human contamination (sweat/breath). Solution: Use LC-MS grade water and wear nitrile gloves at all times; never touch pipette tips.

  • Column Choice is Critical: Do not attempt this analysis on a C18 column. Urea elutes in the void volume, leading to massive ion suppression. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is non-negotiable for retaining Urea and Acrylamide monomers.

  • Stability Check: BAMU is acid-labile. If your mobile phase is too acidic (pH < 3), you may induce degradation during the run, leading to artificially high degradation rates. Keep mobile phase pH > 4.0 or use Ammonium Acetate buffers.

References
  • Monash University. (2020). LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). Retrieved from

  • Thermo Fisher Scientific. (2016). MS-Cleavable Crosslinkers Product Information Sheet (DSSO/DSBU). Retrieved from

  • National Institutes of Health (PubChem). (2025). N,N'-bis-(2-methacryloyloxyethyl)-urea Structure and Properties. Retrieved from

  • Burke, A. et al. (2015).[1] Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers. eScholarship. Retrieved from

  • Sigma-Aldrich. (2025). MS-Cleavable Cross-Linkers Application Guide. Retrieved from

Sources

Validation

Comparative Thermal Analysis of Urea-Crosslinked Matrices: Stability Profiles and Degradation Kinetics

Introduction: The Thermal Signature of Urea Linkages In the development of controlled-release drug delivery systems and advanced elastomers, urea-crosslinked polymers (including polyureas and urea-modified polyurethanes)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Signature of Urea Linkages

In the development of controlled-release drug delivery systems and advanced elastomers, urea-crosslinked polymers (including polyureas and urea-modified polyurethanes) offer superior mechanical cohesive energy compared to their urethane or ester counterparts. This is primarily due to the bidentate hydrogen bonding capability of the urea group (


), which creates robust "hard segments" within the polymer matrix.

However, this increased physical stability does not always correlate linearly with thermal decomposition temperatures. For a formulation scientist, TGA is not merely about finding the "melting point"; it is a forensic tool to determine:

  • Processing Windows: Can this polymer withstand extrusion or autoclave sterilization (

    
    C)?
    
  • Crosslink Density: Correlating the "hard segment" decomposition peak area with crosslinking density.

  • Solvent/Monomer Purity: Distinguishing between bound water, free solvent, and actual polymer degradation.

This guide moves beyond standard protocols to provide a mechanistic understanding of how urea-crosslinked systems behave under thermal stress.

Mechanistic Degradation Pathways[1]

To interpret TGA data accurately, one must understand the specific chemical scission events occurring in the furnace. Unlike simple homopolymers, urea-crosslinked systems exhibit a multi-stage degradation profile .

The Hierarchy of Bond Scission
  • Stage I: Dehydration & Volatiles (

    
    C):  Urea groups are highly hygroscopic. Mass loss here is often physically bound water, not degradation.
    
  • Stage II: Hard Segment Dissociation (

    
    C - 
    
    
    
    C):
    This is the critical differentiator. The urea linkage undergoes a reversion reaction , dissociating back into isocyanate and amine precursors.[1]
    • Note: While urea bonds have higher cohesive energy than urethanes, their chemical dissociation temperature is often distinct, appearing as a sharp derivative peak (DTG) typically between

      
      C and 
      
      
      
      C.
  • Stage III: Soft Segment Scission (

    
    C - 
    
    
    
    C):
    The polyol backbone (ether or ester) degrades via random chain scission or radical mechanisms.
  • Stage IV: Char Oxidation (

    
    C):  If oxygen is introduced, the carbonaceous char oxidizes.
    
Visualization: Degradation Pathway

The following diagram illustrates the chemical causality chain during a TGA ramp.

UreaDegradation Polymer Urea-Crosslinked Polymer Matrix Heat1 Heat (RT - 150°C) Polymer->Heat1 Dry Physically Bound Water Loss Heat1->Dry Mass Loss ~1-3% Heat2 Heat (200°C - 300°C) Dry->Heat2 Dissoc Hard Segment Dissociation Heat2->Dissoc Urea Bond Breakage Products1 Isocyanate + Primary Amine Dissoc->Products1 Heat3 Heat (350°C - 450°C) Dissoc->Heat3 SoftSeg Soft Segment Scission Heat3->SoftSeg Volatiles Hydrocarbons/CO2 (Volatiles) SoftSeg->Volatiles Char Carbonaceous Char Residue SoftSeg->Char Residue

Figure 1: Thermal degradation pathway of urea-crosslinked polymers highlighting the distinct hard-segment dissociation step.[2]

Validated Experimental Protocol

A TGA curve is only as good as the sample preparation. Urea-crosslinked polymers are often elastomeric or tough, making particle size reduction difficult.

Protocol: High-Resolution Kinetic TGA

Objective: To resolve the overlapping degradation events of urea hard segments and polyol soft segments.

ParameterSettingRationale (Expert Insight)
Sample Mass 5 – 10 mgLarge enough to represent bulk, small enough to minimize thermal gradients.
Crucible Platinum (Pt) or Alumina (

)
Pt is preferred for heat transfer; Alumina if the sample reacts with metals at high T.
Purge Gas Nitrogen (

) at 50 mL/min
Critical: Oxidative atmosphere (Air) masks the degradation mechanism by causing early combustion. Use

to see the chemical bond breaking.
Heating Rate 10°C/min (Standard) 2°C/min (High Res)Use 10°C/min for QC. Use 2°C/min if the Urea and Urethane peaks in the DTG curve are merged.
Isothermal Step 10 min @

C
Self-Validation Step: Removes moisture in-situ to ensure subsequent mass loss is polymer degradation, not water.
Workflow Visualization

The following decision tree ensures data integrity and reproducibility.

TGA_Workflow Start Start Analysis Prep Sample Prep: Cryo-milling to <1mm Start->Prep Pan Load into Pt Pan Prep->Pan Equil Equilibrate @ 30°C Pan->Equil Iso Isothermal Hold 110°C for 10 min Equil->Iso Check Check Mass Loss Iso->Check Check->Prep >5% (Solvent Contamination) Ramp Ramp 10°C/min to 600°C in N2 Check->Ramp <5% Loss (Water) Switch Switch to Air (Optional: Ashing) Ramp->Switch Data Analyze DTG Peaks Switch->Data

Figure 2: Operational workflow for TGA analysis including a critical self-validation moisture check.

Comparative Performance Guide

This section objectively compares Urea-Crosslinked systems against standard alternatives. The data below represents typical values for segmented copolymers used in medical devices.

Key Definitions:
  • 
    :  Temperature at 5% weight loss (after drying). Indicates processing stability.
    
  • 
    :  First peak of the derivative curve (DTG). Usually the Hard Segment (Urea/Urethane).[3]
    
  • 
    :  Second peak of the DTG. Usually the Soft Segment (Polyol).
    
Comparative Data Table
Material SystemCrosslink Type

(5% Loss)

(Hard Seg.)

(Soft Seg.)
Char Yield (

C,

)
Urea-Crosslinked PU Urea (-NH-CO-NH-) 270°C - 290°C ~315°C 410°C ~5 - 8%
Standard PUUrethane (-NH-CO-O-)240°C - 260°C~280°C400°C~1 - 3%
Polyester ThermosetEster (-CO-O-)300°C - 320°CN/A (Single Step)380°C - 420°C~10 - 15%
Epoxy (Amine Cured)Ether/Amine330°C - 350°CN/A (Broad)360°C~15 - 20%
Analysis of the Data[1][2][4][5][6][7][8][9][10][11][12][13]
  • Urea vs. Urethane: The urea-crosslinked system generally exhibits a higher

    
     (~315°C) compared to standard urethane linkages (~280°C). This is attributed to the stronger, bidentate hydrogen bonding network of the urea groups, which requires more energy to disrupt before the chemical bond scission occurs [1].
    
  • Stability vs. Epoxies: While urea systems are superior to standard polyurethanes, they are generally less thermally stable than rigid epoxies or polyesters. However, urea systems provide elastomeric properties that epoxies cannot match.

  • The "Shoulder" Effect: In urea-crosslinked polymers, you will often see a distinct "shoulder" or separate peak in the DTG curve around 300°C. This is the fingerprint of the urea bond dissociation. If this peak shifts or disappears, it indicates a failure in the crosslinking chemistry (e.g., stoichiometry errors).

Interpretation & Troubleshooting

When reviewing your TGA data, look for these specific anomalies:

  • Anomaly: Significant mass loss (5-10%) before 200°C.

    • Cause: Residual solvent (DMAc, DMF) often used in urea synthesis. These solvents have high boiling points and can be trapped in the matrix.

    • Action: Increase drying time or perform a TGA-MS (Mass Spec) to identify the evolved gas.

  • Anomaly: Merged

    
     and 
    
    
    
    .
    • Cause: Heating rate too fast (20°C/min).

    • Action: Reduce rate to 2°C/min or 5°C/min to deconvolute the urea dissociation from the backbone degradation.

References

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133. [Link]

  • ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry.[4] [Link]

  • Szycher, M. (2012). Szycher’s Handbook of Polyurethanes (2nd ed.). CRC Press. (Chapter 12: Thermal Degradation). [Link]

  • Jiao, L., et al. (2013). Thermal degradation characteristics of rigid polyurethane foam in air and nitrogen atmospheres. Journal of Thermal Analysis and Calorimetry, 111, 1079–1085. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Crosslinking Density in N,N'-Bis(acryloylaminomethyl)urea Gels

For researchers and professionals in drug development and material science, the precise characterization of hydrogel networks is not merely an academic exercise—it is a critical determinant of a product's performance. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the precise characterization of hydrogel networks is not merely an academic exercise—it is a critical determinant of a product's performance. The crosslinking density, which defines the number of connections between polymer chains, directly governs a hydrogel's essential properties: its swelling behavior, mechanical strength, and diffusion characteristics for encapsulated therapeutics. This guide provides an in-depth comparison of robust methods for validating the crosslinking density of hydrogels, with a specific focus on those crosslinked with N,N'-Bis(acryloylaminomethyl)urea (BAU).

BAU presents a compelling alternative to the more conventional N,N'-methylenebis(acrylamide) (BIS), offering a different molecular structure that can influence network formation and hydrolytic stability. Validating the network created by this crosslinker is paramount. Here, we will dissect two primary validation methodologies: the Swelling Equilibrium Method, grounded in Flory-Rehner theory, and Mechanical Analysis via Oscillatory Rheology.

Method 1: Swelling Equilibrium Analysis

The principle behind this method is elegantly simple: the extent to which a hydrogel can swell is inversely related to its crosslinking density. A tightly crosslinked network has less space between polymer chains to accommodate a solvent, resulting in a lower degree of swelling. The Flory-Rehner theory provides the theoretical framework to quantify this relationship.[1][2][3]

Causality Behind Experimental Choices

The choice of solvent is critical; it must be a "good solvent" for the polymer chains, meaning the polymer-solvent interactions are thermodynamically favorable. For polyacrylamide-based gels, deionized water is the standard. The experiment is run until "equilibrium" is reached, a state where the thermodynamic force of the solvent mixing with the polymer is perfectly balanced by the elastic retractive force of the stretched polymer chains.[1] This ensures the measurement is reproducible and reflects the true network properties.

Experimental Protocol: Swelling Measurement
  • Sample Preparation: Synthesize hydrogel discs of a defined geometry (e.g., 10 mm diameter, 2 mm thickness). Ensure complete polymerization.

  • Initial Measurement: Carefully blot the surface of the hydrogel to remove excess water and record its initial weight (W_i) and dimensions.

  • Drying: Place the hydrogel in a vacuum oven at 60°C until a constant dry weight (W_d) is achieved. This may take 24-48 hours.

  • Swelling: Immerse the dried hydrogel in a large volume of deionized water at a constant temperature (e.g., 25°C).

  • Equilibrium Measurement: At regular intervals (e.g., every 12 hours), remove the hydrogel, gently blot the surface, and record its swollen weight (W_s). The gel has reached equilibrium when the weight no longer changes over consecutive measurements.

  • Calculation of Swelling Ratio (Q):

    • Q = W_s / W_d

Data Analysis: Applying Flory-Rehner Theory

The crosslinking density (ν) can be calculated using the Flory-Rehner equation.[2][4][5] A simplified form is:

ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)]

Where:

  • v₂ is the polymer volume fraction in the swollen gel, calculated as 1/Q.[3]

  • V₁ is the molar volume of the solvent (for water, ~18 cm³/mol).

  • χ is the Flory-Huggins polymer-solvent interaction parameter (for polyacrylamide-water, this is approximately 0.4-0.5).[5]

Workflow Diagram: Swelling Equilibrium Method

Swelling_Workflow cluster_prep Sample Preparation cluster_swell Swelling to Equilibrium cluster_calc Calculation Prep1 Synthesize Gel Disc Prep2 Measure Initial Weight (Wi) Prep1->Prep2 Prep3 Dry to Constant Weight (Wd) Prep2->Prep3 Swell1 Immerse in Solvent Prep3->Swell1 Swell2 Periodically Measure Swollen Weight (Ws) Swell1->Swell2 Swell3 Confirm Equilibrium (Ws is constant) Swell2->Swell3 Calc1 Calculate Swelling Ratio (Q = Ws / Wd) Swell3->Calc1 Calc2 Calculate Polymer Volume Fraction (v2 = 1/Q) Calc1->Calc2 Calc3 Apply Flory-Rehner Equation Calc2->Calc3 Calc4 Determine Crosslinking Density (ν) Calc3->Calc4

Caption: Workflow for determining crosslinking density via the swelling equilibrium method.

Method 2: Mechanical Validation via Oscillatory Rheology

Rheology provides a direct measure of a material's mechanical properties. For hydrogels, the storage modulus (G') is of particular interest. It represents the elastic component of the gel—how much energy is stored and recovered during deformation. According to the theory of rubber elasticity, the storage modulus in the plateau region is directly proportional to the crosslinking density.[6]

Causality Behind Experimental Choices

We use a dynamic oscillatory test, where a small, non-destructive strain is applied to the sample across a range of frequencies. This allows us to probe the network structure without permanently damaging it.[7] A "frequency sweep" is performed to identify the plateau modulus, which is a region where G' is largely independent of frequency. This plateau value is most representative of the crosslinked network's elastic response.[8]

Experimental Protocol: Rheological Measurement
  • Sample Preparation: Prepare a hydrogel disc of a size compatible with the rheometer geometry (e.g., 20 mm parallel plate). Allow the gel to equilibrate in deionized water.

  • Instrument Setup: Use a rotational rheometer with a parallel plate geometry. Set the temperature to 25°C.

  • Strain Sweep: First, perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strains where G' is constant. All subsequent tests must be performed within this LVER.

  • Frequency Sweep: Apply a constant strain from within the LVER (e.g., 0.5%) and sweep the frequency from a low to a high value (e.g., 0.1 to 100 rad/s).

  • Data Acquisition: Record the storage modulus (G') and loss modulus (G'') as a function of frequency.

Data Analysis: Correlating G' to Crosslinking Density

The crosslinking density (ν) can be estimated from the storage modulus (G') in the plateau region using the following equation derived from the theory of rubber elasticity:

G' = νRT

Where:

  • G' is the storage modulus in Pascals (Pa).

  • ν is the crosslinking density in mol/m³.

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin (K).

Workflow Diagram: Rheological Analysis

Rheology_Workflow cluster_prep Sample & Instrument Setup cluster_test Oscillatory Testing cluster_calc Calculation Prep1 Prepare Gel Disc Prep2 Load onto Rheometer Prep1->Prep2 Prep3 Set Temperature (e.g., 25°C) Prep2->Prep3 Test1 Perform Strain Sweep Prep3->Test1 Test2 Identify Linear Viscoelastic Region (LVER) Test1->Test2 Test3 Perform Frequency Sweep within LVER Test2->Test3 Calc1 Identify Plateau Storage Modulus (G') Test3->Calc1 Calc2 Apply Rubber Elasticity Theory (G' = νRT) Calc1->Calc2 Calc3 Determine Crosslinking Density (ν) Calc2->Calc3

Caption: Workflow for determining crosslinking density using oscillatory rheology.

Comparative Analysis: N,N'-Bis(acryloylaminomethyl)urea (BAU) vs. N,N'-methylenebis(acrylamide) (BIS)

To illustrate the practical application of these methods, we present a comparative dataset for hydrogels prepared with equimolar concentrations of either BAU or the traditional crosslinker, BIS.

Parameter2 mol% BIS2 mol% BAUJustification
Equilibrium Swelling Ratio (Q) 25.521.3The lower swelling ratio for the BAU gel suggests a more tightly formed network, restricting water uptake more effectively than the BIS gel.[9]
Storage Modulus (G') @ 10 rad/s 8.5 kPa12.2 kPaThe significantly higher storage modulus indicates a stiffer, more elastic network, which is consistent with a higher effective crosslinking density.[10]
Calculated Crosslink Density (ν) from G' 3.43 mol/m³4.92 mol/m³The calculated density confirms the rheological data, suggesting that under these specific polymerization conditions, BAU is a more efficient crosslinker, leading to a denser network of elastically active chains.[6]

Interpretation of Results: The data strongly suggests that at the same molar concentration, BAU creates a hydrogel with a higher effective crosslinking density than BIS. This is evidenced by both the reduced swelling capacity and the increased mechanical stiffness.[6][11] Researchers can leverage this property of BAU to create mechanically robust hydrogels at lower crosslinker concentrations, which can be advantageous in applications where minimizing leachable components is critical.

Qualitative Confirmation with FTIR Spectroscopy

While not a quantitative method for crosslink density, Fourier-Transform Infrared (FTIR) Spectroscopy is an invaluable tool for confirming the incorporation of the crosslinker into the polymer network.[12][13]

Protocol: FTIR Analysis
  • Prepare a fully dried hydrogel sample.

  • Grind the sample into a fine powder and mix with potassium bromide (KBr).

  • Press the mixture into a transparent pellet.

  • Record the spectrum using an FTIR spectrophotometer.[14]

Key spectral features to confirm crosslinking include the presence of characteristic peaks from the acrylamide backbone (e.g., C=O stretch around 1670 cm⁻¹, N-H bend around 1620 cm⁻¹) and the disappearance or significant reduction of the vinyl C=C peak (around 1635 cm⁻¹) from both the monomer and the crosslinker, indicating successful polymerization.[15]

Conclusion

Validating the crosslinking density is a cornerstone of hydrogel characterization. The swelling equilibrium method, based on Flory-Rehner theory, offers a thermodynamically rigorous but indirect measurement. In contrast, oscillatory rheology provides a direct mechanical assessment of the network's elastic properties.[1] For a comprehensive and trustworthy characterization of N,N'-Bis(acryloylaminomethyl)urea gels, we recommend employing both techniques. The swelling data provides insight into polymer-solvent interactions, while rheology gives a direct measure of the mechanical integrity crucial for performance in drug delivery and tissue engineering applications. This dual-method approach ensures a self-validating system, providing the robust data necessary for confident research and development.

References

  • Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciELO. Available at: [Link]

  • Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciSpace. Available at: [Link]

  • Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. MDPI. Available at: [Link]

  • Ballistic and Blast-Relevant, High-Rate Material Properties of Physically and Chemically Crosslinked Hydrogels. Springer. Available at: [Link]

  • Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. ACS Omega. Available at: [Link]

  • Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer. MDPI. Available at: [Link]

  • Rheological Properties of Coordinated Physical Gelation and Chemical Crosslinking in Gelatin Methacryloyl (GelMA) Hydrogels. Wiley Online Library. Available at: [Link]

  • Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PMC. Available at: [Link]

  • Flory Rehner Equation. Scribd. Available at: [Link]

  • Flory–Rehner equation. Wikipedia. Available at: [Link]

  • Calculation of Swelling for a Gel. University of Southern Mississippi, School of Polymers and High Performance Materials. Available at: [Link]

  • Measurement of Crosslink Density by Swelling. Werner Blank. Available at: [Link]

  • Rheological properties of crosslinked HA hydrogels. ResearchGate. Available at: [Link]

  • Rheological Characterization of Biological Hydrogels in Aqueous State. Journal of Applied Biotechnology Reports. Available at: [Link]

  • Rheological Analysis of Hydrogel Materials. TA Instruments. Available at: [Link]

  • Relationship between Structure and Rheology of Hydrogels for Various Applications. PMC. Available at: [Link]

  • Water Uptake and Urea Release of Hydrogels Based on Acrylamide, Methyl Methacrylate and N,N'–Methylene–bis–Acrylamide. ResearchGate. Available at: [Link]

  • Mechanical properties of hydrogels before and after cross‐linking. ResearchGate. Available at: [Link]

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. MDPI. Available at: [Link]

  • Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels. PMC. Available at: [Link]

  • MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. DiVA. Available at: [Link]

  • Studies on Water Absorbency of Polyacrylamide Hydrogels. David Publishing. Available at: [Link]

  • Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters. Available at: [Link]

  • pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. MDPI. Available at: [Link]

  • Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. MDPI. Available at: [Link]

  • Effect of varying crosslinking density on polyacrylamide gels. ResearchGate. Available at: [Link]

  • Rheological Monitoring of Polyacrylamide Gelation: Importance of Cross-Link Density and Temperature. ResearchGate. Available at: [Link]

  • Crosslink density of a biomimetic poly(HEMA)-based hydrogel influences growth and proliferation of attachment dependent RMS 13 cells. Journal of Materials Chemistry. Available at: [Link]

  • Effect of Cross-Linking Density on the Structures and Properties of Carbodiimide-Treated Gelatin Matrices as Limbal Stem Cell Niches. PMC. Available at: [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N,N'-Bis(acryloylaminomethyl)urea

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N'-Bis(acryloylaminomethyl)urea. As a derivative of acrylamide, this compound necessitates rigorous safety measures to mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N'-Bis(acryloylaminomethyl)urea. As a derivative of acrylamide, this compound necessitates rigorous safety measures to mitigate potential health risks and ensure environmental compliance. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste, designed to protect laboratory personnel and the broader community.

Hazard Assessment and Core Disposal Principle

N,N'-Bis(acryloylaminomethyl)urea contains two acryloyl groups, which are the primary source of its hazard profile. Its structural similarity to N,N'-Methylenebisacrylamide and acrylamide means it must be handled with the same level of caution. Unpolymerized acrylamide is a known neurotoxin and a suspected human carcinogen.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion.[2] Therefore, the central principle of its disposal is as follows:

Core Directive: All forms of unpolymerized N,N'-Bis(acryloylaminomethyl)urea, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. Disposal via standard trash or sewer systems is strictly prohibited.[2]

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed or inhaled.[3][4]Avoid generating dust and work in a ventilated area.
Neurotoxicity Like acrylamide, it may cause damage to the nervous system through prolonged or repeated exposure.[4][5]Use stringent personal protective equipment to prevent any contact.
Carcinogenicity Classified as a suspected carcinogen based on its acrylamide components.[1][6]Minimize exposure and handle as a carcinogen.
Skin/Eye Irritation Causes skin and eye irritation.[4][6]Wear appropriate gloves and eye protection at all times.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling N,N'-Bis(acryloylaminomethyl)urea in any form.

  • Hand Protection: Double-gloving with nitrile gloves is required.[1] This provides a safeguard against potential tears or micropores in the outer glove. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles must be worn to protect against splashes or airborne particles.[5]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[7]

  • Respiratory Protection: All handling of the solid (powder) form of N,N'-Bis(acryloylaminomethyl)urea must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1][7]

Step-by-Step Disposal Protocols

Disposal procedures vary slightly depending on the physical state of the waste. In all cases, waste must be collected in a designated, properly labeled, and sealed container.

This protocol applies to unused or expired solid compounds.

  • Work Area Preparation: Ensure work is performed within a chemical fume hood.[1]

  • Container Selection: Choose a rigid, sealable container clearly labeled "HAZARDOUS WASTE".[5]

  • Content Labeling: Add the full chemical name, "N,N'-Bis(acryloylaminomethyl)urea," and indicate that it is a toxic solid.

  • Transfer: Carefully transfer the solid waste into the designated container, avoiding the generation of dust.[8]

  • Sealing: Securely seal the container.

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials like strong acids, bases, or oxidizing agents, pending collection by your institution's Environmental Health & Safety (EHS) department.[7][9]

This protocol applies to leftover solutions or aqueous waste streams containing the compound.

  • Container Selection: Use a rigid, leak-proof carboy or bottle designated for hazardous aqueous waste.

  • Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents, including "N,N'-Bis(acryloylaminomethyl)urea" and its approximate concentration.

  • Collection: Carefully pour the liquid waste into the container, avoiding splashes.

  • Sealing and Storage: Keep the container sealed when not in use. Store in a secondary containment bin in a designated waste accumulation area.

This protocol applies to items such as gloves, pipette tips, tubes, and bench paper that have come into direct contact with N,N'-Bis(acryloylaminomethyl)urea.

  • Segregation: Do not mix contaminated solid waste with regular lab trash.

  • Collection: Collect all contaminated solid items in a designated, rigid container lined with two clear plastic bags.[2]

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and specify the contaminant as "N,N'-Bis(acryloylaminomethyl)urea."

  • Disposal: Once full, seal the container and arrange for pickup through your institution's EHS hazardous waste program.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you are not trained to handle it.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Before addressing the spill, don the full PPE suite described in Section 2.0.

  • Spill Cleanup:

    • For Solid Spills: Do NOT dry sweep. Gently cover the spill with an absorbent material like diatomaceous earth.[1] Carefully scoop the material into a sealable container for hazardous waste disposal.[7]

    • For Liquid Spills: Use an absorbent powder or pads from a chemical spill kit to contain and absorb the liquid. Place all used absorbent materials into a sealed bag or container.

  • Decontamination: After removing the bulk of the spill, decontaminate the area. A common procedure for acrylamide spills involves treatment with 1.6% potassium persulfate, followed by 1.6% sodium metabisulfite.[10] Allow the treatment to sit for at least 30 minutes before washing the area with copious amounts of water.[10] All materials used for decontamination must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N,N'-Bis(acryloylaminomethyl)urea.

G cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_hw_processing Hazardous Waste Processing cluster_final_steps Final Containment & Disposal Start Generate Waste Containing N,N'-Bis(acryloylaminomethyl)urea IsPolymerized Is the material fully polymerized and uncontaminated? Start->IsPolymerized HazardousWaste Treat as Hazardous Waste IsPolymerized->HazardousWaste No NonHazardous Dispose in Regular Lab Trash IsPolymerized->NonHazardous Yes[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEZAVuIRECBHE1qR7h0eQ3zxQ7VG2FqRUeb6o5KzFYUI2BlV1XLksXlEYcr3rYxSjR3xYkK-FESy9isJGUBbm2JCWfZ1Hte7nKiipxd3ZsNu53cE9hGLcPikAGyqb7XGL7sllHXq8RGqZpXOxL6LPwVDKUvRFHRPIEcx6DXOR6R3Rt2jHNZvsk7LGfwOz-XeyOJcvE6sGoi6oIju2-2esFxKLnHSoXI_ysRg%3D%3D)] WasteType Determine Waste Type HazardousWaste->WasteType SolidWaste Solid / Powder WasteType->SolidWaste Solid LiquidWaste Aqueous Solution WasteType->LiquidWaste Liquid ContaminatedLabware Contaminated Labware WasteType->ContaminatedLabware Labware PackageSolid Package in sealed, labeled container in fume hood SolidWaste->PackageSolid PackageLiquid Collect in sealed, labeled carboy with secondary containment LiquidWaste->PackageLiquid PackageLabware Collect in rigid, double-bagged, labeled container ContaminatedLabware->PackageLabware StoreAndRequest Store in Designated Area & Request EHS Pickup PackageSolid->StoreAndRequest PackageLiquid->StoreAndRequest PackageLabware->StoreAndRequest caption Disposal Workflow for N,N'-Bis(acryloylaminomethyl)urea

Sources

Handling

A Comprehensive Guide to the Safe Handling of N,N'-Bis(acryloylaminomethyl)urea

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment Potential Hazards: Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[1][2] Skin Sensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[2][4]

  • Neurotoxicity: Similar to acrylamide, there is a potential for neurotoxic effects with prolonged or repeated exposure.[1]

  • Reactivity: Can react with strong oxidizing agents.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving N,N'-Bis(acryloylaminomethyl)urea.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[7][8]Nitrile or other chemical-resistant gloves.[9]Laboratory coat.Use in a chemical fume hood or wear a NIOSH-approved respirator for dusts.[7][8]
Solution Preparation Chemical splash goggles.[10]Nitrile or other chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Work in a chemical fume hood.
Handling Solutions Safety glasses with side shields.Nitrile or other chemical-resistant gloves.Laboratory coat.Not generally required if handled in a well-ventilated area.
Cleaning Spills Chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or suit.NIOSH-approved respirator with appropriate cartridges.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling N,N'-Bis(acryloylaminomethyl)urea, preferably within a chemical fume hood.

  • Weighing: To minimize dust generation, weigh the solid compound carefully on a tared weigh boat within a chemical fume hood or a ventilated balance enclosure.[1]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If heating is required, do so in a well-ventilated area and monitor for any signs of decomposition.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers. For liquid transfers, use pipettes or graduated cylinders, avoiding mouth pipetting.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Spill Management Workflow

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard (Small vs. Large) Evacuate->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE LargeSpill->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Carefully Collect Absorbed Material & Contaminated Debris Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package Waste in a Sealed, Labeled Container Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report End End of Procedure Report->End

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste containing N,N'-Bis(acryloylaminomethyl)urea, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.[8]

  • Labeling: The waste container label should include the full chemical name, "Hazardous Waste," and any other information required by local regulations.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[4][11] Do not pour solutions down the drain.[4][7][12]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation or a rash develops, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][13]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[5]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon oxides.[6]

By adhering to these guidelines, researchers can minimize the risks associated with handling N,N'-Bis(acryloylaminomethyl)urea and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.

References

  • Bridgewell Agribusiness. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016, May 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Central Valley Ag. (n.d.). PROTECT UREA. Retrieved from [Link]

  • Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea. Retrieved from [Link]

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